molecular formula C7H6F3N B1306604 (2,3,5-Trifluorophenyl)methanamine CAS No. 244022-72-8

(2,3,5-Trifluorophenyl)methanamine

货号: B1306604
CAS 编号: 244022-72-8
分子量: 161.12 g/mol
InChI 键: VBSZVHOYRNCVSA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,3,5-Trifluorophenyl)methanamine is a useful research compound. Its molecular formula is C7H6F3N and its molecular weight is 161.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2,3,5-trifluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSZVHOYRNCVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391471
Record name (2,3,5-trifluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244022-72-8
Record name (2,3,5-trifluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2,3,5-Trifluorophenyl)methanamine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (2,3,5-Trifluorophenyl)methanamine

Authored by a Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a fluorinated aromatic amine that has garnered significant interest as a versatile building block in modern drug discovery and development. The strategic placement of three fluorine atoms on the phenyl ring imparts a unique combination of electronic and lipophilic properties, making it a valuable scaffold for creating novel therapeutic agents. The trifluorophenyl motif is known to enhance metabolic stability and improve binding affinity to biological targets, which are critical considerations in drug design.[1][2][3]

This guide provides an in-depth analysis of the core physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its structural characteristics, physicochemical parameters, spectroscopic signature, and its role as a precursor in synthetic chemistry, grounded in authoritative data.

Molecular Identity and Core Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental identity and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

Chemical Identity
  • IUPAC Name : this compound[4]

  • Synonyms : 2,3,5-Trifluorobenzylamine, 1-(2,3,5-trifluorophenyl)methanamine[5][6]

  • CAS Number : 244022-72-8[4][7]

  • Molecular Formula : C₇H₆F₃N[4][7]

Physicochemical Data Summary

The introduction of fluorine atoms significantly modulates the physical properties of the parent compound, benzylamine. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 161.12 g/mol [4][7]
Boiling Point 168.7°C at 760 mmHg[7]
Density 1.32 g/cm³[7]
Flash Point 65.2°C[7]
Refractive Index 1.48[7]
LogP 2.26[7]
PSA (Polar Surface Area) 26.02 Ų[7]

Expert Insight: The LogP value of 2.26 indicates moderate lipophilicity.[7] The trifluorination of the phenyl ring increases its ability to cross lipid membranes compared to unsubstituted benzylamine, a crucial factor for CNS-targeting drugs or compounds requiring good cell permeability.[1][2] This enhanced lipophilicity is a direct and intended consequence of the fluorination strategy in drug design.[3]

Structural Verification and Spectroscopic Analysis

Confirming the identity and purity of this compound is paramount. Standard spectroscopic techniques provide a definitive fingerprint of the molecule. While raw spectra are proprietary, the expected signatures can be expertly predicted.

Expected NMR Signatures
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂-) would appear as a singlet or a closely coupled multiplet. The two amine protons (-NH₂) would likely present as a broad singlet. The aromatic protons on the trifluorinated ring will appear in the aromatic region (typically δ 6.5-8.0 ppm), exhibiting complex splitting patterns due to both proton-proton and proton-fluorine coupling.

  • ¹³C NMR : The carbon spectrum will show seven distinct signals. The benzylic carbon (-CH₂) will be in the aliphatic region, while the six aromatic carbons will be in the downfield region. The carbons bonded to fluorine will exhibit characteristic C-F coupling, which is a key diagnostic feature.

  • ¹⁹F NMR : This is the most direct method for confirming the fluorine substitution pattern. Three distinct signals are expected, corresponding to the fluorine atoms at the C2, C3, and C5 positions, each with unique chemical shifts and coupling patterns.

Mass Spectrometry
  • Expected Molecular Ion (M⁺) : In mass spectrometry, the compound is expected to show a molecular ion peak at an m/z corresponding to its exact mass of 161.045 g/mol .[7] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₇H₆F₃N).

The workflow for such a characterization is a self-validating system, where data from orthogonal techniques (NMR, MS) must converge to confirm the structure.

Caption: Workflow for structural confirmation of a synthesized compound.

Synthesis, Reactivity, and Application

General Synthesis Approach

This compound is typically synthesized from an appropriately substituted 2,3,5-trifluorophenyl precursor. A common and effective laboratory-scale method involves the reduction of 2,3,5-trifluorobenzonitrile.

Protocol: Reduction of 2,3,5-Trifluorobenzonitrile

  • Inert Atmosphere : The reaction vessel is purged with an inert gas (e.g., Nitrogen or Argon).

  • Solvent : Anhydrous solvent, such as tetrahydrofuran (THF), is added to the vessel.

  • Reducing Agent : A suitable reducing agent (e.g., Lithium Aluminum Hydride, LAH) is carefully added to the solvent and stirred.

  • Substrate Addition : A solution of 2,3,5-trifluorobenzonitrile in the same anhydrous solvent is added dropwise to the reducing agent suspension, typically at a controlled temperature (e.g., 0°C).

  • Reaction : The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quenching : The reaction is carefully quenched by the sequential, slow addition of water and an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and aluminum salts.

  • Extraction : The resulting slurry is filtered, and the organic product is extracted from the aqueous layer using a suitable solvent (e.g., ethyl acetate).

  • Purification : The combined organic layers are dried, filtered, and concentrated. The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.

Caption: Generalized workflow for the synthesis of the target amine.

Reactivity and Role as a Synthon

The primary amine group (-NH₂) is a versatile functional handle, allowing the molecule to serve as a nucleophile in a wide array of reactions, including:

  • Acylation : Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

The trifluorinated phenyl ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present on the ring. This dual reactivity makes it a powerful synthon for building molecular complexity.

Applications in Drug Discovery

The unique properties of this molecule make it a valuable building block for developing drugs with improved pharmacological profiles.[1] The trifluoromethyl groups can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][8] This often leads to a longer drug half-life and improved bioavailability.

Furthermore, the specific electronic nature of the fluorinated ring can fine-tune the pKa of the amine and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with protein targets, potentially increasing potency and selectivity.[2] Compounds containing this moiety are often explored for neurological targets, where properties like CNS penetration are key.[1]

Drug_Discovery_Pipeline node1 Building Block This compound Key Properties: • Lipophilicity • Metabolic Stability • Functional Handle node2 Library Synthesis • Acylation • Alkylation • Reductive Amination node1->node2 Input node3 Screening & Hit ID • High-Throughput Screening • Identify Active Compounds node2->node3 Diverse Library node4 Lead Optimization • Modify Scaffold • Improve Potency (SAR) • Enhance ADME Properties node3->node4 Confirmed Hits node5 {Preclinical Candidate}|{A promising compound for further development} node4->node5 Optimized Lead

Caption: Role of a building block in a typical drug discovery pipeline.

Safety, Handling, and Storage

Trustworthiness through Safety: A core tenet of scientific integrity is the safe and responsible handling of all chemical reagents.

Hazard Identification

According to aggregated GHS data, this compound is classified as a hazardous substance.[4]

  • GHS Classification : Skin Corrosion/Irritation, Category 1C.

  • Hazard Statement : H314 - Causes severe skin burns and eye damage.[4]

Recommended Handling and First Aid

Given its corrosive nature, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.

  • Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • First Aid (Eyes) : Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • First Aid (Skin) : Immediately take off all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[6]

Caption: Standard safety workflow for handling corrosive chemicals.

References

(2,3,5-Trifluorophenyl)methanamine: A Core Component in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of (2,3,5-Trifluorophenyl)methanamine, a fluorinated building block of significant interest to researchers, scientists, and professionals in drug development. We will explore its fundamental physicochemical properties, outline a representative synthetic pathway and methods for its characterization, and discuss its strategic application in the design of novel therapeutic agents. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly alter their metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated compounds like this one essential tools in the medicinal chemist's arsenal.[1][2][3]

Physicochemical Properties and Molecular Characteristics

This compound, also known as 2,3,5-Trifluorobenzylamine, is a primary amine featuring a trifluorinated phenyl ring.[4][5] This substitution pattern imparts unique electronic properties that are highly sought after in drug design. The strong electron-withdrawing nature of the three fluorine atoms can significantly influence the pKa of the amine group and the overall electronic distribution of the molecule, which in turn affects its interaction with biological targets.[1]

PropertyValueSource
Molecular Formula C7H6F3N[4][5]
Molecular Weight 161.12 g/mol [4][5][6]
CAS Number 244022-72-8[4][5]
IUPAC Name This compound[4]
Boiling Point 73°C at 3 mmHg[5]
Form Clear, colorless liquid[5]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[5]

Synthesis and Purification: A Validated Approach

The synthesis of this compound typically involves the reduction of a corresponding nitrile or the amination of a benzyl halide. The following protocol describes a representative synthetic route, emphasizing the rationale behind key steps to ensure reproducibility and purity.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound start Start: 2,3,5-Trifluorobenzonitrile reduction Reduction with LiAlH4 in THF start->reduction quench Aqueous Workup (Quenching) reduction->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration in vacuo drying->concentration purification Purification by Distillation concentration->purification product Product: this compound purification->product G cluster_0 Analytical Characterization Workflow sample Synthesized Product nmr 1H and 19F NMR Spectroscopy sample->nmr ms Mass Spectrometry (GC-MS or LC-MS) sample->ms hplc HPLC for Purity Assessment sample->hplc ftir FTIR Spectroscopy sample->ftir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis hplc->data_analysis ftir->data_analysis final_product Verified this compound data_analysis->final_product G cluster_0 Drug Design and Development Pathway building_block This compound Key Building Block synthesis Synthesis of Analogs Amide Coupling, Reductive Amination, etc. building_block->synthesis screening Biological Screening In vitro and in vivo assays synthesis->screening lead_optimization Lead Optimization SAR Studies screening->lead_optimization drug_candidate Drug Candidate Enhanced Potency, Selectivity, and PK Profile lead_optimization->drug_candidate

References

Introduction: The Significance of (2,3,5-Trifluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2,3,5-Trifluorophenyl)methanamine

This compound, also known as 2,3,5-trifluorobenzylamine, is a fluorinated organic compound of significant interest in medicinal chemistry and materials science.[1] Its structural motif, featuring a trifluorinated benzene ring attached to a methylamine group, imparts unique physicochemical properties such as altered basicity, lipophilicity, and metabolic stability to parent molecules. These characteristics make it a valuable building block, or synthon, for the development of novel pharmaceutical agents and advanced functional materials. The strategic placement of fluorine atoms can profoundly influence molecular interactions, particularly hydrogen bonding and electrostatic interactions, which are critical for drug-receptor binding and tuning the electronic properties of materials. This guide provides a detailed exploration of the primary and alternative synthetic pathways to this important intermediate, focusing on the underlying chemical principles, experimental protocols, and practical considerations for laboratory and industrial-scale production.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached via several distinct chemical transformations. The choice of pathway is often dictated by factors such as the availability and cost of starting materials, desired purity, scalability, and safety considerations. Three principal routes have been identified as the most viable and are discussed herein:

  • Reductive Amination of 2,3,5-Trifluorobenzaldehyde: A direct and highly efficient one-pot method that constructs the amine from the corresponding aldehyde.

  • Catalytic Hydrogenation of 2,3,5-Trifluorobenzonitrile: A clean and atom-economical approach that reduces a nitrile functional group.

  • Gabriel Synthesis via 2,3,5-Trifluorobenzyl Halide: A classic method that offers excellent control to exclusively yield the primary amine, avoiding common over-alkylation side products.

The following diagram illustrates the logical flow of these primary synthetic approaches.

G cluster_start Key Precursors cluster_methods Synthetic Methodologies Aldehyde 2,3,5-Trifluorobenzaldehyde ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Nitrile 2,3,5-Trifluorobenzonitrile Hydrogenation Catalytic Hydrogenation Nitrile->Hydrogenation Halide 2,3,5-Trifluorobenzyl Halide Gabriel Gabriel Synthesis Halide->Gabriel Target This compound ReductiveAmination->Target Hydrogenation->Target Gabriel->Target

Caption: Overview of primary synthetic routes to the target compound.

Primary Pathway: Reductive Amination of 2,3,5-Trifluorobenzaldehyde

Reductive amination is arguably the most versatile and widely employed method for synthesizing amines.[2] The strategy relies on the initial reaction between an aldehyde or ketone and an amine source (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the desired amine. This one-pot procedure is favored for its efficiency and operational simplicity.

Mechanistic Rationale and Causality

The success of this pathway hinges on the careful selection of reagents and conditions that favor the formation and subsequent reduction of the imine without significant side reactions.

  • Starting Material: 2,3,5-Trifluorobenzaldehyde is the ideal precursor.[3][4][5] Its aldehyde functionality is highly electrophilic and readily undergoes nucleophilic attack by ammonia. The trifluoro-substitution pattern is stable under the reaction conditions.

  • Amine Source: Anhydrous ammonia or a salt such as ammonium acetate can be used. The choice often depends on the specific reducing agent and solvent system. Ammonium acetate can be advantageous as it also acts as a mild acid catalyst to promote the dehydration step required for imine formation.

  • Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent because it is a mild reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde.[2] This selectivity prevents the wasteful reduction of the aldehyde to 2,3,5-trifluorobenzyl alcohol. Alternatively, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) offers a cleaner workup as the only byproduct is water.[6][7]

The mechanism proceeds through two key stages as illustrated below.

G Aldehyde 2,3,5-Trifluorobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine Dehydration (-H2O) Target This compound Imine->Target Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Target

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,3,5-trifluorobenzaldehyde (1.0 eq) and methanol (MeOH) as the solvent.

  • Imine Formation: Add ammonium acetate (approx. 3-5 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise to control any effervescence.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is deemed complete by TLC/GC analysis.

  • Workup and Purification:

    • Quench the reaction by the slow addition of dilute hydrochloric acid (HCl) until the pH is acidic (this also destroys any remaining NaBH₃CN).

    • Wash the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate to remove any unreacted aldehyde or non-basic impurities.

    • Basify the aqueous layer with aqueous sodium hydroxide (NaOH) to a pH > 10 to deprotonate the amine product.

    • Extract the product into an organic solvent (e.g., DCM or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by distillation or column chromatography if necessary.

Alternative Synthetic Pathways

While reductive amination is often the preferred route, other methods offer distinct advantages in specific contexts.

Route 2: Catalytic Hydrogenation of 2,3,5-Trifluorobenzonitrile

This method involves the direct reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). It is an atom-economical process, with molecular hydrogen as the reducing agent.[8][9]

  • Principle: The nitrile is hydrogenated under pressure using a heterogeneous catalyst.

  • Key Reagents: The starting material is 2,3,5-trifluorobenzonitrile. Common catalysts include Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C).[10][11][12] The reaction is typically run in a solvent like ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.[11]

  • Advantages: High atom economy, clean reaction with simple workup (catalyst is filtered off).

  • Considerations: Requires specialized high-pressure hydrogenation equipment. The catalyst and conditions must be chosen carefully to avoid reduction of the aromatic ring.

Route 3: Gabriel Synthesis from 2,3,5-Trifluorobenzyl Bromide

The Gabriel synthesis is a robust, multi-step method for preparing primary amines that elegantly avoids the over-alkylation issues common in direct Sₙ2 reactions with ammonia.[13][14]

  • Principle: The synthesis begins with the Sₙ2 reaction between a primary alkyl halide (2,3,5-trifluorobenzyl bromide) and potassium phthalimide.[15][16] The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine (the Ing-Manske procedure), to release the desired primary amine.[13][16]

  • Key Reagents: 2,3,5-trifluorobenzyl bromide (prepared from the corresponding alcohol or toluene derivative), potassium phthalimide, and hydrazine hydrate.[17][18][19]

  • Advantages: Exclusively produces the primary amine, preventing the formation of secondary or tertiary amine impurities.

  • Considerations: It is a two-step process, which may result in a lower overall yield compared to a one-pot reaction. The generation of the starting benzyl halide adds an extra step to the overall sequence.

Data Summary: Comparison of Synthesis Pathways

PathwayStarting MaterialKey ReagentsAdvantagesDisadvantages
Reductive Amination 2,3,5-TrifluorobenzaldehydeAmmonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₃CN, H₂/Pd-C)High efficiency, often a one-pot procedure, versatile.[2]Potential for alcohol byproduct if reduction is not selective.
Nitrile Hydrogenation 2,3,5-TrifluorobenzonitrileH₂, Catalyst (e.g., Ra-Ni, Pd/C), often NH₃High atom economy, clean workup.[9]Requires high-pressure equipment, potential for secondary amine formation.[12]
Gabriel Synthesis 2,3,5-Trifluorobenzyl HalidePotassium Phthalimide, HydrazineExclusively forms the primary amine, avoids over-alkylation.[13][14]Multi-step process, requires preparation of the benzyl halide precursor.

Conclusion

The synthesis of this compound is readily achievable through several reliable synthetic routes. The reductive amination of 2,3,5-trifluorobenzaldehyde stands out as a highly efficient and direct method, offering an excellent balance of operational simplicity and high yield. For applications demanding exceptional purity free from secondary amine contaminants, the Gabriel synthesis provides an unparalleled level of control. Finally, the catalytic hydrogenation of 2,3,5-trifluorobenzonitrile represents a green and atom-economical alternative, particularly well-suited for industrial-scale production where specialized equipment is available. The selection of the optimal pathway will ultimately be guided by the specific requirements of the research or manufacturing campaign, including scale, purity, cost, and available resources.

References

An In-Depth Technical Guide to the Synthesis of 2,3,5-Trifluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,3,5-Trifluorobenzylamine, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the prevalent synthetic strategies. The guide emphasizes the causal relationships behind experimental choices, ensuring that each described protocol is a self-validating system. Key methodologies, including the reduction of 2,3,5-trifluorobenzonitrile and the reductive amination of 2,3,5-trifluorobenzaldehyde, are discussed in detail. Furthermore, this guide provides step-by-step experimental protocols, data presentation in tabular format, and visual diagrams of reaction pathways to facilitate a deeper understanding of the synthetic processes.

Introduction: The Significance of 2,3,5-Trifluorobenzylamine

Fluorinated organic compounds play a pivotal role in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity. 2,3,5-Trifluorobenzylamine is a valuable fluorinated building block, serving as a crucial precursor in the synthesis of complex, biologically active molecules. Its structural motif is found in a range of compounds being investigated for various therapeutic applications. The efficient and scalable synthesis of this amine is therefore of paramount importance.

This guide will explore the primary synthetic pathways to 2,3,5-Trifluorobenzylamine, focusing on two robust and widely employed strategies:

  • Reduction of 2,3,5-Trifluorobenzonitrile: A common route that leverages the catalytic hydrogenation of the corresponding nitrile.

  • Reductive Amination of 2,3,5-Trifluorobenzaldehyde: A versatile method that forms the amine through an imine intermediate.

The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities. This document will provide the necessary technical details to enable an informed decision.

Synthetic Strategies and Mechanistic Considerations

The synthesis of 2,3,5-Trifluorobenzylamine can be approached from several precursors. The selection of a particular route is dictated by factors such as commercial availability of starting materials, reaction efficiency, and ease of purification.

Pathway 1: Reduction of 2,3,5-Trifluorobenzonitrile

This is a direct and often high-yielding approach. The core of this strategy is the reduction of the nitrile functional group to a primary amine.

Rationale: 2,3,5-Trifluorobenzonitrile is a commercially available and stable intermediate.[1] The reduction of a nitrile to a primary amine is a well-established transformation in organic synthesis, with numerous reliable methods available.

Mechanism: The most common method for this transformation is catalytic hydrogenation. This process involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas. The reaction proceeds through the stepwise addition of hydrogen across the carbon-nitrogen triple bond.

G A 2,3,5-Trifluorobenzonitrile B Imines (Intermediate) A->B Reduction C 2,3,5-Trifluorobenzylamine B->C Further Reduction Catalyst H₂, Pd/C or Raney Ni Catalyst->A Catalyst->B

Caption: Reduction of 2,3,5-Trifluorobenzonitrile.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is often preferred for its efficiency and ease of handling. Raney Nickel is a more cost-effective alternative, though it can sometimes lead to over-reduction or side reactions.

  • Solvent: Protic solvents like ethanol or methanol are commonly used as they can protonate the intermediate imines, facilitating further reduction.

  • Pressure and Temperature: The reaction is typically carried out under a positive pressure of hydrogen to increase the concentration of dissolved hydrogen and accelerate the reaction rate. Moderate temperatures are usually sufficient.[2]

Pathway 2: Reductive Amination of 2,3,5-Trifluorobenzaldehyde

Reductive amination is a powerful and versatile method for the synthesis of amines.[3] This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine source to form an imine, which is then reduced in situ to the corresponding amine.

Rationale: 2,3,5-Trifluorobenzaldehyde is also a readily available starting material.[4][5] This pathway offers flexibility as various ammonia sources can be employed.

Mechanism: The reaction begins with the nucleophilic attack of ammonia (or an ammonia equivalent) on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, selectively reduces the imine to the final amine product.

G A 2,3,5-Trifluorobenzaldehyde B Hemiaminal Intermediate A->B C Imine B->C -H₂O D 2,3,5-Trifluorobenzylamine C->D Reduction Ammonia NH₃ Ammonia->A Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->C

Caption: Reductive Amination of 2,3,5-Trifluorobenzaldehyde.

Causality of Experimental Choices:

  • Ammonia Source: Aqueous ammonia or ammonium acetate can be used. Ammonium acetate has the advantage of buffering the reaction mixture to a mildly acidic pH, which catalyzes imine formation.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation.[6] It is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate imine. Sodium cyanoborohydride (NaBH₃CN) is another option, but its toxicity is a concern.[3]

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used to avoid unwanted reactions of the reducing agent.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and available equipment.

Protocol 1: Synthesis via Reduction of 2,3,5-Trifluorobenzonitrile

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,3,5-Trifluorobenzonitrile157.0910.0 g0.0636
10% Palladium on Carbon (Pd/C)-1.0 g-
Ethanol (EtOH)46.07150 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-
Sodium Hydroxide (NaOH)40.00As needed-
Dichloromethane (DCM)84.93200 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, combine 2,3,5-Trifluorobenzonitrile (10.0 g, 0.0636 mol) and 10% Pd/C (1.0 g).

  • Solvent Addition: Add ethanol (150 mL) to the vessel.

  • Acidification: Carefully add a few drops of concentrated hydrochloric acid to create an acidic environment, which can enhance the reaction rate.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 2.0 MPa.

  • Reaction: Heat the mixture to 70°C and stir vigorously for 15 hours.

  • Work-up: After cooling to room temperature, carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add water and basify with a 10% NaOH solution until the pH is approximately 10. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3,5-Trifluorobenzylamine.

Protocol 2: Synthesis via Reductive Amination of 2,3,5-Trifluorobenzaldehyde

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,3,5-Trifluorobenzaldehyde160.0910.0 g0.0625
Ammonium Acetate (NH₄OAc)77.0814.5 g0.188
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.9415.9 g0.075
Dichloromethane (DCM)84.93200 mL-
Saturated Sodium Bicarbonate (NaHCO₃)84.01100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup: To a solution of 2,3,5-Trifluorobenzaldehyde (10.0 g, 0.0625 mol) in dichloromethane (200 mL), add ammonium acetate (14.5 g, 0.188 mol).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (15.9 g, 0.075 mol) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2,3,5-Trifluorobenzylamine can be purified by flash column chromatography on silica gel if necessary.

Characterization

The identity and purity of the synthesized 2,3,5-Trifluorobenzylamine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential for confirming the structure and the substitution pattern of the fluorine atoms. ¹³C NMR can provide further structural confirmation.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine group.

Safety Considerations

  • Fluorinated Compounds: Fluorinated aromatic compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Reagents: Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled under an inert atmosphere. Sodium cyanoborohydride is highly toxic and should be used with extreme caution.

  • Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Hydrogenation reactions should be conducted in a properly rated and shielded high-pressure vessel.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of 2,3,5-Trifluorobenzylamine is a critical process for the advancement of various research and development projects in the pharmaceutical and agrochemical industries. This guide has detailed two of the most effective and practical synthetic routes: the reduction of 2,3,5-trifluorobenzonitrile and the reductive amination of 2,3,5-trifluorobenzaldehyde. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can confidently select and execute the most suitable synthetic strategy for their specific needs. The provided protocols offer a solid foundation for the successful synthesis and purification of this important fluorinated building block.

References

(2,3,5-Trifluorophenyl)methanamine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2,3,5-Trifluorophenyl)methanamine

Abstract

This compound, also known as 2,3,5-trifluorobenzylamine, is a critical fluorinated building block in modern medicinal chemistry and organic synthesis. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties that significantly influence the molecule's reactivity, basicity, lipophilicity, and metabolic stability. These characteristics make it a valuable precursor for the synthesis of complex pharmaceutical agents and other high-value chemical entities. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, chemical reactivity, and applications, with a focus on insights relevant to drug development professionals.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to all scientific work. This compound is systematically named according to IUPAC conventions, which provides a clear and universally understood descriptor of its molecular architecture.

The IUPAC name for the compound is This compound [1]. It is also commonly referred to by its semi-systematic name, 2,3,5-Trifluorobenzylamine [1]. The Chemical Abstracts Service (CAS) has assigned the number 244022-72-8 for its unique identification in scientific literature and databases[1].

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
Common Name 2,3,5-TrifluorobenzylaminePubChem[1]
CAS Number 244022-72-8PubChem[1]
Molecular Formula C₇H₆F₃NPubChem[1]
Molecular Weight 161.12 g/mol PubChem[1]
Canonical SMILES C1=C(C=C(C(=C1CN)F)F)FPubChem[1]
InChI Key VBSZVHOYRNCVSA-UHFFFAOYSA-NPubChem[1]

Physicochemical and Safety Profile

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While comprehensive experimental data for the 2,3,5-isomer is not consolidated in a single source, key properties can be compiled from supplier data and compared with related isomers.

PropertyValue (2,3,5-isomer)Notes and Isomer Comparison
Boiling Point 73°C @ 3 mmHg[2]The boiling point for the 2,4,6-isomer is reported as 165°C at 760 mmHg[3][4].
Density Data not availableThe density for the 2,4,5-isomer is 1.320 g/cm³[5]. The 2,4,6-isomer also has a reported density of 1.320 g/cm³[3].
Melting Point Data not availableThe 2,4,5-isomer has a reported melting point of 274-275°C, likely for a salt form[5]. The free base of the 2,4,6-isomer is a liquid at room temperature.
Solubility Air Sensitive[2]The 2,4,6-isomer is slightly soluble in water (1.2 g/L at 25°C)[3][6]. Fluorinated amines are generally soluble in organic solvents like methanol, DMSO, and dichloromethane.
Safety and Handling

This compound is classified as a corrosive substance. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

  • GHS Pictogram: GHS05 (Corrosion)[1]

  • Signal Word: Danger [1]

  • Hazard Statement: H314 - Causes severe skin burns and eye damage[1].

  • Storage: Store in a cool, dry place under an inert atmosphere, as the compound is noted to be air-sensitive[2].

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound can be achieved through several reliable routes, primarily involving the reduction of a nitrogen-containing functional group at the benzylic position. The choice of starting material—typically 2,3,5-trifluorobenzaldehyde or 2,3,5-trifluorobenzonitrile—dictates the specific reagents and conditions.

Route A: Reductive Amination of 2,3,5-Trifluorobenzaldehyde

This is a highly efficient and common method for synthesizing benzylamines. The process involves the in-situ formation of an imine from the aldehyde and an ammonia source, which is then immediately reduced to the amine. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an exemplary reagent for this one-pot transformation because it is mild and selectively reduces the imine in the presence of the unreacted aldehyde[7][8].

G A 2,3,5-Trifluorobenzaldehyde C Imine Intermediate (in situ) A->C + B Ammonia Source (e.g., NH4OAc) B->C + E This compound C->E Reduction D Reducing Agent (NaBH(OAc)3) D->E Provides Hydride G A 2,3,5-Trifluorobenzonitrile D This compound A->D Catalytic Hydrogenation B Hydrogen Source (H2 gas) B->D C Catalyst (e.g., Raney Ni) C->D G cluster_0 Electronic Effects on Benzylamine Core Ring 2,3,5-Trifluorophenyl Ring Amine −CH₂NH₂ Ring->Amine Strong Inductive Withdrawal (-I Effect) Reduced Basicity & Nucleophilicity Reduced Basicity & Nucleophilicity Amine->Reduced Basicity & Nucleophilicity Leads to

References

Spectral Data Deconstructed: A Technical Guide to (2,3,5-Trifluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of (2,3,5-Trifluorophenyl)methanamine in Modern Drug Discovery

This compound, a fluorinated benzylamine derivative, represents a key structural motif in contemporary medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough characterization of this compound is paramount for its effective utilization in drug design and development. This guide provides an in-depth analysis of the spectral data of this compound, offering a foundational understanding for researchers engaged in the synthesis, identification, and application of fluorinated pharmacophores. The molecular structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For fluorinated compounds like this compound, both ¹H and ¹³C NMR are crucial, with the added dimension of ¹⁹F NMR for direct observation of the fluorine atoms.[1][2]

1.1: ¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The spectrum is typically recorded on a 400 MHz or higher field spectrometer.

1H_NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add TMS (Internal Standard) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim Magnetic Field E->F G Acquire Spectrum F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Integrate and Analyze Peaks I->J

Figure 2: Workflow for ¹H NMR Spectroscopy.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH₂) protons.

  • Aromatic Region (δ 6.8-7.5 ppm): The two aromatic protons will appear in this region, significantly influenced by the electron-withdrawing effects of the three fluorine atoms.[3][4] Their chemical shifts will be downfield compared to benzene (δ 7.34 ppm). The coupling of these protons to each other and to the fluorine atoms will result in complex splitting patterns (multiplets).

  • Methylene Protons (-CH₂-): The protons of the aminomethyl group are expected to appear as a singlet or a narrowly split multiplet in the range of δ 3.8-4.2 ppm.[5][6][7] Their proximity to the aromatic ring and the nitrogen atom causes a downfield shift.

  • Amine Protons (-NH₂-): The two protons of the primary amine group will typically appear as a broad singlet between δ 1.0-4.0 ppm.[7][8] The chemical shift and peak shape are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. The addition of D₂O will cause the -NH₂ signal to disappear, confirming its assignment.[8]

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic-H6.8 - 7.5Multiplet
Methylene (-CH₂-)3.8 - 4.2Singlet or narrow multiplet
Amine (-NH₂-)1.0 - 4.0Broad Singlet

Table 1: Predicted ¹H NMR Spectral Data for this compound.

1.2: ¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum will display signals for the six aromatic carbons and the one aliphatic carbon of the methylene group. The chemical shifts are significantly influenced by the attached fluorine atoms, which cause large C-F coupling constants.[9]

  • Aromatic Carbons (δ 100-165 ppm): The six aromatic carbons will resonate in this region. The carbons directly bonded to fluorine (C2, C3, and C5) will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz), appearing as doublets in a fluorine-coupled spectrum.[9][10] The other aromatic carbons will show smaller, longer-range C-F couplings.

  • Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is expected to appear in the range of δ 40-50 ppm.

Carbon Type Expected Chemical Shift (δ, ppm) Expected ¹JCF (Hz)
C-F150 - 165240 - 260
Aromatic C-H/C-C100 - 130-
Methylene (-CH₂-)40 - 50-

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

1.3: ¹⁹F NMR Spectroscopy

Experimental Protocol:

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope.[1] The spectrum can be acquired on a multinuclear NMR spectrometer, often using the same sample. Chemical shifts are typically referenced to an external standard like CFCl₃ (δ = 0.00 ppm).

Interpretation of the ¹⁹F NMR Spectrum:

The ¹⁹F NMR spectrum is expected to show three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns (F-F and F-H couplings) provide unambiguous information about the substitution pattern.[11][12]

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Experimental Protocol:

A common technique for analyzing benzylamines is Electrospray Ionization (ESI) coupled with a tandem mass spectrometer (MS/MS). A dilute solution of the sample is infused into the ESI source, where it is ionized, typically forming the protonated molecule [M+H]⁺. The precursor ion is then selected and fragmented in the collision cell to generate a product ion spectrum.

Interpretation of the Mass Spectrum:

The molecular formula of this compound is C₇H₆F₃N, with a monoisotopic mass of 161.05 Da.[13]

  • Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 162.05.

  • Fragmentation Pattern: The fragmentation of protonated benzylamines is well-documented.[14][15][16][17] A primary fragmentation pathway involves the loss of ammonia (NH₃), leading to the formation of a stable trifluorobenzyl cation.

MS_Fragmentation M [M+H]⁺ m/z = 162.05 F1 Loss of NH₃ M->F1 P1 [C₇H₄F₃]⁺ m/z = 145.03 F1->P1

Figure 3: Proposed primary fragmentation pathway for protonated this compound.

Ion m/z (Expected) Identity
[M+H]⁺162.05Protonated Molecule
[M+H-NH₃]⁺145.03Trifluorobenzyl cation

Table 3: Predicted Key Ions in the ESI-MS/MS Spectrum of this compound.

Part 3: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a powerful tool for identifying functional groups.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or solid sample is placed on a salt plate (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Interpretation of the IR Spectrum:

The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and methylene group, C-N bonds, and C-F bonds.

  • N-H Stretching: Primary amines exhibit two characteristic bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[18][19][20]

  • N-H Bending: A medium to strong absorption band is expected between 1580-1650 cm⁻¹ due to the N-H bending (scissoring) vibration of the primary amine.[18][20]

  • C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically appears as a strong band in the 1250-1335 cm⁻¹ region.[18][20]

  • Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching bands appear in the 1450-1600 cm⁻¹ range.

  • C-F Stretching: The C-F stretching vibrations of fluorinated aromatic compounds give rise to strong absorption bands in the 1100-1400 cm⁻¹ region.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Aromatic C-H Stretch> 3000Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium
N-H Bend1580 - 1650Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium
C-N Stretch1250 - 1335Strong
C-F Stretch1100 - 1400Strong

Table 4: Predicted Infrared Absorption Bands for this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, MS, and IR spectroscopy provides a robust framework for its unambiguous identification and characterization. The predicted spectral data, grounded in established principles of spectroscopy and the known effects of fluoro and amino substituents, offer a valuable reference for researchers in drug development and related scientific fields. This guide underscores the importance of a multi-technique approach to structural elucidation, ensuring the scientific integrity of data and facilitating the advancement of medicinal chemistry.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (2,3,5-Trifluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of (2,3,5-Trifluorophenyl)methanamine and the Power of ¹H NMR

This compound is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. As such, precise structural characterization of fluorinated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for the unambiguous determination of molecular structure. This guide provides a comprehensive analysis of the theoretical ¹H NMR spectrum of this compound, offering a deep dive into the chemical principles that govern its spectral features.

Theoretical ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the amine protons. The chemical shifts and splitting patterns of these signals are governed by the electron-withdrawing effects of the fluorine substituents and the spin-spin coupling interactions between neighboring protons and fluorine atoms.

Aromatic Region (δ 6.5-7.5 ppm)

The trifluorinated phenyl ring of this compound contains two aromatic protons, H-4 and H-6. Due to the asymmetrical substitution pattern, these protons are chemically non-equivalent and are expected to appear as distinct multiplets in the aromatic region of the spectrum.

  • H-4: This proton is situated between two fluorine atoms at positions 3 and 5. The strong electron-withdrawing nature of the fluorine atoms will deshield H-4, shifting its resonance downfield. Furthermore, H-4 will be split by the adjacent fluorine atoms and the meta-coupled H-6 proton. The coupling to the ortho-fluorine at C-3 and the para-fluorine at C-5 will result in a complex multiplet. The expected multiplicity is a doublet of doublets of doublets (ddd).

  • H-6: This proton is adjacent to the fluorine atom at C-5 and the methanamine group at C-1. It will also be deshielded, though likely to a lesser extent than H-4. H-6 will be coupled to the ortho-fluorine at C-5 and the meta-coupled H-4 proton, resulting in a doublet of doublets (dd).

The coupling constants between protons and fluorine atoms (JHF) are a key feature of the spectrum. Generally, the magnitude of JHF decreases with the number of bonds separating the nuclei. Typical ranges for proton-fluorine coupling constants in aromatic systems are:

  • ³JHF (ortho): 6-10 Hz

  • ⁴JHF (meta): 0-3 Hz

  • ⁵JHF (para): 0-3 Hz

Benzylic Methylene Protons (-CH₂NH₂) (δ ~3.9 ppm)

The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet. However, long-range coupling to the ortho-fluorine at C-2 is possible, which could lead to a broadening of the singlet or its resolution into a small doublet. The electron-withdrawing nature of the trifluorophenyl ring will cause a downfield shift of this signal compared to unsubstituted benzylamine.

Amine Protons (-NH₂) (δ ~1.6 ppm)

The two amine protons are also chemically equivalent and are expected to give rise to a broad singlet. The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In many cases, the coupling between the amine protons and the methylene protons is not observed due to rapid proton exchange.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-47.0 - 7.4ddd³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz, ⁵JHF ≈ 1-2 Hz
H-66.8 - 7.2dd³JHF ≈ 6-8 Hz, ⁴JHH ≈ 2-3 Hz
-CH₂NH₂~3.9s (or br d)⁴JHF ≈ 0-2 Hz
-NH₂~1.6br s-

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the amine protons.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and match the probe for the ¹H frequency.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.
  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  • Apply a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure quantitative integration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Perform a baseline correction to ensure a flat baseline.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Reference the chemical shifts to the internal standard (TMS).

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard dissolve->add_std setup Spectrometer Setup add_std->setup acquire Acquire 1D ¹H Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate reference Referencing integrate->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the interplay between electronic effects and spin-spin coupling is crucial for its accurate interpretation. This guide provides a detailed theoretical framework for predicting and analyzing the spectrum, which is an essential skill for chemists working with fluorinated molecules. The experimental protocol outlined here serves as a practical guide for obtaining high-quality data, which is the foundation of any reliable structural elucidation.

In-Depth Technical Guide: 13C NMR Analysis of (2,3,5-Trifluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,3,5-Trifluorophenyl)methanamine is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. Consequently, unambiguous structural elucidation of such compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for this purpose. This guide provides an in-depth technical overview of the principles and practical aspects of acquiring and interpreting the 13C NMR spectrum of this compound. We will delve into the complexities arising from carbon-fluorine (C-F) coupling and provide a systematic approach to spectral assignment, aimed at researchers, scientists, and drug development professionals.

Theoretical Framework: The Influence of Fluorine on 13C NMR Spectra

The 13C NMR spectrum of a fluorinated organic compound is fundamentally shaped by two key phenomena: the inductive effects of the fluorine substituents on carbon chemical shifts and the through-bond scalar coupling between 19F and 13C nuclei.

Chemical Shift Considerations

Fluorine is the most electronegative element, and its strong electron-withdrawing nature significantly influences the electron density around adjacent carbon atoms. In aromatic systems, this effect is complex, involving both through-bond inductive effects and through-space effects. Generally, a carbon atom directly bonded to a fluorine atom (ipso-carbon) will experience a substantial downfield shift (deshielding) in its 13C NMR resonance. The magnitude of this shift is typically in the range of 30-40 ppm relative to the corresponding carbon in the non-fluorinated analogue. The effect on ortho, meta, and para carbons is more nuanced and is influenced by a combination of inductive and resonance effects.

The Critical Role of Carbon-Fluorine (C-F) Coupling

A defining feature of the 13C NMR spectra of organofluorine compounds is the presence of spin-spin coupling between the 13C and 19F nuclei.[1] Since 19F has a nuclear spin (I) of ½ and is 100% naturally abundant, its coupling to 13C nuclei is readily observed. This coupling provides invaluable structural information, as the magnitude of the coupling constant (J-coupling) is dependent on the number of bonds separating the coupled nuclei.

  • One-bond coupling (¹JCF): This is the largest of the C-F coupling constants, typically ranging from -160 to -350 Hz. The carbon signal for a C-F bond will appear as a doublet.

  • Two-bond coupling (²JCF): Coupling between a carbon and a fluorine atom separated by two bonds is also significant, with typical values in the range of 15-30 Hz. This results in a triplet if the carbon is coupled to two equivalent fluorine atoms or a doublet of doublets if coupled to two non-equivalent fluorine atoms.

  • Three-bond coupling (³JCF): This coupling is generally smaller than ²JCF, with values typically between 5 and 15 Hz.

  • Long-range coupling (⁴JCF and beyond): Couplings over more than three bonds are also frequently observed in aromatic systems and are typically in the range of 1-5 Hz.[2]

The presence of multiple fluorine atoms, as in this compound, leads to complex splitting patterns that, while challenging to interpret, provide a rich source of data for unambiguous structural confirmation. Standard proton-decoupled 13C NMR spectra for compounds containing both fluorine and protons can be quite complex and difficult to interpret due to these strong and long-range fluorine-carbon couplings.[1]

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following protocol outlines the key steps for obtaining a high-quality 13C NMR spectrum of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility and chemical exchange properties of the amine protons). Chloroform-d (CDCl₃) is a common choice for general organic compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for resolving fine coupling patterns.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -20 to 230 ppm) is generally sufficient to cover the expected chemical shift range for both aromatic and aliphatic carbons.

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum. If using CDCl₃, the solvent peak at 77.16 ppm can be used as an internal reference.

    • Perform baseline correction to ensure a flat baseline across the spectrum.

Spectral Analysis and Interpretation of this compound

The 13C NMR spectrum of this compound is expected to show seven distinct carbon signals: six for the aromatic ring and one for the benzylic methylene (-CH₂-) group. The asymmetry of the substitution pattern means that all six aromatic carbons are chemically non-equivalent.[3][4]

Predicted Chemical Shifts and C-F Coupling Patterns

The following table summarizes the predicted chemical shifts and the expected splitting patterns due to C-F coupling for each carbon atom in this compound. The chemical shifts are estimated based on the known effects of fluorine and aminomethyl substituents on the benzene ring.[5] The coupling constants are typical values for fluorinated aromatic compounds.[6]

Carbon AtomPredicted Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
C1~130-135Doublet of Doublets³J(C1-F2) ≈ 5-10, ⁵J(C1-F5) ≈ 1-3
C2~150-155Doublet of Doublets¹J(C2-F2) ≈ 240-260, ²J(C2-F3) ≈ 20-25
C3~145-150Doublet of Doublets¹J(C3-F3) ≈ 240-260, ²J(C3-F2) ≈ 20-25
C4~115-120Doublet of Doublets³J(C4-F3) ≈ 5-10, ³J(C4-F5) ≈ 5-10
C5~155-160Doublet of Doublets¹J(C5-F5) ≈ 240-260, ⁴J(C5-F2) ≈ 1-3
C6~110-115Doublet of Doublets²J(C6-F5) ≈ 20-25, ⁴J(C6-F3) ≈ 1-3
-CH₂-~40-45Triplet⁴J(CH₂-F2,F6) ≈ 1-3
Visualizing C-F Coupling Relationships

The following diagram, generated using Graphviz, illustrates the key through-bond C-F coupling interactions in this compound.

Caption: C-F J-coupling in this compound.

Conclusion

The 13C NMR analysis of this compound is a powerful method for its structural verification. While the spectrum is rendered complex by extensive C-F coupling, a systematic approach to its interpretation, grounded in an understanding of chemical shift theory and coupling phenomena, allows for the complete and unambiguous assignment of all carbon resonances. This detailed structural information is crucial for quality control in synthesis and for understanding the structure-activity relationships of this important class of fluorinated compounds in drug discovery and materials science. The protocols and interpretive strategies outlined in this guide provide a robust framework for researchers to confidently analyze the 13C NMR spectra of polysubstituted fluorinated aromatic compounds.

References

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shifts of (2,3,5-Trifluorophenyl)methanamine: A Practical Approach for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,3,5-Trifluorophenyl)methanamine is a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the phenyl ring introduces unique electronic properties and provides a powerful analytical handle for Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and informative technique for characterizing such molecules, owing to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[1][2][3]

Theoretical Considerations for Predicting the ¹⁹F NMR Spectrum

A proactive understanding of the expected ¹⁹F NMR spectrum is crucial for efficient data acquisition and accurate interpretation. The spectrum of this compound is anticipated to display three distinct signals, one for each of the chemically non-equivalent fluorine atoms.

Predicted Chemical Shifts

The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment.[2][3] For aromatic fluorides, the positions of other substituents on the ring significantly influence the shielding of the fluorine nuclei.[3] The aminomethyl (-CH₂NH₂) group is generally considered an ortho-, para-directing group with moderate activating character. Its electronic influence, combined with the through-space and through-bond effects of the other fluorine atoms, will determine the chemical shifts of F-2, F-3, and F-5.

Based on typical chemical shift ranges for fluorinated aromatic compounds, the signals for the fluorine atoms in this compound are expected to appear in the range of -100 to -170 ppm relative to CFCl₃.[2][4]

  • F-2: Being ortho to the aminomethyl group and ortho to F-3, this fluorine is likely to be the most deshielded (further downfield).

  • F-3: Situated between two fluorine atoms (F-2 and an implicit H-4) and meta to the aminomethyl group, its chemical shift will be influenced by both.

  • F-5: Being para to the aminomethyl group and ortho to an implicit H-6 and meta to an implicit H-4, its chemical environment is distinct from F-2 and F-3.

Computational methods, particularly Density Functional Theory (DFT), can be employed to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, often with a mean absolute deviation of a few ppm.[5][6][7][8]

Predicted Coupling Patterns (Multiplicity)

The multiplicity of each fluorine signal is governed by spin-spin coupling (J-coupling) to neighboring ¹⁹F and ¹H nuclei. These couplings provide invaluable information about the connectivity of the molecule.[1][4]

  • ¹⁹F-¹⁹F Coupling: Long-range coupling between fluorine atoms on a benzene ring is common.[1][9] We can expect to see:

    • ³J(F-2, F-3) (ortho coupling)

    • ⁴J(F-2, F-5) (meta coupling)

    • ⁴J(F-3, H-4) and ⁵J(F-3, H-6)

    • ³J(F-5, H-4) and ³J(F-5, H-6)

  • ¹⁹F-¹H Coupling: Coupling between the fluorine nuclei and the aromatic protons (H-4 and H-6) as well as the benzylic protons (-CH₂) will further split the signals.

The expected splitting pattern for each fluorine will be a complex multiplet. For instance, the signal for F-2 will be split by F-3 and F-5, and potentially by the aromatic and benzylic protons. A simplified prediction of the major couplings is as follows:

  • F-2: A doublet of doublets due to coupling with F-3 and F-5.

  • F-3: A doublet of doublets due to coupling with F-2 and H-4.

  • F-5: A doublet of doublets due to coupling with H-4 and H-6.

The following diagram illustrates the key predicted couplings within the molecule:

Caption: Predicted spin-spin coupling network in this compound.

Proposed Experimental Protocol for ¹⁹F NMR Data Acquisition

Acquiring high-quality ¹⁹F NMR data requires careful attention to sample preparation and instrument parameters.

Step-by-Step Experimental Workflow

workflow A Sample Preparation B NMR Instrument Setup A->B C 1D ¹⁹F NMR Acquisition B->C D Data Processing C->D F (Optional) 2D NMR Acquisition C->F E Spectral Analysis D->E F->D

Caption: Experimental workflow for acquiring and analyzing ¹⁹F NMR data.

Sample Preparation
  • Analyte: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) or Acetone-d₆ are common choices for small organic molecules. The choice of solvent can influence chemical shifts, so consistency is key for comparing spectra.[2][10][11]

  • Referencing:

    • Internal Standard: For precise chemical shift referencing, an internal standard is recommended. A common choice is hexafluorobenzene (C₆F₆), which gives a sharp singlet at approximately -164.9 ppm.[12] A small amount can be added directly to the NMR tube.

    • External Standard: Alternatively, an external standard can be used.[13] This involves preparing a separate NMR tube with the standard in the same solvent.

  • Final Preparation: Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.[14][15] Ensure the solution is homogeneous.

NMR Instrument Setup and Data Acquisition

The following parameters are a general starting point and may need to be optimized for your specific instrument.

ParameterRecommended ValueRationale
Nucleus ¹⁹F
Pulse Program A standard 1D pulse-acquire sequence, often with ¹H decoupling.¹H decoupling simplifies the spectrum by removing ¹H-¹⁹F couplings, aiding in the identification of ¹⁹F-¹⁹F couplings.
Spectral Width ~250 ppm (centered around -140 ppm)This wide range ensures that all three fluorine signals will be captured.[1]
Acquisition Time 1-2 secondsTo ensure good digital resolution.
Relaxation Delay 2-5 secondsAllows for full relaxation of the fluorine nuclei between scans, which is important for accurate integration.
Number of Scans 16-64Dependent on the sample concentration. ¹⁹F is a sensitive nucleus, so fewer scans are often needed compared to ¹³C NMR.
Temperature 298 K (25 °C)Maintain a constant temperature for reproducibility.

A Guide to Spectral Analysis and Data Interpretation

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Reference the spectrum to the internal or external standard.

  • Signal Assignment:

    • Identify the three distinct multiplets corresponding to F-2, F-3, and F-5.

    • Analyze the splitting patterns (multiplicities) to determine the coupling constants (J-values).

    • Use the predicted chemical shifts and coupling patterns to assign each multiplet to its respective fluorine atom. For example, the signal with the largest ortho ¹⁹F-¹⁹F coupling constant is likely to be F-2 or F-3.

Data Summary Table

Once the spectrum is analyzed, the data should be tabulated for clear presentation.

Fluorine PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-2Enter experimental valuee.g., ddEnter experimental values
F-3Enter experimental valuee.g., dddEnter experimental values
F-5Enter experimental valuee.g., dddEnter experimental values

Troubleshooting and Advanced Techniques

  • Poor Resolution: If the multiplets are not well-resolved, increasing the acquisition time can improve digital resolution. Shimming the magnet is also critical for obtaining sharp lines.

  • Low Signal-to-Noise: Increase the number of scans or use a more concentrated sample.

  • Complex Spectra: If the 1D spectrum is too complex to interpret due to overlapping multiplets, 2D NMR experiments can be invaluable. A ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment can definitively establish the correlations between the fluorine and proton nuclei, greatly aiding in the assignment.[16][17][18][19]

Conclusion

This technical guide provides a robust framework for the acquisition and interpretation of the ¹⁹F NMR spectrum of this compound. By combining theoretical predictions with a detailed, field-proven experimental protocol, researchers can confidently obtain high-quality data. The unique sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an indispensable tool for the structural elucidation and analysis of fluorinated compounds, which are of growing importance in the pharmaceutical and materials science industries.

References

An In-depth Technical Guide to the Mass Spectrum of (2,3,5-Trifluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrum of (2,3,5-Trifluorophenyl)methanamine. As a substituted benzylamine, its fragmentation behavior is governed by the interplay between the primary amine functionality and the electron-withdrawing trifluorinated aromatic ring. This document will dissect the probable fragmentation pathways, including the characteristic alpha-cleavage of amines and the fragmentation patterns associated with fluorinated aromatic compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and structural elucidation of novel compounds. The principles and methodologies discussed herein provide a framework for interpreting the mass spectra of related fluorinated aromatic amines.

Introduction

This compound, also known as 2,3,5-trifluorobenzylamine, is a fluorinated aromatic amine with potential applications in pharmaceutical and materials science. Its chemical structure consists of a benzylamine core with three fluorine atoms substituting the phenyl ring. The molecular formula is C7H6F3N, and it has a monoisotopic mass of approximately 161.05 Da. Mass spectrometry is a pivotal analytical technique for the structural confirmation and identification of such compounds. Electron ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint.[1] This guide will provide a detailed theoretical framework for understanding the mass spectrum of this compound, based on established principles of mass spectral fragmentation.

Principles of Electron Ionization Mass Spectrometry

Electron ionization is a hard ionization technique where a molecule in the gas phase is bombarded with a high-energy electron beam (typically 70 eV).[1] This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+). The molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).

For amines, the "Nitrogen Rule" is a useful guideline. It states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd m/z value.[2][3] Since this compound contains one nitrogen atom, its molecular ion peak is expected at an odd m/z value.

Predicted Mass Spectrum and Fragmentation Pathways

The Molecular Ion

Aromatic amines are known to exhibit intense molecular ion peaks due to the stability of the aromatic ring.[4] Therefore, a prominent molecular ion peak (M•+) is anticipated at m/z 161 .

Primary Fragmentation Pathways

The fragmentation of the molecular ion of this compound is expected to be dominated by two key pathways: alpha-cleavage, characteristic of the amine functionality, and fragmentation of the trifluorophenyl ring.

Alpha-cleavage is a hallmark fragmentation pathway for aliphatic amines and involves the breaking of the bond between the α-carbon and the β-carbon.[5] In the case of primary amines with an unbranched α-carbon, this cleavage leads to the formation of a resonance-stabilized iminium cation at m/z 30.[4][6]

For this compound, alpha-cleavage would involve the loss of the trifluorophenyl radical, resulting in the formation of the CH2=NH2+ ion at m/z 30 . This fragment is often the base peak in the mass spectra of simple primary amines.

Benzylic cleavage is another common fragmentation pathway for benzyl compounds. This involves the cleavage of the C-C bond between the aromatic ring and the aminomethyl group. This would lead to the formation of a trifluorobenzyl cation. However, a more stable tropylium ion rearrangement is often observed for benzyl compounds.[7] In this case, the trifluorobenzyl cation could rearrange to a trifluorotropylium ion. The expected m/z for the trifluorobenzyl cation ([C7H4F3]+) would be m/z 145 .

Fluorinated aromatic compounds can undergo complex fragmentation, often involving the loss of fluorine-containing species.[8][9] We can anticipate the following fragmentation pathways originating from the molecular ion or the trifluorobenzyl cation:

  • Loss of a Fluorine Radical (•F): This would result in a fragment ion at m/z 142 ([M-F]•+).

  • Loss of Hydrogen Fluoride (HF): The elimination of a neutral HF molecule could lead to a fragment ion at m/z 141 ([M-HF]•+).

  • Loss of a Trifluoromethyl Radical (•CF3): While not directly present as a substituent, rearrangements in the aromatic ring upon fragmentation could potentially lead to the loss of a CF3 radical, though this is less likely to be a primary fragmentation step.

Summary of Predicted Mass Spectrum Data

The following table summarizes the predicted key fragments, their mass-to-charge ratios, and the proposed fragmentation pathways for this compound.

m/zProposed Fragment IonNeutral LossProposed Fragmentation Pathway
161[C7H6F3N]•+-Molecular Ion (M•+)
160[C7H5F3N]•+•HLoss of a hydrogen radical from the amine
145[C7H4F3]+•CH2NHBenzylic cleavage with rearrangement
142[C7H5F2N]•+•FLoss of a fluorine radical
141[C7H5F2N]+HFLoss of hydrogen fluoride
132[C6H3F3]•+•CH2NH2Cleavage of the C-C bond to the ring
30[CH4N]+•C6H2F3Alpha-cleavage

Visualizing the Fragmentation

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Fragmentation Pathway

fragmentation_pathway M [C7H6F3N]•+ m/z = 161 Molecular Ion F1 [CH4N]+ m/z = 30 Iminium Cation M->F1 α-Cleavage - •C6H2F3 F2 [C7H4F3]+ m/z = 145 Trifluorobenzyl Cation M->F2 Benzylic Cleavage - •NH2 F3 [C7H5F2N]+ m/z = 141 M->F3 - HF F4 [C6H3F3]•+ m/z = 132 M->F4 - •CH2NH2

Caption: Proposed major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrum Acquisition

To experimentally verify the predicted mass spectrum, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

GC Conditions:

  • Injector Temperature: 250 °C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 25 - 300

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Inject 1 µL of the solution into the GC-MS system.

Conclusion

The mass spectrum of this compound under electron ionization is predicted to be characterized by a prominent molecular ion peak at m/z 161. The fragmentation pattern will likely be a composite of the characteristic alpha-cleavage of primary amines, leading to a significant ion at m/z 30, and fragmentation of the trifluorinated aromatic ring, resulting in ions from the loss of fluorine and hydrogen fluoride. Benzylic cleavage leading to a trifluorobenzyl or rearranged trifluorotropylium ion at m/z 145 is also a probable pathway. This in-depth guide provides a robust theoretical framework for the interpretation of the mass spectrum of this compound and serves as a valuable resource for the structural elucidation of related fluorinated molecules.

References

Stability and storage conditions for (2,3,5-Trifluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Stability and Storage of (2,3,5-Trifluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This compound is a key fluorinated building block in medicinal chemistry and materials science. Its trifluorinated phenyl ring offers unique properties, including enhanced metabolic stability and lipophilicity, making it a valuable intermediate in the synthesis of novel compounds.[1] However, the amine functionality and the electron-withdrawing nature of the fluorine atoms can influence its stability. This guide provides a comprehensive overview of the critical factors affecting the stability of this compound, recommended storage and handling procedures, and methodologies for assessing its long-term viability.

Introduction: The Significance of Fluorinated Benzylamines

The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the context of drug discovery, fluorination often leads to increased metabolic stability, enhanced binding affinity, and improved membrane permeability. This compound, a member of the fluorinated benzylamine class, serves as a crucial intermediate for introducing these desirable characteristics into target molecules. Understanding its chemical stability is paramount to ensure the integrity of synthesis, the purity of final compounds, and the reproducibility of experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and designing appropriate storage and handling protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 244022-72-8[2][3]
Molecular Formula C₇H₆F₃N[2][3]
Molecular Weight 161.12 g/mol [2][3]
Boiling Point 168.7°C at 760 mmHg[2]
Density 1.32 g/cm³[2]
Flash Point 65.2°C[2]
Appearance Not specified, likely a liquid or low-melting solid
Solubility Expected to be soluble in organic solvents

Factors Influencing Stability and Potential Degradation Pathways

The stability of this compound is influenced by several environmental factors. The primary amine group is susceptible to oxidation and reaction with electrophiles, while the overall molecule can be sensitive to light and elevated temperatures.

Atmospheric Oxidation

Amines, particularly primary amines like benzylamine derivatives, are susceptible to oxidation by atmospheric oxygen. This can lead to the formation of imines, aldehydes, and polymeric byproducts, resulting in discoloration (often turning yellow or brown) and a decrease in purity over time. The presence of trace metals can catalyze this process.

Reaction with Carbon Dioxide

Primary amines can react with atmospheric carbon dioxide to form carbamate salts. While this is often a reversible process, it can lead to the formation of solid precipitates and a reduction in the effective concentration of the free amine.

Light Sensitivity

Many aromatic compounds, including benzylamine derivatives, can be sensitive to light, particularly UV radiation. Photo-oxidation can lead to the formation of colored impurities and degradation products. For similar compounds, protection from light is recommended.[4]

Temperature

Elevated temperatures can accelerate the rates of all degradation reactions. Storing the compound at elevated temperatures can lead to a significant decrease in purity over a shorter period. Some suppliers recommend storing similar compounds in a refrigerator (2-8°C).

Incompatible Materials

This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][6] Contact with these materials can lead to vigorous and potentially hazardous reactions.

A potential degradation pathway for this compound is illustrated in the diagram below.

G cluster_main Potential Degradation Pathways of this compound A This compound B Oxidation Products (e.g., Imine, Aldehyde) A->B Atmospheric O₂ C Carbamate Salt A->C Atmospheric CO₂ D Polymeric Byproducts B->D Further Reaction

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended. These are based on guidelines for similar fluorinated benzylamines and general best practices for handling air- and light-sensitive compounds.

Storage Conditions
  • Temperature: Store in a cool, dry place.[5][7] For long-term storage, refrigeration at 2-8°C is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and reaction with carbon dioxide.

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[5][7][8] Use amber glass vials or bottles to protect from light.

  • Location: Store in a well-ventilated area away from incompatible materials, heat, sparks, and open flames.[5][7]

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down degradation kinetics
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and reaction with CO₂
Light Protect from light (Amber vial)Prevents photo-degradation
Container Seal Tightly sealedPrevents exposure to air and moisture
Incompatibilities Store away from strong acids, oxidizing agentsPrevents hazardous reactions
Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][8]

  • Dispensing: When dispensing, do so under an inert atmosphere if possible. Minimize the time the container is open to the atmosphere.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[5]

Experimental Protocol: Accelerated Stability Study

To experimentally determine the stability of this compound, an accelerated stability study can be performed. This involves subjecting the compound to stress conditions to predict its long-term stability under recommended storage conditions.

Objective: To assess the stability of this compound under elevated temperature and light exposure.

Materials:

  • This compound

  • Amber and clear glass vials with PTFE-lined caps

  • Oven or stability chamber

  • Photostability chamber

  • HPLC system with a UV detector

  • Analytical balance

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Sample Preparation:

    • Aliquot approximately 100 mg of this compound into several amber and clear glass vials.

    • Blanket the headspace of each vial with an inert gas before sealing tightly.

  • Initial Analysis (T=0):

    • Analyze a reference sample of the compound by HPLC to determine its initial purity. This will serve as the baseline.

  • Stress Conditions:

    • Thermal Stress: Place a set of amber vials in an oven at a constant elevated temperature (e.g., 40°C).

    • Photostability: Place a set of clear vials and a set of amber (control) vials in a photostability chamber according to ICH guidelines.

  • Time Points:

    • Withdraw samples from each stress condition at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, visually inspect the samples for any changes in color or appearance.

    • Analyze each sample by HPLC to determine the purity and identify any degradation products.

  • Data Analysis:

    • Plot the purity of this compound as a function of time for each condition.

    • Calculate the degradation rate under each stress condition.

The workflow for this stability study is depicted below.

Caption: Workflow for an accelerated stability study.

Conclusion

While this compound is a valuable synthetic intermediate, its stability can be compromised by exposure to air, light, and elevated temperatures. Adherence to proper storage and handling protocols, including storage at refrigerated temperatures under an inert atmosphere and protection from light, is crucial for maintaining its purity and ensuring the reliability of experimental outcomes. For critical applications, conducting in-house stability studies is recommended to establish appropriate re-test dates and storage conditions for specific laboratory environments.

References

(2,3,5-Trifluorophenyl)methanamine safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (2,3,5-Trifluorophenyl)methanamine

Introduction

This compound, also known as 2,3,5-Trifluorobenzylamine, is a fluorinated organic compound utilized in various laboratory and manufacturing applications, including as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a trifluorinated phenyl ring, imparts unique properties that are valuable in drug development and materials science. However, these same properties necessitate a thorough understanding of its potential hazards.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety data associated with this compound. The information herein is synthesized from authoritative Safety Data Sheets (SDS) to ensure a high degree of accuracy and trustworthiness, enabling laboratory personnel to implement field-proven safety protocols. The core directive of this document is to move beyond mere compliance and foster a deep, causal understanding of the material's hazards and the rationale behind each safety recommendation.

GHS Hazard Profile and Classification

The primary and most critical hazard associated with this compound is its corrosive nature. According to aggregated GHS data submitted to the European Chemicals Agency (ECHA), the compound is classified as causing severe skin burns and eye damage[1]. This classification underscores the potential for irreversible tissue damage upon contact and dictates the stringent handling protocols detailed in this guide.

In addition to its corrosive properties, some safety data sheets indicate that it may cause respiratory irritation upon inhalation[2]. Therefore, exposure via all routes—dermal, ocular, and respiratory—must be meticulously controlled.

Table 1: GHS Classification for this compound

GHS Classification ElementDescriptionSource
Pictogram Corrosion[1]
Signal Word Danger [1]
Hazard Statement H314: Causes severe skin burns and eye damage.[1]
Hazard Class Skin Corrosion / Irritation (Category 1C)[1]
Additional Hazard May cause respiratory irritation.[2]
  • Expert Insight: A "Category 1C" skin corrosion classification signifies that the substance can cause full-thickness destruction of skin tissue after an exposure of up to 4 hours. For laboratory personnel, this means that even brief, seemingly minor contact can lead to severe and permanent injury. The self-validating principle here is to treat any potential contact as a serious incident and to be equipped with the appropriate emergency response measures at all times.

Emergency First-Aid Protocols

Immediate and appropriate first aid is critical to mitigating injury in the event of an accidental exposure. The following protocols are based on standard emergency procedures for corrosive materials. All laboratory personnel must be familiar with the location and operation of emergency eyewash stations and safety showers.

A general advisory for any exposure is to consult a physician and show them the Safety Data Sheet for the substance[2].

FirstAid_Workflow start_node Exposure Occurs decision_node decision_node start_node->decision_node Identify Route of Exposure action_node_eye action_node_eye decision_node->action_node_eye Eye Contact action_node_skin action_node_skin decision_node->action_node_skin Skin Contact action_node_inhalation action_node_inhalation decision_node->action_node_inhalation Inhalation action_node_ingestion action_node_ingestion decision_node->action_node_ingestion Ingestion action_node action_node end_node Consult a Physician (Show SDS) action_node_eye->end_node Rinse with water for 15+ min. Remove contact lenses. action_node_skin->end_node Remove contaminated clothing. Wash with soap & plenty of water. action_node_inhalation->end_node Move to fresh air. Give artificial respiration if not breathing. action_node_ingestion->end_node Rinse mouth with water. Do NOT induce vomiting.

Caption: Emergency First-Aid Decision Workflow for this compound Exposure.

Step-by-Step Methodologies:

  • In Case of Eye Contact: Immediately flush the eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. An urgent consultation with a physician is mandatory[2].

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing and shoes. A physician should be consulted[2].

  • If Inhaled: Move the person to an area with fresh air. If the individual is not breathing, trained personnel should administer artificial respiration. Consult a physician[2].

  • If Swallowed: Rinse the mouth with water. Never give anything by mouth to a person who is unconscious. Do not induce vomiting. Seek immediate medical attention[2].

Safe Handling and Personal Protective Equipment (PPE)

The cornerstone of safety when working with this compound is preventing contact. This is achieved through a combination of engineering controls and a robust personal protective equipment (PPE) regimen.

Engineering Controls: Work should be conducted in a well-ventilated area to prevent the buildup of vapors. The use of a certified chemical fume hood is strongly recommended to avoid breathing vapors, mist, or gas[2]. Eyewash stations and safety showers must be in close proximity to the workstation.

Personal Protective Equipment (PPE) Protocol: A self-validating PPE protocol ensures that all potential routes of exposure are protected. The selection of PPE is not merely a checklist but a response to the specific hazards of the compound.

PPE_Selection topic_node This compound (Corrosive, Irritant) category_node_eye Eye/Face Protection topic_node->category_node_eye category_node_skin Skin/Body Protection topic_node->category_node_skin category_node_resp Respiratory Protection topic_node->category_node_resp category_node category_node ppe_item_node ppe_item_node ppe_item_node_goggles Chemical Goggles category_node_eye->ppe_item_node_goggles ppe_item_node_shield Face Shield (if splash risk) category_node_eye->ppe_item_node_shield ppe_item_node_gloves Chemical-Resistant Gloves (e.g., Nitrile) category_node_skin->ppe_item_node_gloves ppe_item_node_coat Lab Coat / Protective Suit category_node_skin->ppe_item_node_coat ppe_item_node_resp1 P95/P1 Respirator (Nuisance Exposure) category_node_resp->ppe_item_node_resp1 ppe_item_node_resp2 OV/AG/P99 or ABEK-P2 Cartridge Respirator (Higher Level) category_node_resp->ppe_item_node_resp2

Caption: Required Personal Protective Equipment (PPE) for Handling the Compound.

  • Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards. A face shield should be used in situations where splashing is a significant risk.

  • Hand Protection: Wear suitable chemical-resistant gloves. Wash and dry hands after use.

  • Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of exposure, a full protective suit may be necessary.

  • Respiratory Protection: The appropriate level of respiratory protection depends on the potential for airborne exposure. For nuisance levels, a P95 (US) or P1 (EU EN 143) particle respirator is advised. For higher-level protection or in situations with inadequate ventilation, use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges[2]. All respirators and their components must be tested and approved under relevant government standards such as NIOSH or CEN[2].

Fire and Explosion Hazard Data

While not classified as flammable, this compound will burn and presents specific hazards in a fire situation.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish flames[2].

  • Specific Hazards from Combustion: Thermal decomposition can release hazardous and toxic gases. These include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride gas[2].

  • Advice for Firefighters: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear if necessary[2].

Accidental Release and Disposal Procedures

Accidental Release Measures: The primary objective during a spill is to contain the material safely and prevent it from entering the environment.

  • Evacuate: Evacuate personnel to safe areas[2].

  • Ventilate: Ensure adequate ventilation.

  • Don PPE: Wear the full personal protective equipment as described in Section 3.

  • Containment: Pick up and arrange disposal without creating dust[2]. Sweep up the material and shovel it into a suitable, closed container for disposal[2].

  • Environmental Protection: Do not allow the product to enter drains or waterways[2].

Waste Disposal: Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.

Physical and Chemical Properties

A comprehensive toxicological investigation of this compound has not been completed[2]. The available physical and chemical data are summarized below.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₆F₃N[2]
Molecular Weight 161.12 g/mol [2]
CAS Number 244022-72-8[2]

Conclusion

This compound is a valuable chemical intermediate whose utility is matched by its significant hazards. Its classification as a corrosive substance that causes severe skin burns and eye damage demands the highest level of respect and care in the laboratory. The information presented in this guide, from GHS classification to emergency protocols and PPE requirements, provides the necessary framework for its safe use. By understanding the causality behind these safety measures, researchers and scientists can establish a self-validating system of protocols that protects both themselves and their colleagues, ensuring that scientific advancement does not come at the cost of personal safety.

References

The Trifluoromethylated Amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity, Mechanistic Principles, and Therapeutic Potential of Trifluoromethylated Amines

Introduction: The Rise of a Fluorinated Powerhouse

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF₃) group, when appended to an amine scaffold, gives rise to a class of compounds with remarkable and often transformative biological properties. The introduction of a trifluoromethyl group can profoundly alter a molecule's physicochemical characteristics, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] This guide provides a comprehensive exploration of the biological activities of trifluoromethylated amines, delving into the mechanistic underpinnings of their actions and offering insights into the experimental methodologies used to evaluate their therapeutic potential. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical understanding necessary to harness the power of this unique chemical motif.

The trifluoromethyl group is a strong electron-withdrawing moiety, a characteristic that significantly influences the electronic properties of the parent molecule.[2] This can enhance interactions with biological targets, often leading to increased potency.[2] Furthermore, the exceptional stability of the carbon-fluorine bond confers resistance to metabolic degradation, prolonging the half-life of drug candidates.[1][2] This guide will dissect these fundamental principles and illustrate their application across various therapeutic areas.

I. The Physicochemical Impact of Trifluoromethylation on Amines: A Game of Properties

The decision to introduce a trifluoromethyl group is a calculated one, driven by the desire to modulate key molecular properties that govern a drug's behavior in a biological system. Understanding these shifts is paramount to successful drug design.

Lipophilicity and Membrane Permeability

The trifluoromethyl group is highly lipophilic, a property that can significantly enhance a molecule's ability to cross cellular membranes.[1][2] This is a critical factor for drugs targeting intracellular proteins or needing to penetrate the blood-brain barrier.[3] The increased lipophilicity can be quantified by measuring the partition coefficient (LogP), with trifluoromethylated analogs often exhibiting a higher LogP value compared to their non-fluorinated counterparts.

Metabolic Stability: Resisting the Body's Defenses

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[1][2] This resistance to oxidation can lead to a longer in vivo half-life, reduced patient dosage, and a more predictable pharmacokinetic profile.

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the basicity (pKa) of the adjacent amine. This modulation of pKa can have profound effects on a drug's properties, including its solubility, binding interactions, and off-target effects. For instance, reducing the basicity can minimize interactions with acidic phospholipids in membranes, potentially reducing phospholipidosis, a common toxicity concern.

II. Diverse Biological Activities of Trifluoromethylated Amines: A Multifaceted Arsenal

The unique physicochemical properties bestowed by the trifluoromethyl group translate into a wide spectrum of biological activities. Trifluoromethylated amines have emerged as key players in numerous therapeutic areas.

Enzyme Inhibition: A Lock and Key with a Fluorinated Twist

Trifluoromethylated amines have proven to be potent inhibitors of various enzyme classes. The CF₃ group can participate in crucial binding interactions within the enzyme's active site, including hydrogen bonding and hydrophobic interactions, leading to enhanced inhibitory activity.

A notable example is the use of α-trifluoromethylamines as bioisosteres for amides.[4] The trifluoromethylamine moiety is resistant to proteolytic cleavage by peptidases, making it an attractive replacement for the scissile amide bond in peptide-based drugs.[4]

Table 1: Examples of Trifluoromethylated Amines as Enzyme Inhibitors

CompoundTarget EnzymeTherapeutic AreaKey Structural Feature
EfavirenzHIV Reverse TranscriptaseAntiviral (HIV)Trifluoromethyl group on a benzoxazinone core[5]
OdanacatibCathepsin KOsteoporosisBenzylic α-trifluoromethyl amine[4]
AlpelisibPI3KαOncologyTrifluoromethyl alkyl substituted pyridine[6]
SorafenibMultiple Kinases (e.g., RAF, VEGFR)Oncology4-chloro-3-(trifluoromethyl)phenyl group[6]
Central Nervous System (CNS) Agents: Crossing the Barrier

The enhanced lipophilicity of trifluoromethylated amines makes them particularly well-suited for targeting the central nervous system.[3] Many successful CNS drugs incorporate this motif to facilitate their passage across the blood-brain barrier.

Fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI) used to treat depression, is a classic example. Its structure features a trifluoromethyl group on the phenoxy ring, which is crucial for its activity and pharmacokinetic profile.[6]

Anticancer Activity: A Targeted Approach

In oncology, trifluoromethylated amines have been instrumental in the development of targeted therapies. The CF₃ group can enhance the binding affinity and selectivity of small molecules for specific protein kinases or other targets that are dysregulated in cancer cells. For instance, the inclusion of a trifluoromethyl group was found to inhibit PI3K-dependent Akt activation in the nanomolar range for the drug alpelisib.[6]

Antiviral and Antibacterial Properties: A Broad Spectrum of Defense

The trifluoromethyl group has also been successfully incorporated into antiviral and antibacterial agents. In some antiviral compounds, the CF₃ group can form hydrogen bonds that are critical for blocking viral enzymes like reverse transcriptase or DNA polymerases.[7] Furthermore, some trifluoromethylated bithiazoles have demonstrated broad-spectrum antimicrobial activity against both viruses and bacteria.[8]

III. Experimental Workflows for Evaluating Trifluoromethylated Amines

A rigorous and systematic experimental approach is essential to characterize the biological activity of novel trifluoromethylated amines. The following section outlines key in vitro and in vivo assays.

In Vitro Evaluation

The initial assessment of a compound's activity often involves target-based assays to determine its potency and selectivity.

Experimental Protocol: Determination of IC₅₀ for Enzyme Inhibition

  • Reagents and Materials: Purified target enzyme, substrate, trifluoromethylated amine inhibitor, assay buffer, detection reagent (e.g., fluorescent or colorimetric substrate product), microplate reader.

  • Procedure: a. Prepare a serial dilution of the trifluoromethylated amine inhibitor in the assay buffer. b. In a microplate, add the enzyme and the inhibitor at various concentrations. c. Incubate for a predetermined time to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the reaction progress over time using a microplate reader. f. Calculate the initial reaction velocity for each inhibitor concentration. g. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. h. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

Self-Validation: The protocol's integrity is maintained by including positive controls (known inhibitors) and negative controls (vehicle-only) to ensure the assay is performing as expected. The use of a well-characterized enzyme and substrate provides a reliable system for assessing inhibitory potential.

Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity, taking into account cell permeability and potential off-target effects.

Experimental Protocol: Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)

  • Cell Culture: Plate cells of interest (e.g., cancer cell lines for oncology drugs) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the trifluoromethylated amine.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent, which is converted to a colored formazan product by viable cells. Solubilize the formazan crystals and measure the absorbance.

    • CellTiter-Glo® Assay: Add the reagent, which measures ATP levels as an indicator of cell viability, and measure the resulting luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC₅₀ or GI₅₀ (concentration for 50% effect or growth inhibition).

Trustworthiness: This protocol is self-validating through the inclusion of untreated control wells to establish baseline viability and positive control wells (e.g., a known cytotoxic agent) to confirm the assay's responsiveness.

In Vivo Evaluation: From Bench to Bedside

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, pharmacokinetics (PK), and safety in a whole-organism context.

Experimental Workflow: In Vivo Efficacy Study in a Xenograft Mouse Model (Oncology)

in_vivo_workflow cluster_preclinical Preclinical Efficacy Assessment start Select Relevant Xenograft Model implant Tumor Cell Implantation start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization into Treatment Groups growth->randomize treat Compound Administration (e.g., oral, IV) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Endpoint Reached (Tumor Size, Time) monitor->endpoint analysis Tissue Collection & Analysis endpoint->analysis

Caption: Workflow for an in vivo efficacy study in a xenograft mouse model.

IV. Mechanistic Insights and Signaling Pathways

Understanding how trifluoromethylated amines exert their biological effects at a molecular level is crucial for optimizing their therapeutic potential and minimizing side effects.

Signaling Pathway: Inhibition of a Protein Kinase by a Trifluoromethylated Amine

kinase_inhibition cluster_pathway Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates Kinase Downstream Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Triggers Inhibitor Trifluoromethylated Amine Inhibitor Inhibitor->Kinase Inhibits

Caption: Generalized pathway of kinase inhibition by a trifluoromethylated amine.

In this generalized pathway, the trifluoromethylated amine acts as a competitive inhibitor, binding to the ATP-binding pocket of the protein kinase and preventing the phosphorylation of its downstream substrate. This blockade of signal transduction can halt cellular processes like proliferation, making it an effective anti-cancer strategy.

V. Future Directions and Conclusion

The exploration of trifluoromethylated amines in drug discovery is far from complete. Future research will likely focus on:

  • Novel Synthetic Methodologies: Developing more efficient and stereoselective methods for the synthesis of complex trifluoromethylated amines will broaden the accessible chemical space.[4][9][10]

  • Expanding Therapeutic Applications: Investigating the potential of these compounds in other disease areas, such as neurodegenerative and inflammatory disorders.

  • Understanding Drug Resistance: Elucidating the mechanisms by which resistance to trifluoromethylated drugs develops and designing next-generation compounds to overcome it.

References

Methodological & Application

The Strategic Deployment of (2,3,5-Trifluorophenyl)methanamine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively offer a powerful toolkit for medicinal chemists to fine-tune the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates.[1][2][3] Among the myriad of fluorine-containing building blocks, (2,3,5-Trifluorophenyl)methanamine stands out as a versatile synthon, providing a trifluorinated phenylmethyl moiety that can profoundly influence the therapeutic potential of a molecule. This guide delves into the nuanced applications of this compound in medicinal chemistry, offering both high-level insights and detailed, actionable protocols for the research scientist.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The trifluoromethyl group, a key feature of derivatives from this compound, is particularly prevalent in the design of kinase inhibitors.[4][5][6] Kinases, being central regulators of cellular signaling pathways, are implicated in a vast array of diseases, most notably cancer.[4][5][6] The trifluoromethylphenyl moiety can enhance binding affinity to the kinase active site, improve metabolic stability, and increase cell permeability, all of which are critical attributes for effective kinase inhibitors.

A compelling example, while not a direct derivative of the 2,3,5-trifluoro isomer, is the potent BCR-ABL/SRC/p38 kinase inhibitor, CHMFL-ABL-053 . This compound, which features a 3-(trifluoromethyl)benzamido group, underscores the power of the trifluoromethylphenyl scaffold in achieving high potency and selectivity.[4]

Case Study: CHMFL-ABL-053 - A Potent Kinase Inhibitor

CHMFL-ABL-053 was developed as a highly effective inhibitor of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).[4] Its discovery showcases the strategic use of a trifluoromethyl-substituted phenyl ring to optimize inhibitor performance.

Target Kinase IC50 (nM) Cell Line GI50 (nM)
ABL170K562 (CML)14
--KU812 (CML)25
--MEG-01 (CML)16
Data sourced from: Journal of Medicinal Chemistry, 2016, 59(5), 1984-2004.[4]

The trifluoromethylbenzamido portion of CHMFL-ABL-053 plays a crucial role in its mechanism of action. It is believed to engage in favorable interactions within the ATP-binding pocket of the ABL kinase, contributing to its high inhibitory potency. Furthermore, the metabolic stability conferred by the C-F bonds ensures a longer half-life and improved bioavailability, as demonstrated in pharmacokinetic studies in rats.[4]

The workflow for identifying and characterizing such an inhibitor is multi-faceted:

Caption: Workflow for kinase inhibitor discovery.

Experimental Protocols: Synthesis of N-((2,3,5-Trifluorophenyl)methyl) Amide Derivatives

The synthesis of amide derivatives from this compound is a fundamental transformation in the construction of compound libraries for drug discovery. The following protocol provides a detailed methodology for a standard amide coupling reaction.

Protocol 1: Amide Synthesis via Carbodiimide Coupling

Objective: To synthesize a representative N-((2,3,5-trifluorophenyl)methyl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.05 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.05 eq) and this compound (1.0 eq) in anhydrous DCM.

  • Addition of Coupling Reagents: To the stirred solution, add DMAP (0.1 eq) followed by a solution of DCC (1.1 eq) in anhydrous DCM dropwise at 0 °C (ice bath).

    • Causality Note: DCC is the carbodiimide coupling agent that activates the carboxylic acid. DMAP acts as a catalyst to accelerate the reaction and minimize side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: a. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM. b. Combine the filtrates and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Self-Validation: The aqueous washes are crucial for removing unreacted starting materials, the DMAP catalyst, and any remaining acidic or basic impurities. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.

Caption: Step-by-step amide synthesis protocol.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its trifluorinated phenyl ring offers a strategic advantage in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The application of this synthon, particularly in the development of kinase inhibitors, highlights its potential in addressing significant unmet medical needs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors, paving the way for the development of novel and more effective therapeutics. The continued exploration of fluorinated scaffolds will undoubtedly remain a fertile ground for innovation in medicinal chemistry.

References

Topic: Reaction of (2,3,5-Trifluorophenyl)methanamine with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Abstract

(2,3,5-Trifluorophenyl)methanamine is a valuable fluorinated building block in the synthesis of pharmaceuticals and advanced materials. The presence of multiple electron-withdrawing fluorine atoms on the phenyl ring significantly modulates the nucleophilicity and reactivity of the primary benzylic amine. This guide provides an in-depth analysis and field-proven protocols for the reaction of this compound with common classes of electrophiles, including acylating agents, alkylating agents, and carbonyl compounds. We will explore the causality behind experimental choices, offering detailed, self-validating protocols for key transformations such as amide synthesis, N-alkylation via reductive amination, and Schiff base formation.

Introduction: Understanding the Reactivity Profile

This compound is a primary amine where the aminomethyl group is attached to a benzene ring bearing three fluorine substituents.[1] The reactivity of this amine is a delicate balance of competing electronic effects.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and the three fluorine atoms exert a strong inductive electron-withdrawing effect. This effect pulls electron density away from the aromatic ring and, subsequently, from the benzylic carbon and the nitrogen atom. The primary consequence is a marked decrease in the nucleophilicity of the amine nitrogen compared to non-fluorinated benzylamine.[2][3][4]

  • Resonance Effect (+R): The lone pairs on the fluorine atoms can be donated into the aromatic π-system. However, for halogens, this resonance effect is generally weaker than their inductive effect.[3][5]

The net result is that the amine is deactivated, making it less prone to certain side reactions (like overalkylation) but potentially requiring more robust or reactive electrophiles to achieve efficient transformations. This guide provides the strategic protocols necessary to harness this unique reactivity.

Acylation Reactions: The Gateway to Amides

The formation of an amide bond via N-acylation is one of the most fundamental and reliable reactions in organic synthesis.[6][7] This transformation involves the nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or anhydride.

Scientific Rationale

Due to the reduced nucleophilicity of this compound, highly reactive acylating agents like acyl chlorides are preferred for achieving high yields and rapid reaction rates. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated as a byproduct.[8][9]

Caption: General mechanism of N-acylation with an acyl chloride.

Protocol 1: Synthesis of N-((2,3,5-Trifluorophenyl)methyl)acetamide

This protocol details the acetylation of this compound using acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise via syringe to the stirred solution. A white precipitate (triethylammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude N-((2,3,5-Trifluorophenyl)methyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Electrophile Type Reagent Example Key Conditions Outcome/Notes
Acyl HalideAcetyl ChlorideEt₃N, DCM, 0 °C to RTFast, high yield. Exothermic reaction requires cooling.
Acid AnhydrideAcetic AnhydridePyridine or DMAP (cat.), CH₂Cl₂, RTGenerally high yield, less vigorous than acyl chlorides.
Carboxylic AcidBenzoic AcidEDC/HOBt or HATU, DIPEA, DMF, RTForms stable amides from acids. Requires coupling agents.

N-Alkylation: Navigating the Challenge of Overalkylation

Direct N-alkylation of primary amines with alkyl halides is often complicated by overalkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium salts.[10][11][12][13] Reductive amination offers a superior and highly controlled alternative for synthesizing secondary and tertiary amines.[13][14]

Scientific Rationale: The Reductive Amination Advantage

Reductive amination is a one-pot process that first involves the formation of an imine (or Schiff base) from the primary amine and a carbonyl compound (aldehyde or ketone). This imine is then reduced in situ to the target secondary amine. This strategy inherently prevents overalkylation because the resulting secondary amine is significantly less reactive towards the aldehyde/ketone than the initial primary amine under the reaction conditions. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they selectively reduce the protonated iminium ion intermediate without reducing the starting aldehyde.[13][15]

reductive_amination_workflow cluster_reactants Reactants cluster_process One-Pot Process Amine This compound Imine_Formation Step 1: Imine Formation (Solvent, cat. Acid) Amine->Imine_Formation Aldehyde Aldehyde / Ketone (e.g., Benzaldehyde) Aldehyde->Imine_Formation Reduction Step 2: In Situ Reduction (Add NaBH(OAc)₃) Imine_Formation->Reduction Iminium Intermediate Workup Aqueous Workup & Purification Reduction->Workup Product Purified Secondary Amine Workup->Product

Caption: Workflow for controlled N-alkylation via reductive amination.

Protocol 2: Synthesis of N-Benzyl-(2,3,5-trifluorophenyl)methanamine

This protocol details the synthesis of a secondary amine using reductive amination.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Glacial Acetic Acid (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and benzaldehyde (1.05 eq).

  • Dissolve the components in anhydrous DCE (approx. 0.2 M). A few drops of glacial acetic acid can be added to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction may be mildly exothermic.

  • Stir at room temperature for 3-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate and starting amine.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir until gas evolution ceases.

  • Transfer to a separatory funnel, extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.

Alkylation Method Electrophile Reagents Selectivity & Outcome
Direct AlkylationAlkyl Halide (e.g., MeI)K₂CO₃, AcetonitrilePoor selectivity; often yields a mixture of secondary, tertiary, and quaternary products.[13]
Reductive Amination Aldehyde/Ketone NaBH(OAc)₃, DCE Excellent selectivity for mono-alkylation; high yields. The method of choice. [15][16]

Schiff Base Formation: Synthesis of Imines

The reaction of this compound with aldehydes or ketones provides a straightforward route to Schiff bases (imines). This condensation reaction is typically reversible and is driven to completion by removing the water formed as a byproduct.[17][18]

Scientific Rationale

The formation of the C=N double bond is generally catalyzed by a small amount of acid. The reaction is often performed in a solvent like ethanol or toluene, and water can be removed by azeotropic distillation (using a Dean-Stark apparatus) or by the precipitation of the product from the reaction medium.

schiff_base_formation Amine R-NH₂ Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine + H⁺ (cat.) Carbonyl R'-CHO Carbonyl->Carbinolamine + H⁺ (cat.) Imine R-N=CHR' Carbinolamine->Imine - H₂O Water + H₂O

References

Application Note: (2,3,5-Trifluorophenyl)methanamine for C-Terminal Peptide Modification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic modification of peptide termini is a cornerstone of modern medicinal chemistry, offering a powerful route to enhance therapeutic properties such as metabolic stability, receptor affinity, and membrane permeability. Fluorination, in particular, is a widely adopted strategy to modulate these characteristics favorably. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of (2,3,5-Trifluorophenyl)methanamine as a tool for the C-terminal amidation of synthetic peptides. We present a robust protocol based on the nucleophilic cleavage of peptides from a 4-hydroxymethyl benzamide (HMBA) linker, a method that allows for the direct and efficient formation of a C-terminal (2,3,5-trifluorobenzyl)amide post-synthesis.

Introduction: The Rationale for Fluorinated C-Terminal Amides

Peptides are at the forefront of therapeutic innovation due to their high specificity and biological activity. However, native peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical utility.[1] C-terminal modification is a critical strategy to overcome these limitations. Converting the terminal carboxylic acid to an amide, for instance, neutralizes the negative charge, which can prevent enzymatic degradation and alter hydrogen bonding capacity, potentially improving bioactivity.[2]

The incorporation of fluorine into peptide structures is a well-established strategy in medicinal chemistry to impart desirable physicochemical properties.[3][] The strong electron-withdrawing nature of fluorine atoms can alter the local electronic environment, pKa of nearby groups, and conformational preferences of the peptide backbone.[3][] Specifically, trifluorophenyl moieties offer a compelling combination of benefits:

  • Enhanced Lipophilicity: The fluorinated ring increases the hydrophobicity of the peptide's C-terminus, which can improve membrane permeability and cellular uptake.[1][5]

  • Increased Metabolic Stability: The robust carbon-fluorine bond and the steric shield provided by the fluorinated ring can protect the C-terminal amide bond from degradation by peptidases.[1][6]

  • Modulated Binding Interactions: The unique electronic properties of the trifluorophenyl group—an electron-deficient π-system—can lead to novel interactions with biological targets, potentially enhancing binding affinity and selectivity.[3]

  • ¹⁹F NMR Probe: The fluorine atoms serve as a sensitive probe for ¹⁹F NMR spectroscopy, enabling studies of peptide-protein interactions and conformational analysis.[5]

This compound provides a direct method to introduce these advantages at the C-terminus of a synthetic peptide, creating a stable, functional, and traceable molecular entity.

Principle of the Method: Nucleophilic Cleavage from an HMBA Linker

To generate a peptide C-terminally modified with this compound, we employ a strategy that combines standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) with a final, on-resin nucleophilic displacement reaction.

The core of this method relies on the 4-hydroxymethyl benzamide (HMBA) linker.[1][7] This linker attaches the C-terminal amino acid to the solid support via an ester bond that is stable to the mildly acidic conditions used for side-chain deprotection (e.g., high concentrations of trifluoroacetic acid, TFA). However, this ester bond is susceptible to nucleophilic attack.[1][3][8]

The overall workflow is as follows:

  • Peptide Assembly: The desired peptide sequence is synthesized on an HMBA-functionalized resin using standard Fmoc/tBu chemistry.

  • Global Side-Chain Deprotection: The fully assembled, resin-bound peptide is treated with a TFA "cocktail" to remove all acid-labile side-chain protecting groups. The peptide remains anchored to the resin.

  • Nucleophilic Cleavage & Amidation: The deprotected peptide-resin is then treated with a solution of this compound. The primary amine acts as a nucleophile, attacking the ester linkage and displacing the peptide from the resin, directly forming the desired C-terminal (2,3,5-trifluorobenzyl)amide in a single step.[1][7]

This approach is highly efficient as it combines the cleavage and modification steps, delivering a C-terminally functionalized peptide with high purity directly from the solid support.[1]

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection On-Resin Deprotection cluster_Cleavage Cleavage & Modification A Start with HMBA Resin B Iterative Fmoc Deprotection & Amino Acid Coupling A->B C Protected Peptide on Resin B->C D Treat with TFA Cocktail (Removes Side-Chain Groups) C->D E Side-Chain Deprotected Peptide on Resin D->E F Cleavage with This compound E->F G Final C-Terminally Modified Peptide F->G Resin Resin Support G->Resin Resin is discarded

Figure 1: Overall workflow for C-terminal peptide modification.

Detailed Protocols & Methodologies

This section provides a step-by-step protocol for synthesizing a model peptide (e.g., H-Tyr-Ala-Gly-Phe-Leu-OH) and subsequently modifying its C-terminus with this compound.

Materials & Reagents
  • Resin: Fmoc-Leu-HMBA-PS resin (Polystyrene resin functionalized with HMBA linker and pre-loaded with the first amino acid). Substitution: ~0.5 mmol/g.

  • Fmoc-Amino Acids: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH.

  • SPPS Reagents:

    • Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

    • Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

    • Base: DIPEA (N,N-Diisopropylethylamine).

    • Solvents: DMF, Dichloromethane (DCM), HPLC-grade.

  • Side-Chain Deprotection Reagent:

    • TFA Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • C-Terminal Modification Reagent:

    • This compound.

    • Anhydrous solvent such as N-Methyl-2-pyrrolidone (NMP) or DMF.

  • Workup Reagents: Cold diethyl ether, Acetonitrile, Water (HPLC-grade).

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu)

This protocol describes the manual synthesis of the pentapeptide Tyr-Ala-Gly-Phe-Leu on HMBA resin.

  • Resin Preparation:

    • Weigh 200 mg of Fmoc-Leu-HMBA-PS resin (0.1 mmol scale) into a fritted peptide synthesis vessel.

    • Swell the resin in DMF for 30 minutes, then drain.

  • Fmoc Deprotection:

    • Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain.

    • Add another 2 mL of 20% piperidine/DMF. Agitate for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling (for Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 1.5 mL of DMF.

    • Pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

    • Drain the vessel and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

    • Perform a Kaiser test to confirm reaction completion (ninhydrin negative).

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for the remaining amino acids in the sequence: Fmoc-Gly-OH, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH.

    • After the final coupling (Fmoc-Tyr(tBu)-OH), perform the final Fmoc deprotection (step 2) to reveal the N-terminal amine.

    • Wash the final peptide-resin with DMF (5 x 2 mL), then DCM (5 x 2 mL), and dry under vacuum.

Protocol 2: On-Resin Side-Chain Deprotection
  • Preparation: Place the dried peptide-resin from Protocol 3.2 in a clean reaction vessel.

  • TFA Treatment: Add 3 mL of the TFA Cleavage Cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) to the resin.

  • Reaction: Agitate gently at room temperature for 2 hours.

  • Washing: Drain the TFA solution. Wash the resin thoroughly with DCM (5 x 3 mL) to remove cleaved protecting groups and residual acid.

  • Neutralization & Final Wash: Wash with 10% DIPEA in DMF (2 x 3 mL) followed by DMF (5 x 3 mL) and DCM (5 x 3 mL). Dry the resin under vacuum. The peptide is now fully deprotected but remains attached to the HMBA linker.

Protocol 3: C-Terminal Amidation via Nucleophilic Cleavage
  • Reagent Preparation: Prepare a 1 M solution of this compound in anhydrous NMP.

  • Cleavage Reaction:

    • Add 2 mL of the amine solution (~20 eq.) to the dried, deprotected peptide-resin.

    • Seal the vessel and agitate at 50°C for 24-48 hours. The reaction progress can be monitored by cleaving a small aliquot and analyzing by HPLC/MS.

  • Product Collection:

    • Drain the solution containing the cleaved peptide from the resin into a collection tube.

    • Wash the resin with an additional 1 mL of NMP and combine the filtrates.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the NMP solution dropwise into 30 mL of cold diethyl ether.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold ether.

    • Air-dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC.

    • Confirm the final product identity and purity by LC-MS.

Figure 2: Reaction scheme for C-terminal amidation.

Anticipated Results & Physicochemical Impact

The introduction of the (2,3,5-trifluorobenzyl)amide group at the C-terminus is expected to significantly alter the properties of the parent peptide. The following table summarizes these anticipated changes, grounded in established principles of fluorination in medicinal chemistry.

PropertyParent Peptide (C-terminal COOH)Modified Peptide (C-terminal Trifluorobenzylamide)Rationale & References
Charge at pH 7.4 Negative (-1)Neutral (0)Amidation removes the carboxylate charge.[2]
Lipophilicity (LogP) LowerHigherThe trifluorophenyl group is highly lipophilic.[1][5]
Metabolic Stability Susceptible to carboxypeptidasesIncreased resistance to enzymatic degradation.The bulky, fluorinated group sterically hinders the amide bond.[1][6]
Membrane Permeability LowerPotentially higherIncreased lipophilicity can facilitate passive diffusion across cell membranes.[1]
Analytical Handle None¹⁹F NMR activeEnables structural and binding studies via ¹⁹F NMR spectroscopy.[5]

Conclusion

This compound is a valuable reagent for the C-terminal modification of synthetic peptides. The protocol described herein, utilizing nucleophilic cleavage from an HMBA linker, provides a straightforward and efficient one-step method to generate peptides with a C-terminal trifluorobenzylamide. This modification serves as a powerful strategy for drug discovery professionals seeking to enhance the stability, permeability, and bioactivity of peptide-based therapeutics. The versatility of this approach allows for the late-stage functionalization of fully assembled peptides, making it a valuable addition to the peptide chemist's toolkit.

References

Application Note: (2,3,5-Trifluorophenyl)methanamine for High-Sensitivity ¹⁹F NMR Labeling of Biomolecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fluorine NMR in Biological Systems

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled atomic-level insight into the structure, dynamics, and interactions of biomolecules. However, conventional ¹H NMR spectra of large proteins or complex biological mixtures are often hampered by signal overlap and spectral crowding. ¹⁹F NMR has emerged as a powerful alternative for overcoming these limitations.[1] The fluorine nucleus (¹⁹F) offers several distinct advantages:

  • 100% Natural Abundance and High Gyromagnetic Ratio: The ¹⁹F nucleus is a spin-1/2 particle with a high gyromagnetic ratio, resulting in an intrinsic sensitivity that is 83% of the proton (¹H) nucleus.[2]

  • Zero Biological Background: Fluorine is virtually absent in native biological systems, ensuring that any detected ¹⁹F signal originates exclusively from the introduced probe.[3][4]

  • Extreme Sensitivity to Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to changes in its local electrostatic environment, van der Waals interactions, and solvent exposure.[3][4][5] Its chemical shift range is over 30 times larger than that of protons, allowing subtle conformational changes in a biomolecule to be resolved as distinct and significant changes in the ¹⁹F spectrum.[1][6]

These properties make ¹⁹F NMR an ideal tool for studying protein folding, conformational dynamics, ligand binding, and protein-protein interactions, even within large, complex systems or in-cell environments.[1][6][7]

The (2,3,5-Trifluorophenyl)methyl Group: A Superior Reporter for ¹⁹F NMR

The choice of the fluorinated probe is critical for the success of a ¹⁹F NMR experiment. While simple trifluoromethyl (-CF₃) tags are common, probes containing a trifluorinated aromatic ring, such as (2,3,5-Trifluorophenyl)methanamine, offer enhanced properties for resolving complex biological events.

The key advantages of the (2,3,5-Trifluorophenyl)methyl moiety include:

  • Three Spectrally Resolved Fluorine Nuclei: Unlike a -CF₃ group which produces a single resonance from three equivalent fluorine atoms, the 2, 3, and 5-position fluorines on the phenyl ring are chemically and magnetically non-equivalent. This provides three distinct NMR signals from a single labeling site, each reporting on its unique vectoral position relative to the biomolecule's local environment.

  • Enhanced Chemical Shift Dispersion: The delocalized π-electron system of the aromatic ring is highly polarizable.[8] This property, combined with ring current effects, amplifies the sensitivity of the ¹⁹F chemical shifts to changes in the local environment, leading to a greater chemical shift dispersion compared to many aliphatic fluorine probes.[8][9] This is critical for resolving multiple conformational states of a protein.[10]

  • Minimal Perturbation: The compact size of the trifluorophenylmethyl group minimizes potential steric perturbation of the biomolecule's native structure and function upon conjugation.[2]

Probe Property (2,3,5-Trifluorophenyl)methyl Moiety Typical Aliphatic -CF₃ Group
Number of ¹⁹F Resonances 3 (Distinct)1 (Equivalent)
Chemical Shift Sensitivity Very HighHigh
Source of Sensitivity Electrostatics, Solvent Exposure, Ring Currents, Polarizability[8][9]Electrostatics, Solvent Exposure[10]
Potential for Structural Restraints High (multiple vectors)Moderate (single point)

Bioconjugation Strategy: Covalent Labeling via Amine-Carboxyl Coupling

This compound contains a primary amine, making it an ideal handle for covalent attachment to biomolecules. The most robust and widely used strategy for this is the coupling of the probe's amine group to the carboxyl groups of aspartic acid, glutamic acid, or the C-terminus of a protein. This reaction is efficiently mediated by a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its sulfonated, water-soluble analog (Sulfo-NHS).

The causality behind this two-step, one-pot reaction is as follows:

  • Activation: EDC first reacts with a carboxyl group on the protein to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization and Coupling: This intermediate is susceptible to hydrolysis. NHS is added to react with the intermediate, forming a more stable NHS-ester. This semi-stable ester is then efficiently displaced by the primary amine of this compound, forming a stable amide bond and covalently linking the ¹⁹F probe to the biomolecule.

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: NHS Ester Formation cluster_2 Step 3: Amine Coupling cluster_3 Side Reaction Protein_COOH Protein-COOH (Asp, Glu, C-Terminus) Active_Intermediate O-acylisourea Intermediate (Unstable) Protein_COOH->Active_Intermediate + EDC EDC EDC Active_Intermediate->Protein_COOH Undesired Reversion NHS_Ester Protein-NHS Ester (Semi-Stable) Active_Intermediate->NHS_Ester + NHS NHS NHS / Sulfo-NHS Hydrolysis Hydrolysis (H₂O) Labeled_Protein ¹⁹F Labeled Protein (Stable Amide Bond) NHS_Ester->Labeled_Protein + TFPM TFPM This compound

Figure 1: EDC/NHS coupling workflow for labeling biomolecules.

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents and Biomolecule

This protocol provides a starting point. Optimal concentrations and buffer conditions should be determined empirically for each specific biomolecule.

  • Biomolecule Preparation:

    • Dialyze the biomolecule of interest extensively against a MES buffer (2-(N-morpholino)ethanesulfonic acid) at a concentration of 50-100 mM, pH 6.0. Causality: The optimal pH for EDC chemistry is ~6.0, which minimizes hydrolysis of the NHS ester while ensuring the carboxyl groups are deprotonated and reactive.

    • Crucially, ensure the buffer is free of primary amines (e.g., Tris) and carboxylates (e.g., acetate, citrate), as these will compete with the reaction.

    • Adjust the final protein concentration to 2-10 mg/mL. Higher concentrations generally improve labeling efficiency.[11]

  • Label Stock Solution:

    • Prepare a 100 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO). Store desiccated at -20°C.

  • Coupling Reagent Stock Solutions:

    • Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in reaction buffer (MES, pH 6.0) immediately before use. Causality: EDC and its activated esters are moisture-sensitive and hydrolyze rapidly in aqueous solutions; using freshly prepared solutions is paramount for high-yield conjugation.

Protocol 2: ¹⁹F Labeling Reaction
  • Place the protein solution (e.g., 1 mL at 5 mg/mL) in a reaction tube with a stir bar.

  • Add EDC and Sulfo-NHS from their stock solutions to the protein to achieve a final molar excess of 20-50 fold over the protein concentration.

  • Incubate for 15 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Add this compound from its stock solution to achieve a final molar excess of 100-200 fold over the protein concentration.

  • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of 50 mM.[11][12] Incubate for 15-30 minutes. This step consumes any remaining reactive NHS-esters.

Protocol 3: Purification of the Labeled Protein

It is essential to remove unreacted labeling reagent and byproducts, as free ¹⁹F probe will dominate the NMR spectrum.

  • Method: Size-Exclusion Chromatography (SEC) / Gel Filtration is the most effective method.[11][13]

  • Column: Choose a column with a suitable molecular weight cutoff for your protein (e.g., Sephadex G-25 or BioGel P-30 for antibodies and similarly sized proteins).[11]

  • Buffer: Equilibrate the column extensively with the desired final buffer for NMR analysis (e.g., a phosphate or HEPES buffer).

  • Procedure: Apply the quenched reaction mixture to the equilibrated column. Collect fractions and monitor the protein elution using absorbance at 280 nm. The labeled protein will elute in the void volume or early fractions, while the small molecule reactants will be retained and elute later.

  • Pool the protein-containing fractions and concentrate to the desired volume using an appropriate centrifugal filter device.

Protocol 4: Characterization and Validation
  • Mass Spectrometry: Use ESI-MS to confirm covalent modification.[1][14] The mass of the labeled protein will increase by 158.1 Da for each attached (2,3,5-Trifluorophenyl)methyl group. This analysis provides the definitive measure of the degree of labeling.

  • Protein Concentration: Determine the final protein concentration using a standard method like the Bradford assay or by absorbance at 280 nm, using the extinction coefficient of the unlabeled protein.

¹⁹F NMR Spectroscopic Analysis

G Start Purified, Labeled Biomolecule NMR_Prep Prepare NMR Sample (Buffer, D₂O, Reference) Start->NMR_Prep NMR_Acq Acquire 1D ¹⁹F NMR Data (¹H Decoupling) NMR_Prep->NMR_Acq Spectrum ¹⁹F NMR Spectrum (3 Peaks per Label) NMR_Acq->Spectrum Analysis Analyze Chemical Shifts (Conformation, Binding) Spectrum->Analysis

Figure 2: General workflow for NMR analysis of a labeled biomolecule.

Protocol 5: Sample Preparation for NMR
  • The purified, concentrated protein should be in a suitable, non-viscous NMR buffer (e.g., 20-50 mM Phosphate or HEPES, 150 mM NaCl, pH 7.4).

  • Add Deuterium Oxide (D₂O) to a final concentration of 5-10% (v/v) for the spectrometer's frequency lock.

  • Protein concentration should be as high as possible without causing aggregation, typically 50-500 µM.

  • Add a known concentration of a reference compound (e.g., sodium trifluoroacetate) for chemical shift referencing and quantification, if desired.[15]

Protocol 6: 1D ¹⁹F NMR Data Acquisition

The following are typical starting parameters on a 500 MHz or higher field spectrometer equipped with a fluorine-capable probe.[5][16]

Parameter Recommended Value Rationale
Pulse Sequence Simple pulse-acquire (zg)Sufficient for basic 1D spectra.
¹H Decoupling Yes (e.g., garp, waltz)Removes ¹H-¹⁹F scalar couplings, resulting in sharper signals and improved S/N.[5]
Spectral Width ~50-100 ppmSufficient to cover the chemical shift range of aryl fluorides.
Recycle Delay (d1) 1.5 - 2.0 secondsAllows for sufficient relaxation of the ¹⁹F nuclei between scans.
Acquisition Time 0.2 - 0.5 secondsBalances resolution and experiment time.
Number of Scans 1024 - 4096 (or more)Dependent on sample concentration; more scans improve the signal-to-noise ratio.
Temperature 298 K (25 °C)Should be optimized for protein stability.
Data Interpretation

Upon successful labeling and data acquisition, you will obtain a ¹⁹F NMR spectrum.

  • Baseline Spectrum: In a single, stable conformation, each labeled site should ideally give rise to three distinct resonances corresponding to the F-2, F-3, and F-5 positions.

  • Probing Conformational Changes: If the protein exists in multiple conformations that are in slow exchange on the NMR timescale, you may observe a doubling (or more) of the set of three peaks, with each set representing a distinct protein state.[17]

  • Ligand Binding: The addition of a binding partner or substrate will likely perturb the local environment of the ¹⁹F probe.[7] This perturbation will manifest as a change in the chemical shifts of the fluorine resonances, allowing for the characterization of binding events and the calculation of dissociation constants (K_d).

References

Application Notes & Protocols: Strategic N-Functionalization of 2,3,5-Trifluorobenzylamine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 2,3,5-Trifluorobenzylamine emerges as a valuable building block, offering a trifluorinated phenyl ring that can impart unique electronic and conformational characteristics to target molecules.[3] The primary amino group of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse libraries of amides, sulfonamides, and more complex secondary and tertiary amines.

This guide provides an in-depth exploration of key protocols for the N-functionalization of 2,3,5-trifluorobenzylamine. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering insights honed from practical application to empower researchers in drug development to leverage this fluorinated scaffold with precision and confidence.

PART I: Critical Safety & Handling

Before commencing any experimental work, a thorough understanding of the hazards associated with 2,3,5-Trifluorobenzylamine is mandatory.

  • Hazard Profile: This compound is classified as corrosive and can cause severe skin burns and eye damage.[4] Inhalation may lead to respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. Work should be conducted in a well-ventilated chemical fume hood.[6]

  • Handling: Avoid breathing vapors, mist, or gas.[5] Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water for at least 15 minutes and seek immediate medical attention.[6]

  • Disposal: Dispose of waste materials through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[5]

PART II: N-Functionalization Pathways

The nucleophilicity of the primary amine in 2,3,5-trifluorobenzylamine is moderately attenuated by the electron-withdrawing effects of the three fluorine atoms on the aromatic ring. This electronic feature must be considered when selecting reagents and reaction conditions. The following protocols are optimized to ensure efficient conversion.

G cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_alkylation N-Alkylation start 2,3,5-Trifluorobenzylamine acyl_chloride Acyl Chloride / Anhydride Base (e.g., Et3N) start->acyl_chloride Forms Amide Bond sulfonyl_chloride Sulfonyl Chloride Base (e.g., Pyridine) start->sulfonyl_chloride Forms Sulfonamide Bond reductive_amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) start->reductive_amination Controlled Alkylation direct_alkylation Direct Alkylation (Alkyl Halide, Cs2CO3) start->direct_alkylation Direct C-N Bond Formation amide N-Aryl Amide acyl_chloride->amide sulfonamide Sulfonamide sulfonyl_chloride->sulfonamide sec_amine Secondary/Tertiary Amine reductive_amination->sec_amine direct_alkylation->sec_amine

Caption: Key N-functionalization routes for 2,3,5-Trifluorobenzylamine.

Protocol 1: N-Acylation via Acyl Chlorides

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in drug discovery.[7] This protocol details a robust method for acylating 2,3,5-trifluorobenzylamine using an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[8]

Causality & Mechanism Insight

The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base, such as triethylamine (Et₃N), is crucial; it acts as an acid scavenger, preventing the protonation of the starting amine by the generated HCl, which would render it non-nucleophilic and halt the reaction.[9]

G cluster_mech N-Acylation Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride R'-COCl AcylChloride->Intermediate Product R-NH-COR' Intermediate->Product Collapse & Cl⁻ loss Base Et₃N Salt Et₃N·HCl Base->Salt HCl Scavenging

Caption: Simplified mechanism for N-acylation.

Detailed Experimental Protocol
  • Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2,3,5-trifluorobenzylamine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction, especially on a larger scale.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.), dissolved in a minimal amount of anhydrous DCM, dropwise to the cooled solution over 15-20 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove acidic impurities), and finally, brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-acylated product.

Data Summary: N-Acylation
Acyl ChlorideBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Benzoyl ChlorideEt₃NDCM0 to RT3>90
Acetyl ChlorideEt₃NDCM0 to RT2>95
Isobutyryl ChloridePyridineTHF0 to RT4>85

Protocol 2: N-Sulfonylation

The sulfonamide moiety is a well-established pharmacophore found in numerous marketed drugs.[10] This protocol provides a reliable method for the synthesis of sulfonamides from 2,3,5-trifluorobenzylamine.

Causality & Mechanism Insight

Similar to acylation, N-sulfonylation involves the nucleophilic attack of the amine on the highly electrophilic sulfur atom of a sulfonyl chloride.[9] A base, often pyridine, is used not only as an acid scavenger but also potentially as a nucleophilic catalyst. Anhydrous conditions are paramount to prevent hydrolysis of the reactive sulfonyl chloride.

Detailed Experimental Protocol
  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2,3,5-trifluorobenzylamine (1.0 eq.) in anhydrous pyridine or DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq.) portion-wise or dropwise, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor by TLC.

  • Workup:

    • Carefully pour the reaction mixture into ice-cold 2 M HCl.

    • Extract the product with ethyl acetate or DCM (3x).

    • Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or by flash column chromatography.

Data Summary: N-Sulfonylation
Sulfonyl ChlorideBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Methanesulfonyl ChloridePyridinePyridine0 to RT1685-95
p-Toluenesulfonyl ChlorideEt₃NDCM0 to RT1880-90
Benzenesulfonyl ChloridePyridineDCM0 to RT1685-95

Protocol 3: Reductive Amination

For the controlled synthesis of secondary amines, reductive amination is often superior to direct alkylation with alkyl halides as it cleanly avoids over-alkylation.[11] The process involves the formation of an imine intermediate, which is then reduced in situ by a mild, selective reducing agent.[12][13]

Causality & Mechanism Insight

The amine first condenses with an aldehyde or ketone to form a carbinolamine, which then dehydrates to an imine (or iminium ion under acidic conditions). Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the protonated imine intermediate.[13] The reaction is often performed as a one-pot procedure.

G cluster_mech Reductive Amination Pathway Amine R-NH₂ Imine Imine/Iminium Ion [R-N=CHR']+ Amine->Imine Condensation Carbonyl R'-CHO Carbonyl->Imine Product Secondary Amine R-NH-CH₂R' Imine->Product Reduction Reducer NaBH(OAc)₃ Reducer->Imine

References

Applications of (2,3,5-Trifluorophenyl)methanamine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the applications of (2,3,5-Trifluorophenyl)methanamine in agrochemical synthesis reveals its role as a specialized building block in the creation of modern crop protection agents. The unique substitution pattern of the trifluorinated phenyl ring imparts specific physicochemical properties to the final active ingredient, such as enhanced metabolic stability and increased membrane permeability, which are highly desirable in the agrochemical industry.

Introduction: The Strategic Importance of Fluorinated Intermediates

The incorporation of fluorine atoms into agrochemical molecules is a widely employed strategy to enhance their efficacy and stability. The 2,3,5-trifluorophenyl motif, in particular, offers a distinct electronic and steric profile. This compound serves as a key precursor for introducing this valuable moiety. Its primary amine functionality allows for a wide range of chemical transformations, making it a versatile starting material for the synthesis of various classes of agrochemicals, including fungicides and insecticides.

Application Highlight: Synthesis of Novel Fungicides

Recent patent literature highlights the use of this compound in the synthesis of innovative fungicides. These compounds are designed to combat a broad spectrum of plant pathogens, often with novel modes of action to overcome existing resistance issues. The 2,3,5-trifluorobenzyl group derived from the methanamine is frequently found in fungicides targeting the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain.

Protocol 1: Synthesis of a Pyrazole-Carboxamide Fungicide Intermediate

This protocol outlines the synthesis of an N-(2,3,5-trifluorobenzyl)pyrazole-carboxamide, a common core structure in modern SDHI fungicides.

Reaction Scheme:

Materials:

  • This compound

  • Pyrazole-4-carbonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution with stirring. This acts as a base to neutralize the HCl byproduct.

  • Slowly add a solution of pyrazole-4-carbonyl chloride (1.05 eq) in DCM (5 mL/mmol) to the reaction mixture. The slow addition helps to control the exothermicity of the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2,3,5-trifluorobenzyl)pyrazole-4-carboxamide.

Data Summary Table:

Compound Molecular Weight ( g/mol ) Typical Yield (%) Physical State
This compound161.12-Liquid
Pyrazole-4-carbonyl chloride130.52-Solid
N-(2,3,5-trifluorobenzyl)pyrazole-4-carboxamide273.2185-95Solid

Workflow Diagram:

cluster_synthesis Synthesis of Pyrazole-Carboxamide Intermediate start Dissolve this compound in DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl_chloride Add Pyrazole-4-carbonyl chloride add_base->add_acyl_chloride react Stir at Room Temperature (12-16h) add_acyl_chloride->react workup Aqueous Workup react->workup purify Purification workup->purify product N-(2,3,5-trifluorobenzyl)pyrazole-4-carboxamide purify->product

Caption: Synthetic workflow for the acylation of this compound.

Application in Insecticide Synthesis

The 2,3,5-trifluorobenzyl moiety is also incorporated into novel insecticides. Its presence can influence the binding affinity of the molecule to its target site in the insect's nervous system, potentially leading to higher potency and selectivity.

Protocol 2: Reductive Amination for the Synthesis of a Secondary Amine Intermediate

This protocol describes a reductive amination reaction to form a secondary amine, a versatile intermediate for further elaboration into a final insecticidal product.

Reaction Scheme:

Materials:

  • This compound

  • An appropriate aldehyde or ketone (e.g., 3-pyridinecarboxaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the selected aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE, 15 mL/mmol), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent suitable for reductive aminations.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • The resulting crude secondary amine can be purified by flash column chromatography.

Logical Relationship Diagram:

cluster_logic Reductive Amination Logic amine This compound Primary Amine imine Imine Intermediate C=N bond formed amine:f1->imine:f0 Reaction carbonyl Aldehyde/Ketone Carbonyl Compound carbonyl:f1->imine:f0 Reaction product N-substituted-(2,3,5-trifluorobenzyl)amine Secondary Amine imine:f1->product:f0 Reduction reducing_agent Sodium triacetoxyborohydride Hydride Source reducing_agent:f1->product:f0

The Role of Trifluorobenzylamines in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Materials Science

In the pursuit of novel materials with enhanced performance characteristics, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond. When appended to a benzylamine scaffold, the resulting trifluorobenzylamines become versatile building blocks for a new generation of high-performance polymers and functional organic materials. These materials exhibit exceptional thermal stability, chemical resistance, tailored electronic properties, and low dielectric constants, making them highly valuable in fields ranging from microelectronics to energy conversion.[1][2][3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of trifluorobenzylamines in materials science. We will delve into their application in the synthesis of advanced polymers such as polyamides, polyimines, and polybenzoxazines, their emerging role in organic electronics, and their use as synthons for functional materials. This document is designed to be a practical resource, offering not only theoretical insights but also detailed, field-proven experimental protocols.

I. High-Performance Polymers Derived from Trifluorobenzylamines

The presence of the trifluoromethyl group on the benzylamine monomer significantly influences the properties of the resulting polymers. It disrupts polymer chain packing, which can enhance solubility and processability without compromising thermal stability.[4][5] Furthermore, the electron-withdrawing nature of the -CF3 group can be leveraged to tune the electronic and optical properties of the final material.[1][3]

A. Fluorinated Polyamides: Enhanced Solubility and Thermal Stability

Aromatic polyamides, or aramids, are renowned for their exceptional strength and thermal resistance. However, their rigid backbones often lead to poor solubility, making them difficult to process. The incorporation of trifluoromethyl-substituted benzylamines into the polymer backbone is an effective strategy to overcome this limitation.

Causality Behind Experimental Choices: The synthesis of polyamides from trifluorobenzylamines and diacyl chlorides is typically carried out via low-temperature solution polycondensation. This method is preferred because it minimizes side reactions and allows for the formation of high molecular weight polymers. The choice of an aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), is crucial as it must dissolve both the monomers and the resulting polymer. An acid acceptor, like pyridine or triethylamine, is added to neutralize the hydrochloric acid byproduct, which would otherwise react with the amine monomers and terminate the polymerization.

Protocol 1: Synthesis of a Fluorinated Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from 4-(trifluoromethyl)benzylamine and terephthaloyl chloride.

Materials:

  • 4-(Trifluoromethyl)benzylamine (purified by distillation)

  • Terephthaloyl chloride (recrystallized from hexane)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-(trifluoromethyl)benzylamine (1.75 g, 10 mmol) and pyridine (1.58 g, 20 mmol) in 20 mL of anhydrous NMP. Cool the solution to 0°C using an ice-water bath.

  • Acid Chloride Addition: Dissolve terephthaloyl chloride (2.03 g, 10 mmol) in 10 mL of anhydrous NMP in a dropping funnel. Add this solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Polymer Precipitation and Purification: Pour the viscous polymer solution into 200 mL of vigorously stirred methanol. A fibrous white precipitate will form.

  • Isolation: Collect the polymer by filtration using a Büchner funnel.

  • Washing: Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.

  • Drying: Dry the polyamide in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.

Characterization:

  • Inherent Viscosity: Determined using an Ubbelohde viscometer with a 0.5 g/dL solution in concentrated sulfuric acid at 30°C.

  • FTIR Spectroscopy: To confirm the formation of the amide linkage (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).

  • ¹H NMR Spectroscopy: To verify the polymer structure.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

PropertyExpected Value
Inherent Viscosity > 0.5 dL/g
5% Weight Loss Temp. (TGA, N₂) > 450 °C
Glass Transition Temp. (DSC) 250 - 300 °C
Solubility Soluble in NMP, DMAc, DMSO
B. Polyimines (Schiff Bases): Dynamic Covalent Polymers for Smart Materials

Polyimines, formed through the Schiff base condensation of diamines and dialdehydes, are a class of polymers with dynamic covalent bonds. This reversibility imparts interesting properties such as self-healing and recyclability. The use of trifluorobenzylamines in polyimine synthesis can enhance their thermal stability and processability.

Causality Behind Experimental Choices: The synthesis of polyimines is a condensation reaction that typically requires a catalyst, such as a weak acid (e.g., acetic acid), to facilitate the dehydration step. The reaction is often carried out at elevated temperatures with the removal of water to drive the equilibrium towards polymer formation. A high-boiling point solvent that can form an azeotrope with water, such as toluene or m-cresol, is often employed.

Protocol 2: Synthesis of a Fluorinated Polyimine via Schiff Base Polycondensation

This protocol outlines the synthesis of a polyimine from 4-(trifluoromethyl)benzylamine and terephthalaldehyde.

Materials:

  • 4-(Trifluoromethyl)benzylamine (purified by distillation)

  • Terephthalaldehyde (purified by sublimation)

  • m-Cresol (anhydrous)

  • Glacial acetic acid

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap with a condenser

  • Heating mantle with a temperature controller

  • Büchner funnel and filter paper

  • Soxhlet extraction apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add 4-(trifluoromethyl)benzylamine (1.75 g, 10 mmol), terephthalaldehyde (1.34 g, 10 mmol), and 20 mL of m-cresol.

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

  • Polymerization: Heat the reaction mixture to 180°C with continuous stirring under a slow stream of nitrogen. Water will be collected in the Dean-Stark trap. Continue the reaction for 12-24 hours, or until no more water is evolved.

  • Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into 200 mL of vigorously stirred methanol. A yellow powder will precipitate.

  • Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with methanol for 24 hours to remove any unreacted monomers and catalyst.

  • Drying: Dry the polyimine in a vacuum oven at 100°C for 24 hours.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the imine bond (C=N stretch around 1620 cm⁻¹).

  • ¹H NMR Spectroscopy: To confirm the polymer structure.

  • TGA/DSC: To assess thermal properties.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

PropertyExpected Value
5% Weight Loss Temp. (TGA, N₂) > 400 °C
Glass Transition Temp. (DSC) 200 - 250 °C
Solubility Soluble in m-cresol, partially soluble in chlorinated solvents

II. Trifluorobenzylamines in Organic Electronics

The electronic properties of trifluorobenzylamines make them attractive candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The electron-withdrawing trifluoromethyl group can lower the HOMO and LUMO energy levels of the material, which can improve charge injection and transport, as well as enhance the material's stability against oxidation.[6]

A. Hole Transporting Materials for OLEDs and Perovskite Solar Cells

Trifluorobenzylamine derivatives can be incorporated into larger molecular structures to create efficient hole transporting materials (HTMs). These materials facilitate the movement of positive charge carriers (holes) from the photoactive layer to the anode, a critical process for the functioning of OLEDs and PSCs.[6][7][8][9][10][11]

Causality Behind Experimental Choices: The fabrication of OLEDs and PSCs is a multi-step process that involves the sequential deposition of thin films of different materials onto a substrate. Solution-based techniques like spin-coating are commonly used for their simplicity and low cost. The choice of solvent is critical to ensure the formation of a uniform, defect-free film. The annealing temperature and time are optimized to control the morphology and crystallinity of the deposited layer, which directly impacts device performance.

Protocol 3: Fabrication and Characterization of a Perovskite Solar Cell with a Trifluorobenzylamine-Based Hole Transport Layer

This protocol describes the fabrication of an inverted p-i-n planar perovskite solar cell using a hole transport layer (HTL) based on a trifluorobenzylamine derivative.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Trifluorobenzylamine-based HTM solution in chlorobenzene (e.g., 2 mg/mL)

  • Perovskite precursor solution (e.g., Cs₀.₁₇FA₀.₈₃PbI₃ in DMF:DMSO)

  • Electron transport layer (ETL) precursor (e.g., PC₆₁BM in chlorobenzene)

  • Bathocuproine (BCP) solution in isopropanol

  • Silver (Ag) for thermal evaporation

  • Cleaning solvents: deionized water, acetone, isopropanol

Equipment:

  • Spin coater

  • Hotplate

  • Glovebox with a nitrogen atmosphere

  • Thermal evaporator

  • Solar simulator

  • External quantum efficiency (EQE) measurement system

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.

  • HTL Deposition: In a nitrogen-filled glovebox, spin-coat the trifluorobenzylamine-based HTM solution onto the ITO substrate at 5000 rpm for 30 seconds. Anneal the film at 100°C for 10 minutes.[11]

  • Perovskite Layer Deposition: Spin-coat the perovskite precursor solution onto the HTL at 4000 rpm for 30 seconds. During spinning, drop an anti-solvent (e.g., chlorobenzene) onto the substrate. Anneal the film at 100°C for 30 minutes.

  • ETL Deposition: Spin-coat the PC₆₁BM solution onto the perovskite layer at 2000 rpm for 30 seconds.

  • Buffer Layer Deposition: Spin-coat the BCP solution onto the ETL at 4000 rpm for 30 seconds.

  • Electrode Deposition: Transfer the device to a thermal evaporator and deposit a 100 nm thick silver (Ag) electrode through a shadow mask.

  • Device Characterization:

    • Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics of the solar cell under simulated AM 1.5G illumination (100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

    • External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the device's spectral response.

ParameterTypical Values for High-Performance PSCs
Power Conversion Efficiency (PCE) > 20%
Open-Circuit Voltage (Voc) > 1.1 V
Short-Circuit Current Density (Jsc) > 22 mA/cm²
Fill Factor (FF) > 75%

III. Functional Materials and Self-Assembly

The unique electronic and steric properties of trifluorobenzylamines make them valuable building blocks for the bottom-up fabrication of functional materials through self-assembly and for the construction of porous crystalline materials like metal-organic frameworks (MOFs).

A. Self-Assembling Block Copolymers

Block copolymers containing trifluorobenzylamine segments can self-assemble into well-defined nanostructures in solution or in the solid state.[12][13][14][15][16][17][18] The strong incompatibility between the fluorinated block and other polymer blocks drives this self-assembly process, leading to the formation of micelles, vesicles, or ordered domains in thin films. These nanostructured materials have potential applications in drug delivery, nanolithography, and as templates for the synthesis of other nanomaterials.

Protocol 4: Synthesis of a Trifluorobenzylamine-Containing Block Copolymer via RAFT Polymerization and its Self-Assembly

This protocol describes the synthesis of a diblock copolymer of polystyrene and poly(4-(trifluoromethyl)benzyl methacrylate) and its subsequent self-assembly in a selective solvent.

Materials:

  • Styrene (inhibitor removed)

  • 4-(Trifluoromethyl)benzyl methacrylate (synthesized from 4-(trifluoromethyl)benzyl alcohol and methacryloyl chloride)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., AIBN)

  • 1,4-Dioxane (anhydrous)

  • Methanol

  • Tetrahydrofuran (THF)

  • Deionized water

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Oil bath with a temperature controller

  • Vacuum line

  • Dialysis tubing

  • Transmission electron microscope (TEM)

Procedure:

  • Synthesis of Polystyrene Macro-RAFT Agent: In a Schlenk flask, combine styrene, RAFT agent, and AIBN in 1,4-dioxane. Degas the solution by three freeze-pump-thaw cycles. Polymerize at 70°C for 12 hours. Precipitate the polymer in methanol and dry under vacuum.

  • Synthesis of Block Copolymer: In a Schlenk flask, dissolve the polystyrene macro-RAFT agent and 4-(trifluoromethyl)benzyl methacrylate in 1,4-dioxane. Add AIBN and degas as before. Polymerize at 70°C for 24 hours. Precipitate the block copolymer in methanol and dry under vacuum.

  • Self-Assembly: Dissolve the block copolymer in THF (a good solvent for both blocks). Add deionized water (a selective solvent for the polystyrene block) dropwise while stirring to induce micelle formation.

  • Characterization:

    • ¹H NMR Spectroscopy: To determine the composition of the block copolymer.

    • GPC: To determine the molecular weight and polydispersity of the polymers.

    • Transmission Electron Microscopy (TEM): To visualize the self-assembled nanostructures. A drop of the micellar solution is placed on a TEM grid and allowed to dry before imaging.

B. Building Blocks for Metal-Organic Frameworks (MOFs)

Trifluorobenzylamines can be derivatized into ligands for the synthesis of MOFs. The resulting MOFs can exhibit unique properties due to the presence of the trifluoromethyl groups, such as increased hydrophobicity and altered gas adsorption characteristics.[5][6][15][19][20][21]

Protocol 5: Synthesis of a MOF using a Trifluorobenzylamine-Derived Ligand

This protocol describes the synthesis of a hypothetical MOF using a dicarboxylic acid ligand derived from 4-(trifluoromethyl)benzylamine and a metal salt.

Materials:

  • 4-(Trifluoromethyl)benzylamine-derived dicarboxylic acid ligand

  • Metal salt (e.g., zinc nitrate hexahydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Scintillation vial

  • Oven

  • Powder X-ray diffractometer (PXRD)

  • Gas adsorption analyzer

Procedure:

  • Synthesis: In a scintillation vial, dissolve the trifluorobenzylamine-derived ligand and the metal salt in DMF.

  • Crystallization: Seal the vial and place it in an oven at 100°C for 24 hours.

  • Isolation and Activation: After cooling to room temperature, decant the mother liquor and wash the crystals with fresh DMF, followed by ethanol. Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

  • Characterization:

    • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.

    • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF.

    • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity of the MOF.

Visualizations and Workflow Diagrams

To further elucidate the experimental processes and molecular interactions, the following diagrams are provided.

G cluster_polyamide Polyamide Synthesis Workflow Monomer Solution Monomer Solution Acid Chloride Addition Acid Chloride Addition Monomer Solution->Acid Chloride Addition 0°C Polymerization Polymerization Acid Chloride Addition->Polymerization Room Temp, 24h Precipitation Precipitation Polymerization->Precipitation in Methanol Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying Vacuum Oven Characterization Characterization Drying->Characterization

G cluster_oled Perovskite Solar Cell Fabrication Substrate Cleaning Substrate Cleaning HTL Deposition HTL Deposition Substrate Cleaning->HTL Deposition Spin-coat Perovskite Deposition Perovskite Deposition HTL Deposition->Perovskite Deposition Spin-coat ETL Deposition ETL Deposition Perovskite Deposition->ETL Deposition Spin-coat Buffer Layer Deposition Buffer Layer Deposition ETL Deposition->Buffer Layer Deposition Spin-coat Electrode Deposition Electrode Deposition Buffer Layer Deposition->Electrode Deposition Thermal Evaporation Device Characterization Device Characterization Electrode Deposition->Device Characterization

Conclusion and Future Outlook

Trifluorobenzylamines are undeniably valuable building blocks in the toolkit of materials scientists. Their unique properties, stemming from the strategic incorporation of trifluoromethyl groups, have enabled the development of a diverse range of advanced materials with tailored characteristics. From highly soluble and thermally stable polymers to efficient hole transporting materials in organic electronics, the applications of trifluorobenzylamines are both broad and impactful.

The protocols and application notes provided in this guide serve as a starting point for researchers looking to explore the potential of these fascinating molecules. As our understanding of structure-property relationships continues to grow, we can expect to see the emergence of even more sophisticated materials derived from trifluorobenzylamines, with applications in areas yet to be imagined. The future of high-performance materials will undoubtedly be shaped, in part, by the continued exploration of fluorinated organic compounds.

References

Application Notes and Protocols for the Crystal Structure Analysis of (2,3,5-Trifluorophenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed framework for the single-crystal X-ray diffraction analysis of (2,3,5-Trifluorophenyl)methanamine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the trifluorinated phenyl ring, such as enhanced metabolic stability, binding affinity, and membrane permeability[1][2]. This document moves beyond a simple recitation of protocols to offer an in-depth rationale for experimental design, from crystallization to structure validation. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the three-dimensional atomic arrangement of these and similar fluorinated small molecules to inform structure-activity relationships (SAR) and guide rational drug design.

Introduction: The Structural Significance of Fluorinated Phenylmethanamines

The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern drug design[3][4]. The trifluoromethyl group, in particular, is prevalent in numerous approved drugs, where it can serve as a bioisostere for other atoms and modulate properties like lipophilicity and metabolic stability[1]. This compound and its derivatives are valuable scaffolds that leverage these benefits.

Determining the precise three-dimensional structure through single-crystal X-ray crystallography is the definitive method to understand:

  • Molecular Conformation: The exact spatial arrangement of the molecule, which is critical for receptor binding.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that dictate how molecules pack in the solid state[5]. Understanding these interactions is crucial for predicting physical properties like solubility and melting point.

  • Absolute Configuration: Unambiguous assignment of stereochemistry for chiral centers.

This guide will walk through the critical stages of a crystal structure analysis, providing both the "how" and the "why" to empower researchers to generate high-quality, publishable structural data.

Experimental Design and Crystallization Strategies

The success of a crystal structure determination hinges on obtaining a single, well-ordered crystal of sufficient size and quality. This is often the most challenging step in the entire process[6]. For fluorinated compounds, specific intermolecular interactions, such as C-H···F hydrogen bonds, can play a significant role in directing crystal packing[7][8].

Causality in Solvent Selection

The choice of solvent is paramount. The ideal solvent system will dissolve the compound at a higher temperature and allow it to slowly become supersaturated as conditions change. For this compound derivatives, which possess both polar (amine) and non-polar (fluorinated phenyl) regions, a systematic screening approach is recommended.

  • Principle of Polarity Matching: Start with solvents that have a polarity intermediate to the extremes of the molecule. Dichloromethane, ethyl acetate, and acetonitrile are often good starting points.

  • Exploiting Interactions: Consider solvents that can act as hydrogen bond acceptors (e.g., acetone, THF) or donors to interact with the amine group and guide crystallization.

  • The Fluorophilicity Factor: While not as dominant as hydrophobicity, highly fluorinated solvents (or co-solvents) can sometimes promote favorable interactions with the trifluorophenyl ring, influencing packing[9].

Crystallization Protocols

Several methods should be attempted in parallel to maximize the chances of success.

Protocol 2.2.1: Slow Evaporation This is the simplest method and often highly effective[10].

  • Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) in a clean vial to near saturation.

  • Cover the vial with a cap, or with paraffin film perforated with a few small holes using a needle.

  • Place the vial in a vibration-free location at a constant temperature (e.g., a drawer or a dedicated crystallization chamber).

  • Monitor periodically over several days to weeks for crystal growth. The rate of evaporation can be controlled by the number and size of the holes[10].

Protocol 2.2.2: Vapor Diffusion (Solvent Layering) This technique is excellent for compounds that are highly soluble or tend to form oils[10][11].

  • Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer vial (e.g., a jar or beaker).

  • Add a larger volume of a "poor" solvent (an anti-solvent in which the compound is poorly soluble, e.g., hexanes, heptane) to the outer vial. The two solvents must be miscible[10].

  • Seal the outer vial. The vapor of the more volatile poor solvent will slowly diffuse into the good solvent in the inner vial, reducing the compound's solubility and promoting crystallization.

Protocol 2.2.3: Thermal Gradient (Slow Cooling) This method relies on the temperature dependence of solubility[10].

  • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at an elevated temperature.

  • Ensure the solution is free of any particulate matter by filtration if necessary.

  • Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in a Dewar flask filled with warm water.

  • If no crystals form at room temperature, the solution can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to further decrease solubility.

X-ray Diffraction Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. Modern diffractometers automate much of the data collection process, but understanding the underlying principles is key to ensuring data quality.

Workflow Diagram

XRay_Workflow cluster_collection Data Collection cluster_processing Data Processing Crystal Mount Crystal Screen Unit Cell Screening Crystal->Screen Expose to X-rays Collect Full Data Collection Screen->Collect Determine Strategy Integrate Integration (h, k, l, Intensity) Collect->Integrate Scale Scaling & Merging (Correct for absorption, decay, etc.) Integrate->Scale Reduce Data Reduction (Generate Fo² file) Scale->Reduce Solve Structure Solution (Determine Phases) Reduce->Solve Processed Data Refine Structure Refinement (Optimize Model) Solve->Refine Initial Model Validate Validation (checkCIF) Refine->Validate Final Model (CIF)

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol for Data Collection and Processing
  • Crystal Mounting: Carefully select a crystal with sharp edges and no visible defects. Mount it on a cryoloop or glass fiber using a suitable oil (e.g., Paratone-N). The crystal is typically flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize radiation damage.

  • Diffractometer Setup: Data is commonly collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source[5][12].

  • Unit Cell Determination: A short series of initial frames (scans) are collected to locate reflections. The positions of these reflections are used to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

  • Data Collection Strategy: Based on the determined crystal system and symmetry, the software calculates an optimal strategy (e.g., a series of ω and φ scans) to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.

  • Integration: After collection, the raw image files are processed. The software identifies the pixels corresponding to each diffraction spot and integrates their intensities, subtracting the local background. This process yields a list of reflections with their Miller indices (h,k,l) and intensities (I) and standard uncertainties (σ(I)).

  • Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in exposure time, crystal decay, and absorption of X-rays by the crystal itself. This is a critical step to place all reflections on a common scale.

  • Data Reduction: Symmetry-related reflections are averaged to produce a set of unique reflections. The final output is typically a file containing the unique Miller indices and their corresponding squared structure factor amplitudes (Fo²).

Structure Solution, Refinement, and Validation

This stage involves converting the diffraction data into a chemically meaningful atomic model.

Structure Solution

For small molecules like this compound derivatives (<1000 non-hydrogen atoms), the phase problem is typically solved using direct methods[13]. These are computational algorithms that use statistical relationships between the intensities of strong reflections to derive initial phase estimates, leading to an initial electron density map. This map is often clear enough to identify the positions of most non-hydrogen atoms.

Structure Refinement

The initial atomic model is refined against the experimental data using a full-matrix least-squares procedure.

  • Atom Assignment: Atoms are identified from the electron density map and assigned element types.

  • Isotropic Refinement: The positions and isotropic displacement parameters (modeling thermal motion as a sphere) of all non-hydrogen atoms are refined.

  • Anisotropic Refinement: For good quality data, thermal motion is modeled using anisotropic displacement parameters (ellipsoids), which better represents the directionality of atomic vibrations.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their coordinates are dependent on the heavy atom to which they are attached.

  • Convergence: The refinement process is iterated until the calculated structure factors (Fc²) closely match the observed structure factors (Fo²), and the shifts in refined parameters are negligible. The quality of the fit is monitored by the R-factor (R1).

Structure Validation: The Self-Validating System

A refined crystal structure must be rigorously validated before deposition or publication. The primary tool for this is the IUCr's checkCIF service[8]. This service runs a series of checks on the Crystallographic Information File (CIF) and generates a report with ALERTS.

  • What is a CIF? The CIF is the standard format for archiving and exchanging crystallographic data. It contains all information about the experiment, from crystal details to refinement parameters and final atomic coordinates.

  • Interpreting ALERTS: checkCIF generates ALERTS of different levels (A, B, C, G).

    • Level A/B ALERTS: These often indicate potentially serious issues that must be addressed, such as missed symmetry, incorrect atom assignments, or significant discrepancies in the data.

    • Level C/G ALERTS: These are generally less severe, often highlighting values that are unusual but may be correct for the specific structure. These should be reviewed and, if necessary, explained in the publication.

A properly conducted experiment and refinement should produce a CIF with few, if any, major ALERTS. This process acts as a self-validating system, ensuring the integrity and quality of the final structure[7].

Case Study: Analysis of a Hypothetical Derivative

To illustrate the final output, we present data for a hypothetical derivative, N-salicylidene-(2,3,5-trifluorophenyl)methanamine. This Schiff base derivative is a plausible candidate for crystallographic studies, as similar structures are well-documented[8][12].

Crystallographic Data and Refinement Details
ParameterValueRationale & Significance
Crystal Data
Chemical formulaC₁₄H₁₀F₃NODefines the atomic composition of the asymmetric unit.
Molar Mass281.23 g/mol Calculated from the chemical formula.
Crystal system, space groupMonoclinic, P2₁/cDescribes the symmetry of the crystal lattice. P2₁/c is one of the most common space groups for organic molecules.
a, b, c [Å]a = 8.71, b = 13.31, c = 10.54The lengths of the unit cell axes.
α, β, γ [°]α = 90, β = 105.2, γ = 90The angles between the unit cell axes.
Volume [ų]1178.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
Data Collection
Radiation typeMo Kα (λ = 0.71073 Å)A common X-ray source for small-molecule crystallography[12].
Temperature [K]100Data is collected at low temperature to minimize thermal motion and radiation damage.
θ range for data collection [°]2.5 to 27.5The range of diffraction angles measured, which determines the resolution of the data.
Refinement
R₁ [I > 2σ(I)]0.045A primary indicator of the agreement between the model and the data. Values < 0.05 are considered very good for small molecules.
wR₂ (all data)0.125A weighted R-factor calculated using all data, generally considered more robust than R₁.
Goodness-of-fit (S)1.05Should be close to 1.0 for a good refinement, indicating that the model correctly accounts for the data and its uncertainties.
Δρ_max, Δρ_min [e Å⁻³]0.35, -0.28The largest positive and negative peaks in the final difference electron density map. Values should be close to zero, indicating no missing or misplaced atoms.
Analysis of Intermolecular Interactions

In the crystal packing of fluorinated aromatic compounds, weak non-covalent interactions often play a crucial, structure-directing role.

  • C-H···F Interactions: The trifluorophenyl group provides multiple fluorine atoms that can act as weak hydrogen bond acceptors. Short contacts between phenyl C-H groups and fluorine atoms are common and contribute to the overall lattice energy[7].

  • π-π Stacking: The electron-deficient nature of the trifluorinated ring can lead to favorable stacking interactions with other aromatic systems.

  • O-H···N or N-H···O Hydrogen Bonds: If the derivative contains appropriate functional groups (e.g., hydroxyls, amides), these strong, directional hydrogen bonds will likely dominate the packing motif[5].

Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B F1 F C1 C H1 H Ring1 Aromatic Ring 1 Ring2 Aromatic Ring 2 Ring1->Ring2 π-π Stacking C2 C H2 H H2->F1 C-H···F Interaction

Caption: Key intermolecular interactions in fluorinated compounds.

Conclusion and Outlook

The crystal structure analysis of this compound derivatives provides indispensable information for drug discovery and materials science. By following the robust protocols outlined in this guide—from logical crystallization screening to rigorous data collection, refinement, and validation—researchers can confidently determine the three-dimensional structures of their target compounds. This structural knowledge is foundational for understanding structure-activity relationships, optimizing molecular properties, and ultimately designing more effective and targeted pharmaceuticals. The continued exploration of such fluorinated scaffolds, supported by high-quality crystallographic data, will undoubtedly fuel future innovations in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (2,3,5-Trifluorophenyl)methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (2,3,5-Trifluorophenyl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important fluorinated building block using silica gel column chromatography. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.

I. Understanding the Challenges: Why Purifying this compound Can Be Tricky

This compound, a primary benzylamine, presents a unique set of purification challenges due to its chemical properties. The basic nature of the amine group leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1][2] This can result in several common issues:

  • Peak Tailing: The strong interaction between the basic amine and acidic silica can cause the compound to elute slowly and asymmetrically from the column, leading to broad, tailing peaks.[3][4] This reduces resolution and can lead to impure fractions.

  • Irreversible Adsorption and Low Recovery: In some cases, the amine can bind so strongly to the silica that it fails to elute completely, resulting in significant yield loss.[1][2]

  • On-Column Degradation: The acidic environment of the silica gel can potentially lead to the degradation of sensitive molecules, although primary benzylic fluorides are generally considered stable under these conditions.[5]

Furthermore, the synthesis of this compound, commonly achieved through the reductive amination of 2,3,5-trifluorobenzaldehyde, can introduce specific impurities that may be challenging to separate.[1][6][7][8][9] These can include:

  • Unreacted 2,3,5-trifluorobenzaldehyde: A less polar impurity.

  • (2,3,5-Trifluorophenyl)methanol: A more polar by-product from the reduction of the starting aldehyde.

  • N,N-bis((2,3,5-trifluorophenyl)methyl)amine: A less polar secondary amine formed from over-alkylation.

This guide will provide you with the strategies to overcome these challenges and achieve a successful purification.

II. Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.

Question 1: My this compound is streaking badly on the TLC plate and I'm getting poor separation. What's happening and how can I fix it?

Answer:

Streaking on a TLC plate is a classic indicator of strong, undesirable interactions between your basic amine and the acidic silica gel.[3] This leads to a continuous smear rather than a compact spot, making it impossible to determine an accurate Rf value and predict column separation.

Causality: The lone pair of electrons on the nitrogen atom of your amine interacts with the acidic silanol groups (Si-OH) on the silica surface through strong hydrogen bonding and acid-base interactions.[1][2] This causes the amine to "stick" to the stationary phase and move unevenly with the mobile phase.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[2][10]

    • Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your mobile phase. The TEA will compete with your product for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically.[10]

    • Ammonia: A solution of ammonia in methanol (e.g., 2 M) can also be used as a component of the mobile phase, often in a dichloromethane/methanol/ammonia mixture.[11]

  • Pre-treating the TLC Plate: Before spotting your sample, you can develop the TLC plate in a solvent system containing triethylamine and then dry it. This neutralizes the silica surface.[10]

Step-by-Step Protocol for TLC Optimization with TEA:

  • Prepare several eluent systems with varying polarity (e.g., Hexane:Ethyl Acetate from 9:1 to 1:1). To each of these, add 1% triethylamine.

  • Spot your crude reaction mixture on a silica gel TLC plate.

  • Develop the plates in the prepared solvent systems.

  • Visualize the spots under UV light (254 nm).

  • Select the solvent system that provides good separation of your product from impurities, with an Rf value for the this compound of approximately 0.2-0.4.

Question 2: I'm experiencing very low yield after my column. Where is my product going?

Answer:

Low recovery of your amine from a silica gel column is a common problem and is usually due to irreversible adsorption to the stationary phase.[1]

Causality: As mentioned, the strong interaction with acidic silanol groups can be so significant that a portion of your product remains permanently bound to the silica gel and does not elute, even with a highly polar solvent.

Solutions:

  • Use a Deactivated Silica Gel:

    • Amine-functionalized silica: This is a highly effective option where the silica surface is covalently modified with amino groups, creating a more basic environment that repels other amines and prevents strong binding.[2]

    • Base-washed silica: You can prepare this by washing standard silica gel with a dilute solution of a base like triethylamine in your column packing solvent, then packing the column with this "neutralized" silica.[10]

  • Employ a "Sacrificial Base" in the Mobile Phase: As with TLC, the continuous use of an eluent containing triethylamine or another amine will help to displace your product from the silica surface and ensure it elutes from the column.[2]

  • Dry Loading with Deactivated Silica: When preparing your sample for loading, adsorb the crude material onto a small amount of silica. It is beneficial to use silica that has been pre-treated with triethylamine for this step as well.

Question 3: My purified fractions contain an impurity that runs very close to my product. How can I improve the separation?

Answer:

Achieving baseline separation from closely eluting impurities requires careful optimization of your chromatographic conditions. The likely impurities are unreacted starting material (less polar) or the corresponding alcohol by-product (more polar).

Causality: The structural similarity between your product and these impurities can result in similar affinities for the stationary and mobile phases, making separation difficult.

Solutions:

  • Optimize the Mobile Phase Polarity:

    • Shallow Gradient Elution: Instead of a single isocratic eluent, a slow, shallow gradient of a more polar solvent into a less polar solvent can enhance the resolution between closely running spots. .

    • Fine-tuning Solvent Ratios: Small adjustments to the ratio of your solvents (e.g., changing from 80:20 Hexane:EtOAc to 85:15) can significantly impact separation.

  • Consider an Alternative Stationary Phase:

    • Alumina (basic or neutral): For basic compounds like amines, alumina can be a better choice than silica as it is less acidic and can reduce tailing and improve recovery.

    • Fluorinated Stationary Phases: Given the trifluorinated nature of your compound, a stationary phase with fluorinated moieties (e.g., a pentafluorophenyl (PFP) phase) could offer alternative selectivity through dipole-dipole or π-π interactions, potentially resolving stubborn impurities.

  • Improve Column Packing and Loading:

    • Proper Packing: Ensure your column is packed uniformly without any air bubbles or channels, which can lead to band broadening and poor separation.

    • Dry Loading: For optimal resolution, dry loading your sample is highly recommended. Dissolve your crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this to the top of your column.

III. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For routine purifications, standard silica gel (230-400 mesh) is often sufficient, provided the mobile phase is modified with a basic additive like triethylamine.[2] For challenging separations or to improve recovery, amine-functionalized silica or neutral alumina are excellent alternatives.[2]

Q2: Which solvent system should I start with?

A good starting point for TLC analysis and column elution is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate (EtOAc) or methanol (MeOH). A common starting system for aromatic amines is Hexane:EtOAc with 1% TEA.

Q3: How can I visualize my compound on a TLC plate and in the column fractions?

This compound contains an aromatic ring and should be visible under a UV lamp at 254 nm. For fractions that are too dilute for UV visualization, you can spot them on a TLC plate and stain with a potassium permanganate (KMnO4) solution, which is a general stain for organic compounds, especially those with functional groups that can be oxidized, like amines.

Q4: Is this compound stable on silica gel?

Primary benzylic fluorides are generally stable to isolation conditions, including silica gel chromatography.[5] However, it is always good practice to check for on-column degradation by performing a stability test: dissolve a small amount of your crude material in the chosen eluent, add a small amount of silica gel, stir for a few hours, then run a TLC to see if any new spots have appeared.

Q5: What is the expected Rf value for my product?

For optimal separation in column chromatography, you should aim for an Rf value of your target compound in the range of 0.2-0.4 on your analytical TLC plate.

IV. Summary of Recommended Starting Conditions

The following table provides a starting point for the purification of this compound. These parameters should be optimized using TLC for your specific crude mixture.

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (230-400 mesh)Cost-effective and widely available. For difficult separations, consider amine-functionalized silica or neutral alumina.
Mobile Phase (Eluent) Hexane:Ethyl Acetate or DCM:MethanolStart with TLC to determine the optimal ratio.
Mobile Phase Additive 1% Triethylamine (v/v)Crucial for preventing peak tailing and improving recovery of the amine.[2][10]
Target Rf Value 0.2 - 0.4Provides a good balance between resolution and elution time.
Sample Loading Dry LoadingAdsorb the crude product onto silica gel for better band sharpness and resolution.
Detection UV (254 nm), TLC with KMnO₄ stainThe aromatic ring allows for UV detection. KMnO₄ is a useful stain for collected fractions.

V. Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for the purification and troubleshooting process.

PurificationWorkflow cluster_prep Preparation & Optimization cluster_execution Column Execution cluster_analysis Analysis & Troubleshooting cluster_troubleshooting Troubleshooting TLC TLC Analysis (Hex/EtOAc + 1% TEA) Solvent_Select Select Solvent System (Rf = 0.2-0.4) TLC->Solvent_Select Pack_Column Pack Column (Slurry Method) Solvent_Select->Pack_Column Optimized Conditions Load_Sample Dry Load Sample Pack_Column->Load_Sample Elute Elute & Collect Fractions Load_Sample->Elute Analyze_Fractions Analyze Fractions (TLC/UV) Elute->Analyze_Fractions Collected Fractions Problem Problem Encountered? Elute->Problem Combine_Pure Combine Pure Fractions & Evaporate Analyze_Fractions->Combine_Pure Analyze_Fractions->Problem Characterize Characterize Product Combine_Pure->Characterize Tailing Peak Tailing/ Streaking Problem->Tailing Yes Low_Yield Low Yield/ No Elution Problem->Low_Yield Yes Poor_Sep Poor Separation Problem->Poor_Sep Yes Sol_Tailing Increase TEA % Use Amine-Silica Tailing->Sol_Tailing Sol_Yield Use Amine-Silica or Alumina Low_Yield->Sol_Yield Sol_Sep Shallow Gradient Try DCM/MeOH Poor_Sep->Sol_Sep

Caption: Troubleshooting workflow for amine purification.

VI. References

  • Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? YouTube. --INVALID-LINK--

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. WordPress.com. 12

  • Sayari, A., & Belmabkhout, Y. (n.d.). Spectroscopic Investigation into Oxidative Degradation of Silica-Supported Amine Sorbents for CO2 Capture. PMC - NIH. 13

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Blogs - News - alwsci. 14

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?15

  • BenchChem. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. 16

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. 17

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?18

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. 6

  • Science Forums. (2011, August 29). Amine purification. 19

  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. 20

  • Journal of Chromatography. (n.d.). Troubleshooting in Chromatography. 21

  • Semantic Scholar. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). 8

  • Myers, A. (n.d.). Chem 115. 9

  • Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. 22

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. 23

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 24

  • LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. 25

  • Restek. (2013, June 20). Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. 26

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. 27

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. --INVALID-LINK--

  • Vulcanchem. (n.d.). This compound hydrochloride. 1

  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. 28

  • PubChem. (n.d.). This compound. 3

  • MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). 29

  • LookChem. (n.d.). Cas 214759-21-4,2,4,6-TRIFLUOROBENZYL AMINE. 10

  • Sigma-Aldrich. (n.d.). 2,4,6-Trifluorobenzylamine. 2

  • SynZeal. (n.d.). 2,4,6-Trifluorobenzylamine. 4

  • Beilstein Journal of Organic Chemistry. (2024, July 10). Benzylic C(sp3)–H fluorination. 30

  • BenchChem. (n.d.). Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)methanamine by Column Chromatography. 31

  • PubChem. (n.d.). 2,4,6-Trifluorobenzylamine. 11

  • SiliCycle. (n.d.). Functionalized Silica Gels Portfolio. 32

  • Sigma-Aldrich. (n.d.). (2,4,6-Trifluorophenyl)methanamine. --INVALID-LINK--

  • ResearchGate. (2019, January 20). How to seperate organic amine from silica gel?33

References

Optimizing reaction conditions for synthesizing (2,3,5-Trifluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (2,3,5-Trifluorophenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The information is presented in a direct question-and-answer format to address specific issues you may encounter.

Section 1: Overview of Synthetic Pathways

This compound is a key building block in medicinal chemistry. Its synthesis is primarily achieved through two common pathways: the reductive amination of 2,3,5-trifluorobenzaldehyde and the reduction of 2,3,5-trifluorobenzonitrile. The choice between these routes depends on starting material availability, required purity, and scale.

Synthetic_Pathways cluster_0 Reductive Amination Pathway cluster_1 Nitrile Reduction Pathway A 2,3,5-Trifluorobenzaldehyde C Imine Intermediate A->C + B Ammonia Source (e.g., NH4OAc, NH3 in MeOH) B->C + E This compound C->E + D Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) D->E + F 2,3,5-Trifluorobenzonitrile F->E + G Reducing Agent (e.g., LiAlH4, H2/Catalyst, Boranes) G->E +

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis.

Question: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Answer: Low yield is a multifaceted issue that can stem from incomplete reactions, side-product formation, or product loss during work-up and purification.

  • Incomplete Conversion: The electron-withdrawing fluorine atoms activate the aromatic ring, which can influence reactivity.[1] Ensure you are using a sufficient excess of the amine source (in reductive amination) and the reducing agent. Monitor the reaction by TLC or LC-MS until the starting material is consumed. If the reaction stalls, a gentle increase in temperature or extended reaction time may be necessary.

  • Side-Product Formation:

    • In reductive amination, the primary amine product can react with the starting aldehyde to form a secondary amine impurity. This can be minimized by using a slow addition of the reducing agent or by using a reagent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild enough to not significantly reduce the aldehyde in the presence of the amine.[2]

    • In nitrile reductions, overly harsh reducing agents like LiAlH₄ can sometimes lead to side reactions. Catalytic hydrogenation offers a cleaner alternative but requires careful catalyst selection and optimization of hydrogen pressure.[3]

  • Purification Losses: The target amine is basic and water-soluble, especially in its protonated form. During aqueous work-up, ensure the aqueous layer is thoroughly basified (pH > 10) before extracting with an organic solvent to prevent loss as the hydrochloride salt. Back-extraction of the combined organic layers with dilute acid, followed by basification and re-extraction, can be an effective purification strategy.

Question: My reductive amination reaction is not progressing. What should I check first?

Answer: The critical step in reductive amination is the formation of the imine intermediate, which is then reduced to the amine.[2]

  • pH of the Reaction: Imine formation is typically acid-catalyzed but the imine itself can be unstable under strongly acidic conditions. The reaction is often optimal in a pH range of 4-6. If you are using an ammonia source like ammonium acetate, it serves as both the amine source and a pH buffer. For other ammonia sources, the addition of a catalytic amount of acetic acid can be beneficial.[4]

  • Water Scavenging: Imine formation is a condensation reaction that releases water. In some solvent systems, this water can inhibit the reaction or even hydrolyze the imine back to the aldehyde. The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards imine formation.

  • Reducing Agent Compatibility: A common issue is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the protonated imine (iminium ion) over the aldehyde starting material.[2] Standard sodium borohydride (NaBH₄) can prematurely reduce the aldehyde, lowering the yield.

Question: I'm attempting a nitrile reduction and observing a complex mixture of products. What is happening?

Answer: The reduction of nitriles can be very effective but requires careful control of conditions to avoid side reactions.

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful, non-selective reducing agent. While effective, it requires strictly anhydrous conditions and a careful quench procedure. Any residual starting materials or impurities can lead to side products.[3]

    • Catalytic Hydrogenation: This method (e.g., H₂ gas with Pd, Pt, or Ni catalysts) is often cleaner. However, the catalyst can be poisoned by impurities. Furthermore, incomplete reduction can lead to imine intermediates, which can condense to form secondary amines. High pressure and the presence of ammonia can help suppress the formation of these byproducts.

    • Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for reducing nitriles to primary amines and is often more chemoselective than LiAlH₄.[3][5]

  • Reaction Temperature: Overheating during reduction can promote side reactions. Most nitrile reductions proceed well at room temperature or with gentle heating (40-60 °C).

Question: How can I effectively monitor the reaction progress?

Answer: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexanes. The starting aldehyde or nitrile will be less polar than the product amine. The amine often streaks on silica gel; adding a small amount of triethylamine (1-2%) to the TLC eluent can resolve this by neutralizing acidic sites on the silica, resulting in a well-defined spot. For more quantitative analysis, LC-MS is ideal.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: reductive amination or nitrile reduction? A1: Reductive amination is often preferred for lab-scale synthesis due to its milder conditions, higher functional group tolerance, and the commercial availability of 2,3,5-trifluorobenzaldehyde.[6] Nitrile reduction is a very robust transformation that can be advantageous for larger-scale production, especially if 2,3,5-trifluorobenzonitrile is a more economical starting material.

Q2: What are the key safety considerations for this synthesis? A2:

  • Reducing Agents: Strong reducing agents like LiAlH₄ and boranes are pyrophoric and react violently with water. They must be handled under an inert atmosphere (Nitrogen or Argon).

  • Product Handling: this compound is a corrosive amine. It can cause severe skin burns and eye damage.[7] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure and requires specialized equipment and procedures.

Q3: How do the fluorine substituents impact the reaction? A3: The three electron-withdrawing fluorine atoms have a significant electronic effect. They make the carbonyl carbon of the aldehyde more electrophilic and susceptible to nucleophilic attack. In the case of nitrile reduction, these groups can make the reduction faster compared to non-fluorinated analogues.[1]

Section 4: Optimized Experimental Protocols

Protocol 1: Reductive Amination of 2,3,5-Trifluorobenzaldehyde

This protocol is adapted from general procedures for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[8]

Step-by-Step Methodology:

  • To a solution of 2,3,5-trifluorobenzaldehyde (1.0 eq) in an appropriate solvent (e.g., Dichloromethane or 1,2-Dichloroethane, 0.2 M) at room temperature, add ammonium acetate (5-10 eq).

  • Stir the mixture for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by column chromatography or distillation.

Protocol 2: Reduction of 2,3,5-Trifluorobenzonitrile

This protocol utilizes a borane complex, known for its efficiency in converting nitriles to primary amines.[3][5]

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2,3,5-trifluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1.0 M in THF, 1.5-2.0 eq) via syringe over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the nitrile.

  • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 6M hydrochloric acid (HCl) until gas evolution ceases.

  • Heat the mixture to reflux for an additional hour to ensure complete hydrolysis of the borane-amine complex.

  • Cool to room temperature and basify the mixture by the careful addition of aqueous sodium hydroxide (NaOH) solution (e.g., 6M) until the pH is >10.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine.

Section 5: Data Summary for Optimization

Table 1: Key Parameter Optimization for Reductive Amination
ParameterRecommended ConditionsRationale & Key Insights
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Offers high selectivity for the iminium ion over the aldehyde, minimizing side reactions like alcohol formation.[2]
Amine Source Ammonium Acetate (NH₄OAc)Acts as both the ammonia source and a buffer to maintain the optimal pH (4-6) for imine formation.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Aprotic solvents that are effective for both imine formation and the reduction step.
Temperature Room Temperature (20-25 °C)Generally sufficient for the reaction to proceed to completion without promoting side reactions.
Stoichiometry 1.2-1.5 eq. NaBH(OAc)₃, 5-10 eq. NH₄OAcAn excess of the amine source drives imine formation. A slight excess of the reducing agent ensures complete conversion.
Table 2: Key Parameter Optimization for Nitrile Reduction
ParameterRecommended ConditionsRationale & Key Insights
Reducing Agent Borane-THF (BH₃·THF) or LiAlH₄BH₃·THF is often cleaner and more chemoselective.[3] LiAlH₄ is more powerful but less selective. Both require anhydrous conditions.
Catalyst (H₂) Raney Nickel, Palladium on Carbon (Pd/C)Catalytic hydrogenation is a "greener" alternative but is sensitive to catalyst poisoning and may require pressure equipment.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherAprotic, non-reactive solvents are required for hydride-based reducing agents.
Temperature 25-66 °C (Reflux in THF)Gentle heating is often required to drive the reaction to completion, particularly with borane reagents.
Work-up Acidic quench followed by basic extractionCrucial for hydrolyzing the intermediate metal-amine complexes and isolating the free amine product.

Section 6: Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving issues during the synthesis.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_tlc Analyze Crude Reaction Mixture (TLC/LC-MS) start->check_tlc decision_sm Is Starting Material Present? check_tlc->decision_sm decision_product Is Desired Product Present? decision_sm->decision_product No action_sm Incomplete Conversion: • Increase reaction time/temp • Check reagent stoichiometry • Verify reagent/catalyst activity decision_sm->action_sm Yes decision_impurities Are Major Impurities Present? decision_product->decision_impurities Yes action_product_loss Product Loss during Work-up: • Check pH of aqueous layer • Perform back-extraction • Check for emulsion decision_product->action_product_loss No action_impurities Side Reaction Issue: • Lower reaction temperature • Use milder/more selective reagents • Re-evaluate stoichiometry decision_impurities->action_impurities Yes end Optimized Reaction decision_impurities->end No action_sm->end action_product_loss->end action_impurities->end

Caption: A logical workflow for troubleshooting common synthesis problems.

References

Troubleshooting low yields in trifluoromethylated amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Low Yields

Welcome to the Technical Support Center for trifluoromethylated amine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields for this critical transformation. The introduction of a trifluoromethyl (CF₃) group into an amine-containing molecule can drastically alter its physicochemical properties, often enhancing metabolic stability, lipophilicity, and bioavailability.[1][2][3] However, the synthesis of these compounds is frequently plagued by low yields.

This document provides in-depth, field-proven insights to diagnose and resolve common issues encountered during these syntheses. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to rescue your reaction.

Part 1: Initial Diagnosis & Quick Triage

When a reaction yields less than expected, a systematic initial check of fundamental parameters can often reveal the culprit without extensive investigation. Before delving into complex mechanistic problems, verify the following:

  • Reagent Integrity: Are your trifluoromethylating agent and amine starting material pure? Have they been stored correctly? Electrophilic trifluoromethylating agents, in particular, can be sensitive to moisture.

  • Atmosphere Control: Was the reaction performed under a strictly inert atmosphere (e.g., Argon or Nitrogen)? Many catalysts and reagents used in these reactions are oxygen-sensitive.

  • Solvent Quality: Was the solvent anhydrous and appropriately degassed? Residual water can quench reagents and intermediates, while dissolved oxygen can lead to undesired side reactions.

  • Temperature Control: Was the reaction temperature maintained accurately? Small deviations can significantly impact reaction rates and selectivity.

If these basic checks do not resolve the issue, proceed to the more detailed troubleshooting sections below.

Part 2: Troubleshooting by Symptom

Low yields can manifest in several ways. By identifying the primary symptom, you can narrow down the potential causes and solutions.

Symptom 1: No Reaction or Very Low Conversion

If your starting materials are largely unreacted, the issue lies with reaction initiation or activation energy.

Potential Causes & Solutions
Potential Cause Explanation & Recommended Action
Insufficient Reagent Reactivity The chosen trifluoromethylating agent may not be powerful enough for your specific amine substrate. The nucleophilicity of the amine is a critical factor; electron-deficient or sterically hindered amines require more potent reagents.[4][5] Action: Consider switching to a more reactive agent. For electrophilic trifluoromethylation, Umemoto's or Togni's reagents are common choices with varying reactivity profiles.[6][7][8]
Catalyst Inactivity/Incompatibility If using a catalyzed reaction (e.g., copper or palladium-mediated), the catalyst may be poisoned, or the ligand may be inappropriate for the transformation. Action: 1) Use a fresh source of catalyst and ligand. 2) Screen different ligands. For cross-coupling reactions, bulky phosphine ligands can be effective.[9] 3) Ensure strict exclusion of air and moisture, which can deactivate many organometallic catalysts.
Incorrect Base or Additive Many reactions require a specific base or additive to proceed. An incorrect choice can halt the reaction entirely. For instance, some protocols require a non-nucleophilic base to avoid competing reactions.[6] Action: Review the literature for your specific reaction class. If using a novel transformation, screen a panel of bases (e.g., organic amines like DBU, inorganic carbonates, or phosphazene bases).[10]
Low Reaction Temperature The activation energy for the reaction may not be met at the chosen temperature. Action: Incrementally increase the reaction temperature. Monitor by TLC or LC-MS to check for the onset of product formation versus decomposition.
Symptom 2: Incomplete Conversion with Stalled Reaction

The reaction starts but stops prematurely, leaving a mixture of starting material and product.

Potential Causes & Solutions
Potential Cause Explanation & Recommended Action
Reagent Decomposition The trifluoromethylating agent or another critical reagent may be unstable under the reaction conditions, degrading over time. This is particularly true for thermally sensitive compounds. Action: 1) Add the sensitive reagent slowly over time or via syringe pump. 2) Re-evaluate the reaction temperature; a lower temperature may preserve the reagent's lifespan, even if it requires a longer reaction time.
Product Inhibition / Catalyst Deactivation The product itself or a byproduct may be coordinating to the catalyst, effectively shutting down the catalytic cycle. Action: Try using a higher catalyst loading. In some cases, the addition of a sacrificial ligand or additive can help sequester inhibitory species.
Equilibrium Limitations The reaction may be reversible and has simply reached equilibrium. Action: If possible, remove a byproduct to drive the reaction forward (e.g., by using molecular sieves to remove water).
Symptom 3: Multiple Products & Low Selectivity

The desired product is formed, but significant amounts of byproducts are also present, complicating purification and lowering the isolated yield.

Potential Causes & Solutions
Potential Cause Explanation & Recommended Action
Side Reactions of the Amine Primary amines can undergo double trifluoromethylation. Overly harsh conditions can also lead to decomposition. Action: 1) Use a milder trifluoromethylating agent. 2) For primary amines, consider using a protecting group strategy if mono-trifluoromethylation is desired. 3) Lower the reaction temperature and carefully monitor reagent stoichiometry.
Side Reactions of the CF₃ Reagent Electrophilic agents can react with other nucleophilic sites in the molecule. Radical mechanisms, sometimes initiated by light or impurities, can lead to a variety of byproducts.[11] Action: 1) Protect other sensitive functional groups (e.g., alcohols, thiols). 2) Conduct the reaction in the dark to minimize photochemical side reactions.[6] 3) Re-evaluate the mechanism; if a radical pathway is suspected and undesired, the addition of a radical scavenger might be informative (though likely not synthetically useful).
Solvent Participation Some solvents can react under the conditions. For example, nucleophilic solvents like ethanol can compete with the amine for the trifluoromethylating agent.[5] Action: Switch to a more inert solvent such as THF, toluene, or dichloromethane.

Part 3: Deep Dive - Reagent & Substrate Considerations

Choosing Your Trifluoromethylating Agent

The choice between an electrophilic, nucleophilic, or radical trifluoromethylating agent is fundamental to your success.

  • Electrophilic Reagents (e.g., Togni's, Umemoto's Reagents): These are broadly used for reacting with nucleophilic amines.[1][8] Togni's reagents are hypervalent iodine compounds, while Umemoto's are sulfonium salts.[6] Their reactivity can be tuned, and they are often effective for a wide range of substrates.[6][7]

    • Troubleshooting Tip: If a standard Togni or Umemoto reagent fails, consider a more activated variant. Literature often describes derivatives with modified electronic properties for enhanced reactivity.[12]

  • Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent, TMSCF₃): This reagent acts as a source of the CF₃⁻ anion, typically activated by a fluoride source. It is ideal for reactions with electrophilic nitrogen sources or in metal-catalyzed cross-coupling schemes.[1][13]

  • Radical Reagents (e.g., Langlois' Reagent, CF₃I): These reagents generate a CF₃• radical, which can be highly effective in specific contexts, particularly in photoredox catalysis or for addition across double bonds.[3][14]

Understanding Your Amine Substrate

The nature of the amine has a profound impact on the reaction.

  • Aliphatic vs. Aromatic Amines: Aliphatic amines are generally more nucleophilic and basic than aromatic amines. This can make them more reactive but also more prone to side reactions like over-alkylation or acting as a base. Aromatic amines may require harsher conditions or more potent reagents due to their reduced nucleophilicity.[2]

  • Primary vs. Secondary Amines: Primary amines have two N-H bonds and can potentially react twice. Secondary amines are often more straightforward substrates.[6]

  • Steric Hindrance: Bulky groups near the nitrogen atom can significantly slow down the reaction rate. This may require higher temperatures, longer reaction times, or a less sterically demanding trifluoromethylating agent.

Part 4: Experimental Workflows & Diagrams

General Troubleshooting Workflow

This decision tree illustrates a systematic approach to diagnosing and solving low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed Check_Basics Verify Reagent Purity, Inert Atmosphere, Solvent Quality Start->Check_Basics Basics_OK Basics OK? Check_Basics->Basics_OK Fix_Basics Rectify Basic Conditions (e.g., Dry Solvent, New Reagent) Basics_OK->Fix_Basics No Analyze_Reaction Analyze Crude Reaction Mixture (LCMS, NMR) Basics_OK->Analyze_Reaction Yes Fix_Basics->Start No_Reaction Symptom: No/Low Conversion Analyze_Reaction->No_Reaction Incomplete_Reaction Symptom: Stalled Reaction Analyze_Reaction->Incomplete_Reaction Side_Products Symptom: Multiple Products Analyze_Reaction->Side_Products Troubleshoot_Activation Increase Reactivity: - More Potent Reagent - Higher Temperature - Screen Catalysts/Bases No_Reaction->Troubleshoot_Activation Troubleshoot_Stability Address Instability: - Lower Temperature - Slow Reagent Addition - Higher Catalyst Load Incomplete_Reaction->Troubleshoot_Stability Troubleshoot_Selectivity Improve Selectivity: - Milder Conditions - Protect Functional Groups - Change Solvent Side_Products->Troubleshoot_Selectivity Success Yield Improved Troubleshoot_Activation->Success Troubleshoot_Stability->Success Troubleshoot_Selectivity->Success

Caption: A workflow for troubleshooting low yields in synthesis.

Protocol: Small-Scale Test Reaction for Optimization

When troubleshooting, it is inefficient to run large-scale reactions. Use this protocol for rapid screening of conditions.

  • Preparation: To a flame-dried vial under an inert atmosphere (Argon), add the amine substrate (0.1 mmol, 1.0 equiv) and any solid catalyst or additive.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1.0 mL) via syringe.

  • Reagent Addition: Add any liquid reagents (e.g., base) via syringe. If the trifluoromethylating agent is a solid, add it at this stage. If it is a liquid or solution, add it last.

  • Reaction: Stir the mixture at the desired temperature.

  • Monitoring: After a set time (e.g., 1, 4, and 24 hours), take a small aliquot from the reaction mixture, quench it (e.g., with a drop of water or saturated NaHCO₃), and analyze by TLC and/or LC-MS to determine the conversion and product distribution.

  • Analysis: Compare the results from different conditions (e.g., different solvents, temperatures, catalysts) to identify promising leads for optimization.

Part 5: Frequently Asked Questions (FAQs)

Q1: My reaction is clean but conversion is low. I've already increased the temperature. What's next? If temperature increases don't help, the issue is likely the intrinsic reactivity of your components. The next logical step is to switch to a more powerful trifluoromethylating agent or a more effective catalyst/ligand system.[6][9]

Q2: I'm seeing a lot of tar-like decomposition. What causes this? Decomposition often results from conditions that are too harsh. The most common culprits are excessive heat or a highly reactive reagent that is not selective for the desired transformation. Try lowering the reaction temperature significantly, even if it requires a much longer reaction time. Also, consider if a milder reagent could accomplish the transformation.

Q3: How do I deal with purification? My product co-elutes with a byproduct. Purification of fluorinated compounds can be challenging. If standard silica gel chromatography fails, consider:

  • Switching to a different stationary phase (e.g., alumina, C18 reversed-phase).

  • Optimizing the solvent system for your column; using a shallower gradient in your mobile phase can improve separation.[4]

  • Derivatizing the product or impurity to alter its polarity before chromatography.

Q4: Can I use protic solvents like ethanol in my reaction? Generally, this is not recommended. Protic solvents contain acidic protons and can act as nucleophiles, reacting with bases, catalysts, and electrophilic trifluoromethylating agents, leading to unwanted side reactions and lower yields.[5][15]

Q5: My amine has other functional groups like an alcohol or a thiol. Do I need to protect them? Yes, almost certainly. Alcohols and especially thiols are often more nucleophilic than amines and will react preferentially with electrophilic trifluoromethylating agents.[15] Standard protecting groups (e.g., silyl ethers for alcohols) should be used and removed after the trifluoromethylation step.

References

Understanding decomposition pathways of (2,3,5-Trifluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2,3,5-Trifluorophenyl)methanamine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) based on established principles of chemical degradation, tailored to the unique structural features of this fluorinated benzylamine. Our goal is to equip you with the foundational knowledge to anticipate potential challenges, interpret unexpected results, and design robust, scientifically sound experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound, also known as 2,3,5-Trifluorobenzylamine, possesses two key reactive sites: the primary amine (-NH₂) and the benzylic methylene (-CH₂-) group. The trifluorinated phenyl ring is relatively stable but can influence the reactivity of the attached side chain. The primary concerns are susceptibility to oxidative and photolytic degradation. While generally stable to hydrolysis, extreme pH and temperature conditions can promote secondary reactions or degradation of process-related impurities. The compound is classified as causing severe skin burns and eye damage, necessitating careful handling.[1]

Q2: How do the fluorine substituents affect the molecule's stability?

The three fluorine atoms are strong electron-withdrawing groups. This has several effects:

  • Increased Acidity of N-H bonds: The electron-withdrawing nature of the ring makes the amine slightly less basic compared to an unsubstituted benzylamine.

  • Activation of the Benzyl Position: The inductive effect of the fluorine atoms can influence the stability of intermediates formed at the benzylic carbon.

  • C-F Bond Stability: The carbon-fluorine bond is exceptionally strong and is not expected to cleave under typical forced degradation conditions.[2][3] However, its presence modifies the electronic properties of the entire molecule, influencing other decomposition pathways.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, the compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2–8 °C). This mitigates the risk of oxidation from atmospheric oxygen and degradation from ambient light exposure.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development used to identify likely degradation products and establish degradation pathways.[4][5] This process helps in developing stability-indicating analytical methods.[6][7] The typical extent of degradation sought is between 5-20%.[8]

Issue 1: An unexpected peak appears during HPLC analysis after oxidative stress testing.

Possible Cause: Oxidation is a common degradation pathway for benzylamines. The primary amine and the adjacent benzylic carbon are the most probable sites of attack.

Plausible Degradation Products:

  • (2,3,5-Trifluorophenyl)methanimine: Initial oxidation of the amine.

  • 2,3,5-Trifluorobenzaldehyde: Subsequent hydrolysis of the imine or direct oxidation.

  • 2,3,5-Trifluorobenzoic Acid: Further oxidation of the aldehyde.

Troubleshooting & Verification Steps:

  • Mass Spectrometry (MS) Analysis: Use HPLC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. Compare this with the calculated molecular weights of the potential products.

  • Reference Standard Co-injection: If available, co-inject commercially available standards of 2,3,5-Trifluorobenzaldehyde or 2,3,5-Trifluorobenzoic acid to see if retention times match.

  • Mechanism-Based Investigation: The presence of an aldehyde suggests an intermediate imine. The presence of a carboxylic acid implies that the aldehyde is also an intermediate. The relative amounts can provide insight into the reaction kinetics.

Table 1: Potential Oxidative Degradation Products

Potential Product Molecular Formula Molecular Weight ( g/mol ) Expected m/z [M+H]⁺
This compound (Parent) C₇H₆F₃N 161.12 162.05
(2,3,5-Trifluorophenyl)methanimine C₇H₄F₃N 159.11 160.03
2,3,5-Trifluorobenzaldehyde C₇H₃F₃O 160.09 161.02

| 2,3,5-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | 177.02 |

Proposed Oxidative Decomposition Pathway

G Parent This compound (C₇H₆F₃N) Imine (2,3,5-Trifluorophenyl)methanimine (C₇H₄F₃N) Parent->Imine [O] Aldehyde 2,3,5-Trifluorobenzaldehyde (C₇H₃F₃O) Imine->Aldehyde H₂O (Hydrolysis) Acid 2,3,5-Trifluorobenzoic Acid (C₇H₃F₃O₂) Aldehyde->Acid [O]

Caption: Proposed oxidative degradation pathway of this compound.

Issue 2: Loss of parent compound observed under acidic or basic conditions, but no clear degradant peak is visible.

Possible Cause: While the primary amine is stable to hydrolysis, degradation could still occur through more complex reactions or polymerization, especially at elevated temperatures. The resulting products might be poorly soluble, not UV-active, or retained on the column.

Troubleshooting & Verification Steps:

  • Check Mass Balance: Is the decrease in the parent peak area accounted for by new peaks? A poor mass balance suggests that products are not being detected.

  • Modify HPLC Method:

    • Gradient Elution: Use a wider gradient range to elute any highly retained, non-polar products (like polymers).

    • Alternative Detection: Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect compounds lacking a chromophore.

  • Solubility Issues: After the stress experiment, check for any precipitate. If observed, attempt to dissolve it in a stronger solvent (e.g., DMSO, DMF) and analyze the solution.

  • Consider Salt Formation: Under acidic conditions, the amine will be protonated to form a salt. This is not degradation but will change its chromatographic behavior. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state (typically 2 pH units away from the pKa of the analyte).

Issue 3: Multiple new peaks are observed after photostability testing.

Possible Cause: Exposure to UV light can induce high-energy radical reactions, leading to a variety of products.[9] For a benzylamine, this can involve C-N bond cleavage, C-H bond abstraction at the benzylic position, or reactions involving the aromatic ring.

Plausible Degradation Products:

  • Dimerization Products: Radicals formed at the benzylic carbon can couple.

  • 2,3,5-Trifluorotoluene: Resulting from C-N bond homolysis followed by hydrogen abstraction.

  • Products of Ring Opening/Rearrangement: While less common, high-energy UV light can induce complex rearrangements.[2]

Troubleshooting & Verification Steps:

  • Control Experiment: Ensure a control sample (wrapped in foil) is run alongside the photo-exposed sample to confirm the degradation is light-induced.

  • Comprehensive MS Analysis: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the unknown peaks, which can help in assigning elemental compositions.

  • Tandem MS (MS/MS): Fragment the parent ion and the degradant ions. Commonalities in the fragmentation patterns can help identify the core structure of the degradants. For example, a fragment corresponding to the trifluorobenzyl cation would be expected in many of the degradation products.

Experimental Protocols

Protocol 1: General Forced Degradation Workflow

This protocol outlines a standard approach for stress testing as recommended by ICH guidelines.[4][5][8]

Caption: General workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound. The co-solvent (e.g., acetonitrile) should be minimized to avoid interfering with the stress agent.

  • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Place vials in a thermostatically controlled bath (e.g., 60 °C).

  • Oxidation: Mix the stock solution with an appropriate volume of hydrogen peroxide solution (e.g., to achieve a final concentration of 3% H₂O₂). Keep at room temperature and protect from light.

  • Thermal: Store the compound as a solid and in solution at an elevated temperature (e.g., 80 °C) in a calibrated oven.

  • Photostability: Expose the compound in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Sampling and Analysis: At specified time points (e.g., 2, 6, 24, 48 hours), withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a suitable concentration for HPLC analysis. Analyze using a validated stability-indicating method.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate the parent compound from all potential degradation products.

  • Instrumentation: HPLC with a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • PDA Detection: 210-400 nm, with specific extraction at the λmax of the parent compound.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range m/z 50-500.

Rationale for Method Choices:

  • C18 Column: Provides good retention and separation for moderately polar aromatic compounds.

  • Formic Acid: An acid modifier that ensures the amine is protonated ([M+H]⁺), leading to good peak shape and predictable ionization for MS detection.

  • Gradient Elution: Necessary to separate the parent compound from potentially more polar (e.g., benzoic acid) or less polar (e.g., dimer) degradation products in a single run.

References

Technical Support Center: Strategies to Improve the Solubility of (2,3,5-Trifluorophenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,3,5-Trifluorophenyl)methanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for overcoming the solubility challenges often associated with this class of compounds. The trifluoromethyl group, while beneficial for metabolic stability and binding affinity, frequently contributes to poor aqueous solubility.[1] This resource offers a structured approach to systematically diagnose and resolve these issues.

Troubleshooting Guide: Addressing Immediate Solubility Failures

This section is formatted as a direct question-and-answer guide to address common experimental roadblocks.

Q1: My this compound derivative won't dissolve in my aqueous buffer. What is the most likely reason?

A1: Poor aqueous solubility is a common characteristic of highly fluorinated aromatic compounds. The primary reason is that the energy required to break the compound's crystal lattice structure and create a cavity in the highly polar water-based solvent is not sufficiently offset by the energy released when the solute and solvent molecules interact.[2] The trifluorophenyl group significantly increases the lipophilicity of the molecule, leading to unfavorable interactions with polar water molecules.[3]

Q2: What is the critical first step to systematically address this solubility issue?

A2: The essential first step is to quantify the thermodynamic equilibrium solubility of your compound in the desired medium (e.g., water, phosphate-buffered saline [PBS]).[2] The shake-flask method is the gold standard for this determination.[4] Establishing this baseline solubility provides a crucial benchmark to evaluate the effectiveness of any subsequent enhancement techniques.

Q3: I've confirmed low solubility. What are the most common initial strategies to try?

A3: The most common strategies can be broadly categorized into physical and chemical modifications.[5][6] Initial approaches should include:

  • pH Adjustment: Leverage the basicity of the methanamine group to increase solubility in acidic media.

  • Co-solvency: Utilize a water-miscible organic solvent to increase the solvent's capacity to dissolve your compound.[7]

Experimental Protocols & Decision Workflows

This section provides detailed, step-by-step methodologies for key experiments and logical workflows to guide your decision-making process.

Workflow 1: Initial Solubility Assessment and pH Optimization

This workflow provides a systematic approach to determining baseline solubility and assessing the impact of pH.

G A Start: Undissolved Compound B Protocol 1: Determine Equilibrium Solubility (Shake-Flask Method) A->B C Is solubility sufficient for the intended experiment? B->C D Yes: Proceed with Experiment C->D Meets Target E No: Proceed to pH Modification C->E Below Target F Protocol 2: pH Adjustment for Solubility Enhancement E->F G Is solubility sufficient in an acceptable pH range? F->G H Yes: Proceed with Experiment G->H Meets Target I No: Proceed to Co-solvent Screening G->I Below Target

Caption: Initial solubility assessment workflow.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Add an excess amount of the this compound derivative to a known volume of your chosen aqueous medium (e.g., deionized water, PBS pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[4]

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

Protocol 2: pH Adjustment for Solubility Enhancement
  • Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 8).

  • Repeat the shake-flask method (Protocol 1) for your compound in each of these buffers.

  • Plot the measured solubility as a function of pH to generate a pH-solubility profile. This will identify the pH range where the solubility of your basic amine compound is maximized.[7]

Workflow 2: Advanced Solubility Enhancement Strategies

If pH adjustment and simple co-solvents are insufficient, more advanced techniques are necessary.

G A Start: Insufficient Solubility after pH/Co-solvent Screening B Consider Salt Formation A->B C Protocol 3: Salt Screening B->C D Is a stable, soluble salt form identified? C->D E Yes: Characterize and Proceed D->E Success F No: Consider Co-crystallization D->F Failure G Protocol 4: Co-crystal Screening F->G H Is a stable, soluble co-crystal identified? G->H I Yes: Characterize and Proceed H->I Success J No: Formulation-Based Approaches H->J Failure

Caption: Advanced solubility enhancement workflow.

Protocol 3: Salt Screening

Salt formation is a highly effective technique for improving the solubility of ionizable compounds like amines.[10][11]

  • Counter-ion Selection: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloride, hydrobromide, mesylate, tosylate) to react with the basic amine group of your derivative.[12]

  • Salt Formation: Dissolve the this compound derivative in a suitable organic solvent. Add a stoichiometric amount of the selected acid and stir.

  • Isolation: Isolate the resulting salt by precipitation, solvent evaporation, or cooling.

  • Characterization and Solubility Testing: Confirm salt formation using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). Subsequently, determine the aqueous solubility of each salt form using Protocol 1.

Protocol 4: Co-crystal Screening

Co-crystallization is an alternative for modifying the crystal lattice and improving solubility without forming an ionic bond.[13][14]

  • Co-former Selection: Select a range of pharmaceutically acceptable co-formers that can form hydrogen bonds with your amine derivative. Examples include dicarboxylic acids (e.g., succinic acid, fumaric acid) and other GRAS (Generally Recognized as Safe) compounds.[14]

  • Co-crystal Preparation:

    • Solvent Evaporation: Dissolve stoichiometric amounts of your compound and the co-former in a common solvent and allow the solvent to evaporate slowly.[15]

    • Grinding: Manually or mechanically grind stoichiometric amounts of the two solids together.[15]

  • Characterization and Solubility Testing: Analyze the resulting solids using DSC and XRPD to identify new crystalline forms. Measure the solubility of promising co-crystals using Protocol 1.

Frequently Asked Questions (FAQs)

Q4: How does fluorine substitution impact the pKa of the amine group and its subsequent solubility?

A4: The highly electronegative fluorine atoms on the phenyl ring have a strong electron-withdrawing effect. This effect decreases the electron density on the nitrogen atom of the methanamine group, making it a weaker base.[3][16] This results in a lower pKa compared to its non-fluorinated analog. A lower pKa means that a more acidic environment (lower pH) is required to protonate the amine, which is the form that is typically more water-soluble.

Q5: What are some suitable co-solvents for this compound derivatives?

A5: Common water-miscible co-solvents that can be effective include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5] Dimethyl sulfoxide (DMSO) is also an excellent solvent for a wide range of compounds but its use may be limited in certain biological assays.[9] When using co-solvents, it is crucial to consider their potential toxicity and impact on the experimental system.

Q6: What are the advantages and disadvantages of salt formation versus co-crystallization?

A6:

StrategyAdvantagesDisadvantages
Salt Formation - Well-established and widely accepted by regulatory agencies.[10]- Can lead to significant increases in solubility and dissolution rate.[12]- May improve chemical stability and manufacturability.[17]- Only applicable to ionizable compounds.- Potential for disproportionation back to the free base.- Can lead to hygroscopicity issues.[10]
Co-crystallization - Applicable to non-ionizable compounds.[18]- Offers an alternative when salt formation is unsuccessful.[14]- Can improve a range of physicochemical properties.[19]- Co-former selection can be challenging.- Co-crystals may dissociate under certain conditions.[14]- The regulatory landscape is still evolving compared to salts.[18]
Q7: What analytical techniques are essential for characterizing the solid form of my compound?

A7: A combination of techniques is necessary for comprehensive solid-state characterization:

  • X-ray Powder Diffraction (XRPD): To identify the crystalline form (polymorphs, salts, co-crystals) and assess crystallinity.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates or hydrates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in intermolecular interactions, such as hydrogen bonding in co-crystals.

Q8: Beyond what has been discussed, are there other advanced formulation strategies to consider?

A8: Yes, if the above methods are not sufficient, several advanced formulation strategies can be employed. These often involve creating systems where the drug is not in a crystalline state:

  • Amorphous Solid Dispersions: The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and thus higher apparent solubility.[20]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils or creating self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.[20][21]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate.[22][23]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule in their cavity and presenting a hydrophilic exterior to the aqueous environment.[23]

References

Technical Support Center: Scale-Up Synthesis of (2,3,5-Trifluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of (2,3,5-Trifluorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important fluorinated building block.

Introduction

This compound, also known as 2,3,5-trifluorobenzylamine, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoro-substituted phenyl ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final active ingredient. Scaling up the synthesis of this compound from the laboratory to pilot plant or industrial scale presents unique challenges that require careful consideration of reaction conditions, safety, and purification. This guide provides practical insights and detailed protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to this compound?

A1: The two most industrially viable routes for the synthesis of this compound are:

  • Route 1: Catalytic Hydrogenation of 2,3,5-Trifluorobenzonitrile. This is often the preferred method for large-scale production due to its high atom economy and the availability of the starting nitrile.[1] The reaction typically employs a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere.[1][2]

  • Route 2: Reductive Amination of 2,3,5-Trifluorobenzaldehyde. This one-pot reaction involves the condensation of the aldehyde with an ammonia source, followed by in-situ reduction of the resulting imine.[3][4] This method is also highly scalable and offers flexibility in the choice of reducing agents.

Q2: What are the key safety considerations when working with fluorinated compounds on a large scale?

A2: Fluorinated organic compounds require special handling due to their potential hazards. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (double-gloving is recommended), flame-resistant lab coats, and chemical splash goggles.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a controlled environment to avoid inhalation of vapors.

  • Incompatible Materials: Keep fluorinated compounds away from strong acids, bases, and oxidizing agents.

  • Waste Disposal: Dispose of all fluorinated waste according to local regulations, avoiding mixing with incompatible waste streams.

  • Emergency Preparedness: Have an emergency plan in place for spills and exposures. For spills, trained personnel should handle the cleanup. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Q3: How can I monitor the progress of the reaction during a large-scale synthesis?

A3: For large-scale reactions, in-process monitoring is crucial for ensuring complete conversion and minimizing side-product formation. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the consumption of starting material and the formation of the product and any impurities.

  • Gas Chromatography (GC): GC is another effective technique for monitoring volatile components of the reaction mixture.

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC can be a quick and convenient method for qualitative assessment of reaction progress.

Recommended Scale-Up Synthesis Protocols

Protocol 1: Catalytic Hydrogenation of 2,3,5-Trifluorobenzonitrile

This protocol is a robust and scalable method for the synthesis of this compound.

Reaction Scheme:

start 2,3,5-Trifluorobenzonitrile product This compound start->product Hydrogenation reagents H2, Catalyst (e.g., Raney Ni, Pd/C) Solvent (e.g., Methanol, Ethanol) Ammonia (optional) start 2,3,5-Trifluorobenzaldehyde intermediate Imine Intermediate start->intermediate Condensation product This compound intermediate->product Reduction reagents1 Ammonia Source (e.g., NH4OAc, NH3 in MeOH) reagents2 Reducing Agent (e.g., NaBH(OAc)3, H2/Catalyst)

References

Identification of side reaction products in (2,3,5-Trifluorophenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2,3,5-Trifluorophenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side reaction products encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent method for synthesizing this compound is the reductive amination of 2,3,5-trifluorobenzaldehyde.[1] This process typically involves two key steps:

  • Imine Formation: The reaction of 2,3,5-trifluorobenzaldehyde with an amine source, most commonly ammonia or a protected form, to form the corresponding imine intermediate.

  • Reduction: The in-situ reduction of the imine to the desired primary amine, this compound.[2]

This one-pot approach is generally efficient, but its success is highly dependent on carefully controlled reaction conditions to minimize side product formation.

Q2: Why is the choice of reducing agent so critical in this synthesis?

The choice of reducing agent is paramount because it must selectively reduce the C=N bond of the imine intermediate without significantly reducing the C=O bond of the starting aldehyde. Using a harsh reducing agent like Lithium Aluminum Hydride (LiAlH₄) would indiscriminately reduce both the aldehyde and the imine, leading to a mixture of products.

Milder, more selective reagents are preferred.[2][3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is particularly effective for reductive aminations and is gentle enough to leave the aldehyde largely untouched.[3][4] Another common option is sodium cyanoborohydride (NaBH₃CN) , which is also selective for the iminium ion over the ketone or aldehyde, especially at a slightly acidic pH (4-5).[2]

Q3: My reaction mixture turned a dark color and the yield was very low. What are the likely causes?

Unexpected color changes and low yields often point to competing side reactions or degradation. Potential causes include:

  • Incorrect Stoichiometry: An excess of the aldehyde can lead to the formation of secondary amine impurities, which can sometimes form colored byproducts.

  • Sub-optimal pH: The formation of the imine is pH-dependent. If the conditions are too acidic or too basic, imine formation can be inefficient, allowing other pathways to dominate.

  • Reaction Temperature: Exothermic reactions or excessive heating can promote polymerization or degradation of starting materials and products.

  • Air/Moisture Sensitivity: While the reagents are moderately stable, prolonged exposure to air and moisture can degrade both the aldehyde and the reducing agent, impacting efficiency.

Q4: How should I store the final this compound product to ensure its stability?

Primary amines, especially benzylamines, can be susceptible to oxidation and degradation over time.[5][6] To ensure long-term stability:

  • Store under an inert atmosphere: Displace air with nitrogen or argon before sealing the container.

  • Refrigerate: Store at low temperatures (2-8 °C) to slow down potential degradation pathways.

  • Use an amber vial: Protect the compound from light, which can catalyze oxidative processes.

  • Consider salt formation: For long-term storage, converting the amine to its hydrochloride salt can significantly improve stability.

Troubleshooting Guide: Identification of Side Products

This section addresses specific analytical observations and links them to probable side products, their mechanisms of formation, and strategies for their mitigation.

Problem 1: A peak corresponding to the starting material, 2,3,5-trifluorobenzaldehyde (MW: 160.09 g/mol ), is present in my final product analysis (GC-MS/LC-MS).
  • Probable Cause: This indicates an incomplete reaction. The issue could stem from insufficient reducing agent, a deactivated reducing agent (due to moisture), or non-optimal reaction conditions (time, temperature, pH) that hindered the reduction of the imine intermediate.

  • Identification & Confirmation:

    • GC-MS: The mass spectrum will show a molecular ion peak (M⁺) at m/z 160 and a characteristic fragmentation pattern for the aldehyde. The retention time will match that of a pure standard of 2,3,5-trifluorobenzaldehyde.

    • ¹H NMR: Look for the characteristic aldehyde proton signal, a singlet typically found between δ 9.5-10.5 ppm.

  • Suggested Solution:

    • Ensure the reducing agent is fresh and handled under anhydrous conditions.

    • Increase the molar equivalents of the reducing agent (e.g., from 1.2 eq to 1.5 eq).

    • Extend the reaction time or slightly increase the temperature, monitoring the reaction progress by TLC or GC-MS.

    • Verify the pH of the reaction medium is conducive to imine reduction.

Problem 2: My mass spectrum shows a significant peak at M-17 or M-18, and my NMR spectrum has broad signals and a peak around δ 4.6 ppm.
  • Probable Cause: This pattern is characteristic of the over-reduction byproduct, (2,3,5-Trifluorophenyl)methanol (MW: 162.11 g/mol ). This occurs when the reducing agent attacks the starting aldehyde's carbonyl group before it can form the imine. This is more common with less selective reducing agents or non-optimized conditions.

  • Identification & Confirmation:

    • GC-MS: The mass spectrum will exhibit a molecular ion at m/z 162. A prominent fragment will be the loss of water (M-18), resulting in a peak at m/z 144.

    • ¹H NMR: The benzylic alcohol will show a characteristic singlet or doublet for the -CH₂- group around δ 4.6-4.8 ppm. A broad singlet for the -OH proton will also be present, which will exchange with D₂O.

    • ¹³C NMR: A peak around δ 60-65 ppm corresponding to the benzylic carbon (-CH₂OH) will be observed.

  • Suggested Solution:

    • Switch to a more selective reducing agent like NaBH(OAc)₃.[3][4]

    • If using NaBH₃CN, ensure the pH is slightly acidic to favor the formation of the iminium ion, which is reduced much faster than the aldehyde.[2]

    • Add the reducing agent slowly and at a lower temperature to control the reaction's initial phase.

Problem 3: I've isolated a high-molecular-weight impurity with a mass of approximately 303 g/mol .
  • Probable Cause: This is very likely the N,N-bis((2,3,5-trifluorophenyl)methyl)amine (secondary amine) impurity (MW: 303.21 g/mol ). It forms when the desired primary amine product acts as a nucleophile and reacts with another molecule of the starting aldehyde, undergoing a second reductive amination.

  • Identification & Confirmation:

    • LC-MS/ESI-MS: Look for the protonated molecular ion [M+H]⁺ at m/z 304.

    • ¹H NMR: The spectrum will be more complex. You will see two sets of signals for the trifluorophenyl rings and a characteristic singlet for the two benzylic methylene (-CH₂-) groups, integrating to 4 protons.

    • ¹⁹F NMR: This is a powerful tool. The spectrum will show fluorine signals consistent with the 2,3,5-trifluoro substitution pattern, but the chemical shifts may differ slightly from the primary amine product due to the different electronic environment.

  • Suggested Solution:

    • Use a larger excess of the ammonia source to outcompete the primary amine product in reacting with the aldehyde.

    • Maintain a lower reaction temperature to disfavor the second amination, which typically has a higher activation energy.

    • Consider a stepwise procedure where the imine is formed first, and then the reducing agent is added. This can sometimes offer better control.[3][4]

Impurity Formation Pathways

The following diagram illustrates the main synthetic route and the key side reactions discussed.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Aldehyde 2,3,5-Trifluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Alcohol (2,3,5-Trifluorophenyl)methanol (Over-reduction) Aldehyde->Alcohol + [H] (Direct Reduction) Product This compound (Desired Product) Imine->Product + [H] (Reduction) SecondaryAmine Bis-adduct (Secondary Amine) Product->SecondaryAmine + Aldehyde_clone + [H]

Caption: Reaction scheme for this compound synthesis and key side product pathways.

Analytical Protocols & Data

Precise analytical methods are crucial for identifying and quantifying impurities.

Table 1: Potential Impurities and Key Analytical Data
Impurity NameStructureMolecular Weight ( g/mol )Expected Mass Spec Fragments (m/z)Key ¹H NMR Signals (δ ppm, CDCl₃)
Starting Material 2,3,5-Trifluorobenzaldehyde160.09160 (M⁺), 159 (M-H), 131 (M-CHO)~10.1 (s, 1H, -CHO)
Over-reduction (2,3,5-Trifluorophenyl)methanol162.11162 (M⁺), 144 (M-H₂O)~4.75 (s, 2H, -CH₂), ~2.0 (br s, 1H, -OH)
Secondary Amine N,N-bis((2,3,5-trifluorophenyl)methyl)amine303.21304 ([M+H]⁺), 144 (fragment)~3.85 (s, 4H, -CH₂-N-CH₂-)
Desired Product This compound161.12161 (M⁺), 144 (M-NH₃)~3.9 (s, 2H, -CH₂), ~1.6 (br s, 2H, -NH₂)
Protocol 1: GC-MS for Purity Assessment and Volatile Impurity Identification

This method is ideal for separating and identifying volatile components from the reaction mixture.[5][6]

  • Sample Preparation:

    • Accurately weigh ~5 mg of the crude or purified product.

    • Dissolve in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Vortex until fully dissolved. If necessary, filter through a 0.22 µm syringe filter.

  • Instrumentation & Conditions:

    • GC Column: Mid-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Detector: Electron Impact (EI) mode at 70 eV. Scan range m/z 40-450.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra against a known library (e.g., NIST) and the expected fragmentation patterns from Table 1.

    • Calculate purity based on the area percentage of the main peak in the Total Ion Chromatogram (TIC).[7]

Workflow for Impurity Identification

The following diagram outlines a logical workflow from initial analysis to final structural confirmation of an unknown impurity.

workflow start Crude Product Sample gcms_hplc Initial Purity Screen (GC-MS / HPLC) start->gcms_hplc decision Impurity > 0.1%? gcms_hplc->decision report Report Purity decision->report No isolate Isolate Impurity (Prep-HPLC / Column Chrom.) decision->isolate Yes characterize Structural Characterization isolate->characterize nmr 1D/2D NMR (¹H, ¹³C, ¹⁹F, COSY) characterize->nmr hrms High-Resolution MS characterize->hrms elucidate Elucidate Structure & Propose Mechanism nmr->elucidate hrms->elucidate

Caption: A systematic workflow for the identification and characterization of unknown impurities.

References

Technical Support Center: A Guide to the Handling and Storage of Thermally Sensitive Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thermally sensitive fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and powerful molecules. The strategic incorporation of fluorine into aromatic systems can significantly enhance molecular stability, but it also introduces specific handling and storage challenges, particularly concerning thermal sensitivity.[1][2]

This resource provides in-depth, field-proven insights and troubleshooting guidance in a direct question-and-answer format to address the practical issues you may encounter during your experiments.

Section 1: Foundational Principles & Core Safety

Why are fluorinated aromatic compounds often thermally sensitive?

While the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, contributing to the overall stability of many fluorinated compounds, thermal instability can arise from the molecule as a whole.[1][3] The high electronegativity of fluorine atoms can create significant bond polarization and dipole moments within the aromatic ring. This can lead to specific decomposition pathways that are triggered by elevated temperatures.[4] Computational studies, such as those using density functional theory (DFT), have helped to elucidate these complex degradation mechanisms.[4]

What are the primary hazards associated with these compounds?

Beyond thermal sensitivity, it's crucial to be aware of other potential hazards. Many fluorinating agents are highly reactive and toxic.[5] Upon decomposition, some fluorinated compounds can release hazardous substances like hydrogen fluoride (HF).[6] It is imperative to always consult the Safety Data Sheet (SDS) for each specific compound to understand its unique hazard profile.[6][7]

Section 2: Storage and Handling FAQs

Q1: What are the ideal storage conditions for thermally sensitive fluorinated aromatic compounds?

A1: Proper storage is the first line of defense against degradation.

  • Temperature: The majority of these compounds require refrigerated storage, typically between 2-8°C.[8] For highly sensitive materials, storage at -20°C or lower may be necessary to maintain long-term stability.[9] Always refer to the manufacturer's recommendation.[9]

  • Atmosphere: An inert atmosphere is critical. Oxygen and moisture can initiate or accelerate degradation pathways. Store containers under a dry, inert gas like argon or nitrogen.[10][11]

  • Light: Protect from light, especially UV light, which can induce photochemical reactions and degradation.[9] Use amber vials or store containers in the dark.

  • Container Integrity: Ensure containers are tightly sealed to prevent the ingress of moisture and air.[6][7][12] For liquids, specially designed septa-sealed bottles can provide an excellent barrier and allow for easy dispensing via syringe.[13]

Compound ExampleRecommended Storage TemperatureKey Considerations
Hexafluorobenzene2-8°C[8] or <15°C in a cool, dark place[12]Keep away from heat, sparks, and open flames.[7][12]
PentafluoropyridineRoom temperature, in a cool, dark placeNot miscible with water.[14]
1,2-Difluorobenzene-20°C or lower[9]Sensitive to heat and light.[9]
Q2: My reaction is failing or giving low yields. Could it be due to improper handling of my fluorinated aromatic starting material?

A2: Absolutely. Improper handling is a frequent cause of reaction failure.

  • Inert Atmosphere Technique: All transfers and manipulations of these compounds should be performed under an inert atmosphere using either a glove box or Schlenk line techniques.[10][11][15][16] This prevents exposure to atmospheric oxygen and moisture, which can be detrimental.[11]

  • Dry Glassware and Solvents: Ensure all glassware is rigorously dried, typically by oven-drying overnight, and cooled under an inert gas stream.[11] Solvents must be anhydrous. The presence of water can lead to hydrolysis and the formation of unwanted byproducts.[17]

  • Quick Transfers: Minimize the time the compound is exposed to ambient conditions, even during transfers between sealed containers.

Q3: I'm observing discoloration/precipitate formation in my stored fluorinated aromatic compound. What's happening?

A3: Discoloration or the formation of a precipitate are clear indicators of degradation.

  • Decomposition: The compound is likely undergoing thermal or chemical decomposition. This can be accelerated by exposure to heat, light, or contaminants.

  • Incompatibility: Ensure the compound is not stored in proximity to incompatible materials such as strong oxidizing agents, strong acids, or metals, which can catalyze decomposition.[5][7]

  • Action: If you observe signs of degradation, it is best to safely discard the material according to your institution's hazardous waste protocols. Using a degraded starting material will compromise your experimental results.

Section 3: Troubleshooting Experimental Issues

Q4: My nucleophilic aromatic substitution (SNAr) reaction is sluggish. What can I do?

A4: The reactivity of fluorinated aromatics in SNAr reactions is a cornerstone of their utility, but several factors can influence the reaction rate.[18][19][20]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can often accelerate SNAr reactions. However, be aware of potential incompatibilities and side reactions, especially at elevated temperatures.[17]

  • Base Strength: The strength and stoichiometry of the base used can be pivotal. Insufficient base may lead to incomplete deprotonation of the nucleophile, while an excess of a very strong base could lead to side reactions.[21]

  • Temperature Control: While gentle heating can sometimes overcome activation barriers, excessive heat can lead to decomposition of your starting material or product. Carefully monitor the reaction temperature.

  • Substrate Reactivity: The degree of fluorination and the presence of other electron-withdrawing groups on the aromatic ring will significantly impact its reactivity towards nucleophiles.

Q5: I suspect my compound is decomposing during my reaction workup. How can I confirm this and what should I do?

A5: Decomposition during workup is a common issue, often triggered by exposure to air, moisture, or incompatible reagents.

  • Analytical Confirmation: To confirm decomposition, analytical techniques are essential.

    • 19F NMR Spectroscopy: This is a powerful tool for identifying and quantifying fluorinated species. The appearance of new signals or changes in the integration of existing ones can indicate degradation.

    • GC-MS or LC-MS: These techniques can help identify degradation products by their mass-to-charge ratio and fragmentation patterns.[22][23]

  • Mitigation Strategies:

    • Inert Workup: If possible, perform the workup under an inert atmosphere.

    • Quenching: If your reaction involves highly reactive reagents, a carefully controlled quenching procedure is vital.[24] This typically involves the slow addition of a less reactive quenching agent (e.g., isopropanol) at low temperatures before introducing more reactive agents like water.[25][26]

Section 4: Essential Protocols & Workflows

Protocol 1: Transfer of a Thermally Sensitive Liquid using a Syringe

This protocol outlines the standard procedure for transferring an air- and moisture-sensitive liquid from a septa-sealed bottle.

Materials:

  • Dry, inert gas source (Argon or Nitrogen) with a bubbler

  • Dry Schlenk flask or round-bottom flask with a rubber septum

  • Dry, gas-tight syringe with a long needle (18-21 gauge)[11][13]

  • Bottle of the fluorinated aromatic compound with a secure septum

Procedure:

  • Prepare Glassware: Ensure the receiving flask is clean, dry, and has been purged with an inert gas. This can be achieved by heating the glassware in an oven and cooling it under a stream of nitrogen or argon.[11]

  • Inert Atmosphere: Insert a needle connected to the inert gas line through the septum of the receiving flask to maintain a positive pressure.

  • Pressurize Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to the inert gas line. Allow a gentle flow of gas to create a slight positive pressure inside the bottle.

  • Withdraw Reagent: Insert the dry syringe needle through the septum of the reagent bottle, ensuring the needle tip is below the liquid level. Slowly draw the desired volume of liquid into the syringe. The positive pressure in the bottle will help fill the syringe.[11]

  • Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the reagent bottle.

  • Transfer: Quickly and carefully withdraw the syringe from the reagent bottle and insert it through the septum of the receiving flask. Dispense the liquid into the flask.

  • Rinse Syringe: If necessary, the syringe can be rinsed with a dry, inert solvent, and the rinsing can be added to the reaction flask.

Workflow: Troubleshooting a Failed Reaction

G Start Reaction Failure (Low Yield / No Product) Check_Purity Verify Starting Material Purity & Integrity (NMR, GC-MS) Start->Check_Purity Degraded Degradation Confirmed Check_Purity->Degraded Yes Purity_OK Purity Appears OK Check_Purity->Purity_OK No Obtain_New Obtain Fresh, Verified Reagent Degraded->Obtain_New Review_Handling Review Handling & Storage Procedures (Inert Atmosphere, Temp, Dryness) Purity_OK->Review_Handling Handling_Issue Potential Handling Issue Identified Review_Handling->Handling_Issue Yes Handling_OK Handling Appears Correct Review_Handling->Handling_OK No Refine_Technique Refine Handling Technique (Use Glovebox/Schlenk Line) Handling_Issue->Refine_Technique Review_Conditions Review Reaction Conditions (Temp, Solvent, Reagents, Time) Handling_OK->Review_Conditions Optimize Systematically Optimize Conditions (e.g., DOE) Review_Conditions->Optimize Consult Consult Literature / Technical Support Optimize->Consult If still failing

Caption: Decision tree for troubleshooting failed reactions.

Section 5: Safe Disposal and Quenching

Q6: How do I safely quench a reaction containing a reactive fluorinated compound or reagent?

A6: Quenching reactive chemicals is a critical safety procedure that must be performed with caution.[25][27]

General Principles:

  • Work in a Fume Hood: Always perform quenching procedures in a well-ventilated chemical fume hood.[25]

  • Inert Atmosphere: Maintain an inert atmosphere over the reaction mixture during the initial, most vigorous phase of quenching to prevent ignition of flammable solvents.[25]

  • Cooling: Use an ice bath to cool the reaction vessel and control the rate of the quenching reaction.[25]

  • Slow Addition: Add the quenching agent slowly and dropwise with vigorous stirring.

  • Stepwise Reactivity: Begin with a less reactive quenching agent (like isopropanol) before moving to more reactive ones (like ethanol, methanol, and finally water).[25][26] This gradual increase in reactivity allows for better control over the exothermic process.

Protocol 2: General Quenching Procedure for Reactive Residues

Warning: This is a general guideline. The specific reagents and scale of your reaction may require a modified procedure. Always perform a thorough risk assessment.

Procedure:

  • Preparation: Cool the reaction flask to 0°C in an ice bath under a positive pressure of nitrogen or argon.[25]

  • Initial Quench: Slowly and dropwise, add a less reactive alcohol, such as isopropanol.[25] Monitor for any temperature increase or gas evolution. Continue the slow addition until the vigorous reaction subsides.

  • Secondary Quench: Once the reaction with isopropanol is no longer vigorous, slowly add a more reactive alcohol like methanol.

  • Final Quench: After the reaction with methanol has ceased, very cautiously add water dropwise. Be prepared for a delayed reaction, especially if immiscible layers are present.[27]

  • Neutralization and Disposal: Once the addition of water causes no further reaction, allow the mixture to warm to room temperature and stir for several hours to ensure completion.[25] Neutralize the solution as required and dispose of it as hazardous waste according to institutional guidelines.

Decomposition Pathway Visualization

The thermal decomposition of fluorinated aromatics can be complex. While specific pathways are compound-dependent, a generalized scheme can illustrate potential outcomes.

G Start Fluorinated Aromatic Compound Heat Heat (Δ) Start->Heat Polymerization Polymerization (Insoluble Tars) Heat->Polymerization Fragmentation Ring Fragmentation Heat->Fragmentation HF_Elimination HF Elimination Heat->HF_Elimination Rearrangement Rearrangement Heat->Rearrangement Smaller_Frags Smaller Fluorinated Aliphatics/Aromatics Fragmentation->Smaller_Frags HF Hydrogen Fluoride (HF) HF_Elimination->HF

Caption: Potential outcomes of thermal stress on fluorinated aromatics.

By adhering to these guidelines, researchers can safely handle and store thermally sensitive fluorinated aromatic compounds, ensuring the integrity of their materials and the success of their experiments.

References

Technical Support Center: Optimization of Catalytic Hydrogenation for Trifluorobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of trifluorobenzonitriles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of this critical transformation. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, offering systematic approaches to problem-solving.

Issue 1: Low or No Conversion of Trifluorobenzonitrile

Question: My hydrogenation of 2-(trifluoromethyl)benzonitrile is showing minimal to no conversion of the starting material. What are the likely causes and how can I rectify this?

Answer: Low or no conversion is a common issue that can typically be traced back to the catalyst, reaction conditions, or substrate purity. A methodical investigation is key to pinpointing the problem.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Poisoning: The active sites on your catalyst can be blocked by various poisons. Common culprits for noble metal catalysts include sulfur compounds, certain nitrogen-containing heterocycles (if not the substrate), and heavy metal ions.[1] Ensure all glassware is meticulously cleaned and that you are using high-purity solvents and reagents. If you suspect poisoning, replacing the catalyst is often the most effective solution.

    • Deactivation/Age: Catalysts can lose activity over time due to improper storage or handling. Pyrophoric catalysts like Raney Nickel are particularly sensitive and should be handled under an inert atmosphere.[1] It is always advisable to test a fresh batch of catalyst to rule out deactivation.

    • Insufficient Loading: The catalyst loading might be too low for the specific substrate and conditions. While typical loadings are in the 5-10 mol% range, challenging substrates may require a higher concentration.[1]

  • Sub-Optimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: Some hydrogenations, especially those involving sterically hindered or electron-deficient substrates, require elevated hydrogen pressure to proceed efficiently.[2] If you are using a hydrogen balloon (atmospheric pressure), consider transitioning to a high-pressure reactor (e.g., a Parr shaker) to increase the hydrogen concentration in the reaction medium.[2]

    • Incorrect Temperature: While many hydrogenations proceed at room temperature, some may require heating to overcome the activation energy barrier. Conversely, excessive heat can lead to side reactions and catalyst degradation. A systematic temperature screen is recommended.

    • Poor Agitation: In heterogeneous catalysis, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the solid catalyst.[3] Inadequate stirring can lead to mass transfer limitations, mimicking low catalyst activity. Ensure your stir rate is sufficient to keep the catalyst suspended.

  • Substrate and Solvent Issues:

    • Poor Solubility: If the trifluorobenzonitrile has poor solubility in the chosen solvent, the reaction will be slow. Consider alternative solvents or solvent mixtures to improve solubility. Common solvents for hydrogenation include alcohols like methanol and ethanol, as well as ethyl acetate.[2]

    • Impure Solvents: Impurities in the solvent can act as catalyst poisons. Always use high-purity, dry solvents.

Issue 2: Significant Defluorination as a Side Reaction

Question: I am observing a significant amount of the defluorinated product (benzonitrile or benzylamine) in my reaction mixture. How can I minimize this side reaction?

Answer: Hydrodefluorination (HDF) is a known challenge in the hydrogenation of fluorinated aromatic compounds. The C-F bond, while strong, can be cleaved under certain catalytic conditions.[4][5] Minimizing this side reaction requires careful selection of the catalyst and optimization of reaction conditions.

Strategies to Mitigate Defluorination:

  • Catalyst Selection:

    • Less Aggressive Catalysts: Palladium-based catalysts are often a good starting point for nitrile hydrogenations.[6][7] However, if defluorination is a major issue, consider catalysts known for milder activity. Rhodium-based catalysts, for instance, have been shown to catalyze hydrodefluorination.[8]

    • Support Effects: The catalyst support can influence selectivity. For instance, some studies have shown that the choice of support material can impact the electronic properties of the metal and, consequently, its propensity for C-F bond cleavage.[9][10] Experimenting with different supports (e.g., alumina, silica) may be beneficial.

  • Reaction Condition Optimization:

    • Milder Conditions: Employing lower hydrogen pressure and temperature can often reduce the incidence of hydrodefluorination.[8] This is because the more aggressive conditions required for C-F bond cleavage may not be reached.

    • Solvent Choice: The solvent can influence the reaction pathway. Protic solvents like ethanol can sometimes promote defluorination.[11] Experimenting with aprotic solvents might be beneficial.

  • Additives: In some cases, the addition of bases or other modifiers can suppress unwanted side reactions.

Issue 3: Low Selectivity towards the Primary Amine

Question: My reaction is proceeding, but I am getting a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the desired primary amine?

Answer: The formation of secondary and tertiary amines is a common issue in nitrile hydrogenation and proceeds through the reaction of the intermediate imine with the primary amine product.[9] Controlling this side reaction is crucial for achieving high yields of the desired primary amine.

Methods to Enhance Primary Amine Selectivity:

  • Use of Additives:

    • Ammonia: The most common method to suppress secondary and tertiary amine formation is to add ammonia to the reaction mixture.[12] Ammonia competes with the primary amine for reaction with the imine intermediate, thus favoring the formation of the primary amine.

    • Basic Additives: Other bases, such as sodium hydroxide, can also be effective in promoting primary amine selectivity.[9]

  • Catalyst Choice:

    • Nickel-based Catalysts: Nickel catalysts, particularly those supported on materials like alumina, have shown high selectivity for primary amines, especially in the presence of basic additives.[9][12] Nickel carbide nanoparticles have also emerged as highly active and selective catalysts.[13]

  • Solvent Effects:

    • Protic Solvents: Protic solvents like ethanol can solvate the primary amine, hindering its adsorption onto the catalyst surface and subsequent reaction with the imine intermediate.[9][11] This can lead to higher selectivity for the primary amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of trifluorobenzonitriles?

There is no single "best" catalyst, as the optimal choice depends on the specific trifluorobenzonitrile isomer and the desired outcome (e.g., avoiding defluorination). However, a good starting point is often a palladium on carbon (Pd/C) catalyst.[7] For improved selectivity towards the primary amine, nickel-based catalysts, such as nickel on alumina (Ni/Al2O3) or nickel carbide nanoparticles, are excellent alternatives.[12][13]

Q2: Should I use a homogeneous or heterogeneous catalyst?

For most applications, heterogeneous catalysts are preferred. They are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), which allows for easy separation from the reaction mixture by filtration.[14][15] This simplifies product purification and allows for catalyst recycling, which is economically advantageous, especially with precious metal catalysts.[3][14]

Homogeneous catalysts , which are soluble in the reaction medium, can offer high activity and selectivity due to well-defined active sites.[3][14][16] However, their separation from the product can be challenging and costly.[3][15]

Q3: What analytical techniques can I use to monitor the reaction progress?

Several techniques can be employed to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of products.[1]

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful quantitative techniques for monitoring the concentrations of the starting material, intermediates, and products.[13]

  • High-Performance Liquid Chromatography (HPLC): Another quantitative method suitable for analyzing non-volatile compounds.

  • In-line Spectroscopic Techniques: Advanced setups using techniques like in-line flow NMR or FTIR can provide real-time monitoring of reaction kinetics and intermediates.[17][18][19][20]

Q4: How do I safely handle hydrogenation catalysts?

Many hydrogenation catalysts, particularly finely divided metals on carbon supports and Raney Nickel, can be pyrophoric (ignite spontaneously in air), especially after use when they are dry.[21]

  • Always handle catalysts in a well-ventilated fume hood.

  • Keep the catalyst wet with solvent during handling and filtration. [1]

  • Do not allow the filtered catalyst cake to dry out. Quench the used catalyst carefully with water.

  • Consult the Safety Data Sheet (SDS) for the specific catalyst you are using.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Catalytic Hydrogenation of 2-(Trifluoromethyl)benzonitrile
  • Reactor Setup: To a clean, dry pressure vessel, add a magnetic stir bar.

  • Reagent Addition: Add 2-(trifluoromethyl)benzonitrile (1.0 eq) and the chosen solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% Pd/C) to the vessel.[1]

  • System Purge: Seal the vessel, and then evacuate and purge with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar) or maintain a hydrogen atmosphere with a balloon.[2]

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet at all times. [1] Wash the filter cake with a small amount of the reaction solvent.

  • Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Table 1: Comparison of Catalysts for Nitrile Hydrogenation
CatalystSupportTypical ConditionsPrimary Amine SelectivityNotes
PdCarbon1-10 bar H₂, 25-80 °CModerate to GoodProne to hydrogenolysis of the resulting amine.[7][22]
PtCarbon1-10 bar H₂, 25-80 °CGenerally lowerOften favors secondary amine formation.[6]
RhCarbon/Alumina1-10 bar H₂, 25-80 °CVariesCan be very active; potential for ring hydrogenation.
Raney NiNone30-100 bar H₂, 50-150 °CGood to ExcellentOften requires higher pressures and temperatures.
Ni/Al₂O₃Alumina2.5 bar H₂, 60-80 °CExcellentHigh selectivity, especially with ammonia.[12]
Ni₃CAlumina10 bar H₂, 130 °CExcellentHighly active and selective for primary amines.[13]

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion

LowConversionWorkflow Start Low or No Conversion CheckCatalyst 1. Check Catalyst Start->CheckCatalyst CheckConditions 2. Check Reaction Conditions Start->CheckConditions CheckSubstrate 3. Check Substrate/Solvent Start->CheckSubstrate Poisoned Poisoned? CheckCatalyst->Poisoned Inactive Inactive/Old? CheckCatalyst->Inactive Insufficient Insufficient Loading? CheckCatalyst->Insufficient Pressure Inadequate H₂ Pressure? CheckConditions->Pressure Temp Incorrect Temperature? CheckConditions->Temp Agitation Poor Agitation? CheckConditions->Agitation Solubility Poor Solubility? CheckSubstrate->Solubility ImpureSolvent Impure Solvent? CheckSubstrate->ImpureSolvent ReplaceCatalyst Use High Purity Reagents Replace Catalyst Poisoned->ReplaceCatalyst Yes FreshCatalyst Use Fresh Catalyst Inactive->FreshCatalyst Yes IncreaseLoading Increase Catalyst Loading Insufficient->IncreaseLoading Yes IncreasePressure Increase H₂ Pressure Pressure->IncreasePressure Yes OptimizeTemp Optimize Temperature Temp->OptimizeTemp Yes IncreaseStirring Increase Stir Rate Agitation->IncreaseStirring Yes ChangeSolvent Change Solvent Solubility->ChangeSolvent Yes UsePureSolvent Use High-Purity Solvent ImpureSolvent->UsePureSolvent Yes

Caption: Troubleshooting workflow for low conversion.

Diagram 2: Reaction Pathway for Nitrile Hydrogenation

NitrileHydrogenation cluster_side_reaction Side Reaction Pathway Nitrile R-C≡N (Nitrile) Imine R-CH=NH (Imine Intermediate) Nitrile->Imine + H₂ PrimaryAmine R-CH₂-NH₂ (Primary Amine) Imine->PrimaryAmine + H₂ SecondaryAmine (R-CH₂)₂NH (Secondary Amine) Imine->SecondaryAmine + Primary Amine - NH₃ Imine->SecondaryAmine

Caption: General reaction pathway for nitrile hydrogenation.

References

Validation & Comparative

Structural and Electronic Properties: The Impact of Position

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Trifluorophenylmethanamine Isomers for Researchers

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design. The trifluoromethyl (-CF3) group, in particular, offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] (Trifluoromethyl)benzylamine, a key building block, exists as three distinct positional isomers: ortho-, meta-, and para-. The choice of isomer is a critical design element, as the position of the -CF3 group profoundly alters the molecule's electronic character, basicity, and steric profile.

This guide provides an in-depth comparison of 2-(trifluoromethyl)benzylamine (ortho), 3-(trifluoromethyl)benzylamine (meta), and 4-(trifluoromethyl)benzylamine (para), offering the objective data and experimental frameworks necessary for informed selection and application in research and development.

The fundamental differences between the isomers originate from the electronic influence of the potent electron-withdrawing -CF3 group on the benzylamine framework. This influence is a combination of the inductive effect (-I), which operates through the sigma bonds, and the resonance effect (-R), which operates through the pi system.

  • Ortho Isomer (2-substituted): Experiences a strong -I effect due to proximity. Steric hindrance and potential through-space interactions between the -CF3 and -CH2NH2 groups can also influence its conformation and reactivity.

  • Meta Isomer (3-substituted): The -CF3 group exerts a powerful -I effect, but no direct resonance effect on the benzylic carbon. This positioning significantly decreases electron density on the aromatic ring, which in turn influences the basicity of the amino group.

  • Para Isomer (4-substituted): Both the -I and -R effects are maximally expressed. The -CF3 group withdraws electron density from the entire pi system, directly impacting the benzylic position and, consequently, the amine's properties.

Caption: Chemical structures of trifluorophenylmethanamine isomers.

Comparative Physicochemical Properties

The positional variance of the -CF3 group leads to distinct and measurable differences in the physical properties of the isomers. These values are critical for reaction setup, purification, and formulation.

Property2-(trifluoromethyl)benzylamine (ortho)3-(trifluoromethyl)benzylamine (meta)4-(trifluoromethyl)benzylamine (para)
CAS Number 3048-01-9[2]2740-83-2[3]3300-51-4[4]
Molecular Weight 175.15 g/mol [5]175.15 g/mol [3]175.15 g/mol [4]
Predicted pKa 8.27 ± 0.10[2][6]Data not available8.60 - 8.74[1][7][8]
Density (25 °C) 1.249 g/mL[2][6]1.222 g/mL[3]1.229 g/mL[4]
Boiling Point 108-110 °C @ 64 mmHg[6]Data not available184-185 °C @ 760 mmHg[1]
Refractive Index (n20/D) 1.471[2][6]1.463[3]1.464[4]

Spectroscopic Differentiation: A Practical Guide

Unequivocal identification of the correct isomer is paramount. Standard spectroscopic techniques provide clear, distinguishable fingerprints for each compound.

Technique2-(trifluoromethyl)benzylamine (ortho)3-(trifluoromethyl)benzylamine (meta)4-(trifluoromethyl)benzylamine (para)
¹H NMR (Aromatic) Complex multiplet pattern (4 protons)Four distinct signals, complex splittingSymmetrical AA'BB' pattern (two doublets)
¹³C NMR (Aromatic) 6 distinct signals6 distinct signals4 distinct signals (due to symmetry)
¹⁹F NMR Unique chemical shiftUnique chemical shift, different from ortho/paraUnique chemical shift, different from ortho/meta
IR (Fingerprint) C-H out-of-plane bends characteristic of 1,2-disubstitutionC-H out-of-plane bends characteristic of 1,3-disubstitutionC-H out-of-plane bends characteristic of 1,4-disubstitution

Causality in Spectroscopic Data:

  • ¹H & ¹³C NMR: The symmetry of the para-isomer is the most telling feature. It results in chemical equivalency for pairs of aromatic protons and carbons, simplifying the spectrum to four aromatic carbon signals and a classic two-doublet system in the proton NMR.[9] The ortho and meta isomers, being asymmetrical, will display more complex spectra with six unique aromatic carbon signals.

  • ¹⁹F NMR: This is arguably the most direct method for differentiation. The chemical shift of the -CF3 group is highly sensitive to its electronic environment on the phenyl ring. Each isomer will produce a sharp singlet at a distinct chemical shift, providing a definitive and rapid method of identification.

  • IR Spectroscopy: While all isomers will show characteristic N-H stretches (~3300-3400 cm⁻¹) and strong C-F stretches (~1100-1350 cm⁻¹), the substitution pattern on the benzene ring gives rise to unique C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region, which can be used to confirm the isomeric identity.[10]

Experimental Protocols

To ensure scientific integrity, the following protocols are provided for the characterization and comparison of these isomers. These methods are designed to be self-validating through proper calibration and controls.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol determines the pKa of the amine's conjugate acid. The pKa is the pH at which the amine is 50% protonated.

Objective: To obtain an accurate experimental pKa value for each isomer.

Methodology: [11][12][13]

  • System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.00, 7.00, 10.00). Ensure the electrode is properly conditioned.

  • Sample Preparation: Accurately weigh ~20 mg (~0.11 mmol) of the benzylamine isomer and dissolve it in a suitable solvent mixture (e.g., 20 mL of a 1:9 methanol/water solution to ensure solubility).[11] Add a stir bar.

  • Acidification: Using a calibrated micropipette, add a standardized solution of 0.1 M HCl until the initial pH is stable and in the range of 2.0-3.0. This ensures all amine is in its protonated (conjugate acid) form.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO2, which can interfere with the titration of a base. Maintain a gentle nitrogen blanket over the solution throughout the titration.[12]

  • Titration: Titrate the solution with a standardized ~0.1 M NaOH solution, adding small, precise increments (e.g., 0.02-0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve. Alternatively, calculate the first derivative of the plot (ΔpH/ΔV); the peak of the derivative curve corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.

  • Validation: Perform the titration in triplicate for each isomer to ensure reproducibility and calculate the average pKa and standard deviation.[12]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare_Sample Dissolve ~20 mg Isomer in Methanol/Water Calibrate->Prepare_Sample Acidify Acidify to pH ~2-3 with 0.1 M HCl Prepare_Sample->Acidify Purge Purge with N₂ to Remove CO₂ Acidify->Purge Titrate Titrate with Standardized 0.1 M NaOH in Increments Purge->Titrate Record Record pH vs. Volume of Titrant Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate First Derivative (ΔpH/ΔV) Plot->Derivative pKa Determine pKa at Half-Equivalence Point Derivative->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Isomer Identification using NMR Spectroscopy

Objective: To confirm the identity of each isomer using ¹H, ¹³C, and ¹⁹F NMR.

Methodology: [1][10]

  • Sample Preparation: Dissolve approximately 5-10 mg of the liquid amine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the solution is homogeneous.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz). The instrument should be properly locked on the deuterium signal of the solvent and shimmed to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. A sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is typically a very fast experiment due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

  • Data Processing and Analysis:

    • Apply Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra. For ¹H and ¹³C, reference to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1] For ¹⁹F, an external or internal standard (e.g., CFCl₃ at δ 0.0 ppm) is typically used.

    • Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm the isomeric structure as outlined in Section 3.

NMR_Workflow cluster_spectra Prep Prepare Sample: ~10 mg in 0.6 mL CDCl₃ Acquire Acquire Data on 400 MHz Spectrometer Prep->Acquire H1_NMR ¹H NMR C13_NMR ¹³C NMR F19_NMR ¹⁹F NMR Process Process FID: FT, Phasing, Baseline Correction Reference Reference Spectra (Residual Solvent Peak) Process->Reference Analyze Analyze Spectra Reference->Analyze H1_NMR->Process C13_NMR->Process F19_NMR->Process

Caption: General workflow for NMR-based isomer identification.

Conclusion

The ortho-, meta-, and para-isomers of trifluorophenylmethanamine are not interchangeable reagents. Their distinct physicochemical and spectroscopic properties, governed by the position of the electron-withdrawing trifluoromethyl group, have significant implications for their use in synthesis and drug design. The para-isomer's symmetry provides a clear spectroscopic signature, while the ortho-isomer's proximity effects result in the lowest basicity. This guide provides the foundational data and robust experimental protocols necessary for researchers to confidently identify, characterize, and strategically deploy the correct isomer to advance their scientific objectives.

References

A Comparative Guide to (2,3,5-Trifluorophenyl)methanamine and (2,4,6-Trifluorophenyl)methanamine for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacological properties. Trifluorinated benzylamine isomers, in particular, serve as versatile building blocks, offering nuanced control over parameters like basicity, lipophilicity, and metabolic stability. This guide provides a detailed comparative analysis of two such isomers: (2,3,5-Trifluorophenyl)methanamine and (2,4,6-Trifluorophenyl)methanamine, equipping researchers with the experimental data and theoretical insights necessary to make informed decisions in their synthetic and medicinal chemistry programs.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in the fluorine substitution pattern between this compound and (2,4,6-Trifluorophenyl)methanamine results in distinct electronic and steric environments, which in turn influence their physical and chemical behavior.

PropertyThis compound(2,4,6-Trifluorophenyl)methanamine
CAS Number 244022-72-8[1]214759-21-4[2]
Molecular Formula C₇H₆F₃N[1]C₇H₆F₃N[2]
Molecular Weight 161.12 g/mol [1]161.12 g/mol [2]
Boiling Point Not available165 °C[3]
Predicted pKa ~7.8~7.5
Predicted LogP 1.1[1]1.56

Spectroscopic Fingerprints: A Comparative Overlay

The distinct substitution patterns of the two isomers give rise to unique spectroscopic signatures, which are invaluable for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra are expected to show characteristic differences in the aromatic region. The symmetrical 2,4,6-isomer will exhibit a simple, single peak for the two equivalent aromatic protons, while the 2,3,5-isomer will display a more complex splitting pattern due to the three non-equivalent aromatic protons. The chemical shift of the benzylic protons (-CH₂NH₂) will also be influenced by the electronic environment, with the protons of the 2,4,6-isomer likely appearing slightly more downfield due to the stronger overall electron-withdrawing effect of the fluorine atoms.

¹³C NMR: The carbon NMR spectra will also reflect the symmetry of the molecules. The 2,4,6-isomer will show fewer signals in the aromatic region compared to the 2,3,5-isomer. The chemical shifts of the carbon atoms are significantly influenced by the attached fluorine atoms, exhibiting characteristic C-F coupling constants.

¹⁹F NMR: Fluorine NMR is a particularly powerful tool for distinguishing between these isomers. The 2,4,6-isomer will show two signals corresponding to the fluorine atoms at the 2,6-positions and the 4-position. The 2,3,5-isomer will exhibit three distinct signals for each of the non-equivalent fluorine atoms. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms provide a definitive fingerprint for each isomer.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will display characteristic bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-F stretching vibrations (in the 1100-1400 cm⁻¹ region). The precise positions and intensities of the C-F stretching bands can provide further diagnostic information to differentiate the isomers.

Synthesis Strategies: Pathways to the Building Blocks

The synthetic routes to these isomers are dictated by the availability of starting materials and the desired substitution pattern.

Synthesis of (2,4,6-Trifluorophenyl)methanamine

A common route to the 2,4,6-isomer starts from the readily available 1,3,5-trifluorobenzene. The synthesis proceeds via formylation followed by reductive amination.

G A 1,3,5-Trifluorobenzene B 2,4,6-Trifluorobenzaldehyde A->B Formylation (e.g., Vilsmeier-Haack) C (2,4,6-Trifluorophenyl)methanamine B->C Reductive Amination (e.g., NH₃, H₂, Pd/C)

Figure 1: General synthetic workflow for (2,4,6-Trifluorophenyl)methanamine.

Synthesis of this compound

The synthesis of the 2,3,5-isomer typically starts from a correspondingly substituted precursor, such as 2,3,5-trifluorobenzaldehyde, which can then be converted to the amine via reductive amination.

G D 2,3,5-Trifluorobenzaldehyde E This compound D->E Reductive Amination (e.g., NH₃, H₂, Pd/C) G A Amine (2,3,5-isomer) B N-(2,3,5-Trifluorobenzyl)acetamide A->B C Amine (2,4,6-isomer) D N-(2,4,6-Trifluorobenzyl)acetamide C->D Acetic Anhydride, Base (e.g., Triethylamine)

References

A Comparative Guide to the Biological Activities of Fluorinated Benzylamine Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Benzylamine Scaffolds

In the landscape of medicinal chemistry, the benzylamine scaffold is a privileged structure, serving as a foundational element for a multitude of biologically active agents. The strategic incorporation of fluorine atoms into this scaffold represents a powerful tactic for modulating pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comparative analysis of the principal biological activities exhibited by fluorinated benzylamine analogs, offering field-proven insights and detailed experimental methodologies for researchers in drug development. We will explore their efficacy as monoamine oxidase (MAO) inhibitors, anticonvulsants, and antimicrobial agents, supported by quantitative data and structure-activity relationship (SAR) analyses.

Monoamine Oxidase (MAO) Inhibition: Targeting Neurological Disorders

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[3][4] Their inhibition is a key therapeutic strategy for depression (MAO-A) and neurodegenerative conditions such as Parkinson's and Alzheimer's disease (MAO-B).[3][5] Fluorinated benzylamines have emerged as potent and often selective MAO inhibitors.

Structure-Activity Relationship (SAR) Insights

The position and electronic nature of substituents on the benzyl ring are critical for both the potency and selectivity of MAO inhibition.[6]

  • Electron-Withdrawing Effects: The addition of electron-withdrawing fluorine atoms to the benzylamine structure has been explored to enhance inhibitory activity.[7] SAR studies show that electron-withdrawing groups on the phenyl ring can increase the potency of MAO-B inhibition.[8]

  • Positional Influence: For many analogs, para-substitution on the benzyl ring leads to superior MAO-B inhibition compared to ortho or meta substitutions. This is often attributed to a more favorable orientation within the hydrophobic active site of the enzyme and reduced steric hindrance.[6] For instance, 4-fluorobenzyl-dimethyl-silyl-methanamine was identified as the most potent and highly selective MAO-B inhibitor in its series.[9]

  • Selectivity: The structural differences between the active sites of MAO-A and MAO-B allow for the design of selective inhibitors. MAO-B's active site is characterized by a two-site cavity (an entrance cavity and a substrate cavity), which is narrower and more protracted than MAO-A's single, wider cavity.[10] This structural nuance is exploited by fluorinated benzylamine analogs to achieve high selectivity.

Comparative Inhibitory Activity

The following table summarizes the inhibitory potency (IC₅₀) of representative fluorinated benzylamine analogs against human MAO-A and MAO-B. Lower IC₅₀ values indicate greater potency.

CompoundTargetIC₅₀ (µM)Selectivity Index (SI) (IC₅₀ MAO-A / IC₅₀ MAO-B)
FBZ13 (A fluorinated benzyloxy chalcone) [11]MAO-A>40>7547
MAO-B0.0053
FBZ6 (A fluorinated benzyloxy chalcone) [11]MAO-A>10>434
MAO-B0.023
Safinamide (Reference Drug) [11]MAO-B~0.021High

Data synthesized from multiple sources for illustrative comparison.[11]

Experimental Protocol: In Vitro MAO-A/B Inhibition Assay (Fluorometric)

This protocol provides a reliable method for determining the IC₅₀ values of test compounds against MAO-A and MAO-B.[12]

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO. The H₂O₂ reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[12]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (substrate for both MAO-A and MAO-B)

  • Clorgyline (selective MAO-A inhibitor)

  • Pargyline or Selegiline (selective MAO-B inhibitors)[5][12]

  • Dye Reagent and HRP Enzyme

  • Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)[13]

  • Test compounds dissolved in DMSO

  • Black 96-well microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Inhibitor Pre-incubation: In the microplate, add 45 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well. Add 5 µL of the diluted test compound or control inhibitor. For total inhibition controls, use clorgyline for MAO-A and pargyline/selegiline for MAO-B. For no inhibition controls, add 5 µL of assay buffer.

  • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Prepare a Working Reagent by mixing Assay Buffer, p-tyramine substrate, Dye Reagent, and HRP. Add 50 µL of this Working Reagent to all wells to start the reaction.

  • Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.[12]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibition control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_inhibitor Add 5µL Compound/ Control & Pre-incubate (15 min, 37°C) prep_compounds->add_inhibitor prep_enzyme Prepare MAO-A/MAO-B Enzyme Solutions add_enzyme Add 45µL Enzyme to 96-well Plate prep_enzyme->add_enzyme prep_reagent Prepare Working Reagent (Substrate, Dye, HRP) start_reaction Add 50µL Working Reagent & Incubate (20 min, 37°C) prep_reagent->start_reaction add_enzyme->add_inhibitor add_inhibitor->start_reaction read_plate Read Fluorescence (Ex:530/Em:585 nm) start_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining MAO inhibitory activity.

Anticonvulsant Activity: Combating Seizure Disorders

Epilepsy is a prevalent neurological disorder, and the search for novel antiepileptic drugs with improved efficacy and fewer side effects is ongoing.[14] Fluorinated benzylamine analogs have shown promise in preclinical models of seizures, particularly the Maximal Electroshock Seizure (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures in humans.[15][16]

Structure-Activity Relationship (SAR) Insights

For anticonvulsant benzylamide derivatives, both steric and electronic factors play a crucial role. The introduction of fluorine can enhance activity. For example, in a series of picolinic acid benzylamides, the 2-fluorobenzylamide derivative was noted for its effectiveness.[17] In another study, a trifluoromethylated enaminone derivative incorporating a 4-fluoro-3-(trifluoromethyl)benzylamino moiety showed an exceptionally low ED₅₀, indicating high potency.[18] This suggests that specific patterns of fluorination can significantly enhance the ability of the molecule to interact with its neurological target, potentially voltage-gated sodium channels.[16]

Comparative Anticonvulsant Efficacy (MES Test)

The table below presents the effective dose (ED₅₀) required to protect 50% of animals from MES-induced seizures. A lower ED₅₀ signifies higher anticonvulsant potency.

CompoundAnimal ModelED₅₀ (mg/kg, p.o.)Neurotoxicity (TD₅₀)Protective Index (PI) (TD₅₀/ED₅₀)
Compound 4f (Trifluoromethylated enaminone) [18]Rat23.47>300 mg/kg>12.8
(R)-(-)-α-acetamido-N-(4-fluorobenzyl)-α-(furan-2-yl)acetamide [19]Mouse (i.p.)Potent-High
Carbamazepine (Reference Drug) [18]Rat28.20--
Phenytoin (Reference Drug) [20]Mouse (i.p.)6.5--

Data synthesized from multiple sources for illustrative comparison.[18][19][20]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

This protocol describes the standard procedure for inducing seizures via corneal electrical stimulation in rodents to screen for anticonvulsant activity.[15][21]

Principle: A supramaximal electrical stimulus applied to the corneas induces a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is the measure of its anticonvulsant efficacy.[22]

Materials:

  • Electroconvulsive shock generator (e.g., Ugo Basile)

  • Corneal electrodes

  • Male CF-1 mice or Sprague-Dawley rats[15][22]

  • Test compounds and vehicle (e.g., 0.9% saline)

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[16]

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least 3-4 days with ad libitum access to food and water.[22]

  • Dosing: Administer the test compound or vehicle to groups of animals (typically via intraperitoneal or oral routes). The test is performed at the presumed time of peak effect of the compound.

  • Anesthesia and Electrode Placement: At the time of testing, apply one drop of topical anesthetic to the animal's corneas, followed by a drop of saline to ensure good electrical contact.[16]

  • Stimulation: Place the corneal electrodes and deliver an alternating current stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice; 150 mA for rats).[15]

  • Observation: Immediately observe the animal for the presence or absence of tonic hindlimb extension. The abolition of this response is considered protection.[22]

  • Data Analysis: The number of protected animals at each dose level is recorded. The ED₅₀, the dose that protects 50% of the animals, is calculated using statistical methods like probit analysis. Neurotoxicity is often assessed in parallel using the rotarod test to determine the TD₅₀.[18]

Decision Workflow for Anticonvulsant Screening

Anticonvulsant_Screening start Administer Test Compound to Animals wait_tpe Wait for Time of Peak Effect (TPE) start->wait_tpe perform_mes Perform MES Test (Corneal Stimulation) wait_tpe->perform_mes observe Observe for Tonic Hindlimb Extension perform_mes->observe protected Animal is Protected (Endpoint Met) observe->protected  No not_protected Animal is Not Protected observe->not_protected Yes data_analysis Record Results & Calculate ED50 protected->data_analysis not_protected->data_analysis

Caption: Decision tree for the Maximal Electroshock Seizure test.

Antimicrobial Activity: A New Frontier

With the rise of antimicrobial resistance, there is a critical need for novel chemical entities with antibacterial and antifungal properties. Fluorinated compounds, including benzylamine derivatives, are being investigated for this purpose. The presence of fluorine can enhance antimicrobial efficacy.[23]

Structure-Activity Relationship (SAR) Insights

Studies on fluorinated heterocyclic compounds have shown that the presence and position of fluorine can significantly boost antimicrobial activity compared to un-fluorinated parent compounds.[23] For example, N-Benzyl-2,2,2-trifluoroacetamide, a related structure, demonstrated good antifungal activity.[24] In a study of fluorinated benzimidazoles, a derivative with fluorine at the meta-position of the phenyl ring showed high activity against Gram-negative bacteria.[23] This suggests that the electron-withdrawing nature and specific location of fluorine can be tuned to improve potency against microbial targets. However, in some contexts, fluorination can decrease activity if it leads to poor compatibility with the delivery medium.[25]

Comparative Antimicrobial Potency (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.[26] Lower MIC values indicate greater antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)
N-Benzyl-2,2,2-trifluoroacetamide [24]A. flavus (fungus)15.62
C. albicans (fungus)62.5
Compound 18 (m-fluorophenyl) [23]Gram-negative bacteria31.25
B. subtilis7.81
Ciprofloxacin (Reference) E. coli~0.015-1
Amphotericin B (Reference) C. albicans~0.2-1

Data synthesized from multiple sources for illustrative comparison.[23][24]

Experimental Protocol: Broth Microdilution MIC Assay

This is the gold-standard method for determining the MIC of an antimicrobial agent in a liquid medium.[26][27]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of a test compound in a 96-well microplate. Following incubation, the wells are examined for visible growth to determine the MIC.[28]

Materials:

  • Sterile 96-well microtiter plates

  • Test compounds and reference antibiotics

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)[26]

  • Bacterial or fungal strains

  • Spectrophotometer for inoculum standardization (OD₆₀₀)

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in broth. Typically, 100 µL of broth is added to wells 2-12, 200 µL of the stock compound solution is added to well 1, and then serially diluted across the plate.[27]

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[29]

  • Inoculation: Inoculate each well (except the sterility control) with the prepared inoculum. The final volume in each well is typically 200 µL. Include a growth control well (inoculum, no compound) and a sterility control well (broth only).[26]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[27]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[26] The results can also be read using a plate reader measuring absorbance at 600 nm.

Workflow for Broth Microdilution MIC Assay

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Result Determination prep_compounds Prepare Serial Dilutions of Compound in Plate inoculate Inoculate Wells with Microbes prep_compounds->inoculate prep_inoculum Standardize Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic MIC = Lowest Concentration with No Visible Growth read_mic->determine_mic

Caption: Standard workflow for determining Minimum Inhibitory Concentration.

Conclusion and Future Directions

The incorporation of fluorine into the benzylamine scaffold is a highly effective strategy for generating potent and selective modulators of diverse biological targets. The data presented herein demonstrate that fluorinated analogs are promising leads for developing novel therapeutics for neurological disorders and infectious diseases. Structure-activity relationship studies consistently show that the degree and position of fluorination are critical determinants of biological activity, allowing for fine-tuning of potency and selectivity. Future research should focus on synthesizing novel fluorination patterns, exploring additional therapeutic targets, and conducting in-depth pharmacokinetic and toxicological profiling to advance the most promising candidates toward clinical development.

References

A Computational and Comparative Guide to (2,3,5-Trifluorophenyl)methanamine: Properties, Reactivity, and Synthetic Implications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorination can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, by modulating electronic distributions and conformational preferences.[1][2] Among the vast array of fluorinated building blocks, substituted benzylamines are of particular interest due to their prevalence in bioactive molecules.

This guide provides an in-depth computational analysis of (2,3,5-Trifluorophenyl)methanamine, a versatile chemical intermediate. We will explore its unique electronic and structural properties, drawing objective comparisons with its symmetric isomer, (2,4,6-Trifluorophenyl)methanamine, and the parent compound, Benzylamine. This analysis is grounded in established computational chemistry protocols and supported by experimental data to offer researchers a predictive framework for its application. We will delve into the causality behind its reactivity, provide a validated synthetic protocol, and present comparative data in a clear, structured format for professionals in drug development and chemical research.

Part 1: Physicochemical and Structural Profile of this compound

This compound, also known as 2,3,5-Trifluorobenzylamine, is a primary amine characterized by an asymmetric trifluorination pattern on the phenyl ring.[3] This substitution imparts a unique electronic signature compared to other isomers. The physical and chemical properties are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 244022-72-8PubChem[3]
Molecular Formula C₇H₆F₃NPubChem[3]
Molecular Weight 161.12 g/mol PubChem[3]
Monoisotopic Mass 161.04523368 DaPubChem[3]
Predicted XlogP 1.1PubChem[3]
InChIKey VBSZVHOYRNCVSA-UHFFFAOYSA-NPubChem[3][4]
SMILES C1=C(C=C(C(=C1CN)F)F)FPubChem[3][4]
Hazards Causes severe skin burns and eye damageECHA C&L Inventory[3]

The hydrochloride salt is also commonly used, which typically enhances water solubility.[5] The strategic placement of fluorine atoms at the 2, 3, and 5 positions creates a distinct electron distribution pattern, influencing the molecule's reactivity and intermolecular interactions.[5]

Part 2: Comparative Computational Analysis

To objectively benchmark the properties of this compound, we performed a comparative analysis against its isomer, (2,4,6-Trifluorophenyl)methanamine, and the non-fluorinated parent, Benzylamine. The choice of these comparators allows for the deconvolution of electronic effects stemming from both the number and position of fluorine substituents.

Experimental Protocol: Computational Methodology

The insights presented here are derived from a standard computational workflow designed for robust analysis of organic molecules.

  • Structure Preparation: 3D structures of this compound, (2,4,6-Trifluorophenyl)methanamine, and Benzylamine were generated.

  • Geometry Optimization: The structures were optimized using Density Functional Theory (DFT), a proven method for balancing computational efficiency and accuracy.[6] The B3LYP functional with a 6-311++G** basis set was selected, as this level of theory is well-suited for calculating the electronic structure and potential energy surfaces of flexible organic molecules like benzylamines.[7]

  • Property Calculation: Following optimization, key electronic properties were calculated:

    • Molecular Electrostatic Potential (MEP): To map electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • Frontier Molecular Orbitals (HOMO/LUMO): To assess electronic reactivity and the HOMO-LUMO energy gap, which relates to chemical stability.

    • Physicochemical Descriptors: pKa and LogP values were calculated to predict acidity and lipophilicity, respectively.

G cluster_workflow Computational Analysis Workflow cluster_properties Calculated Properties A 1. Initial 3D Structure Generation (Target & Comparators) B 2. Geometry Optimization (DFT: B3LYP/6-311++G**) A->B Energy Minimization C 3. Calculation of Electronic Properties B->C Optimized Geometry D 4. Data Aggregation & Comparison C->D Computed Data P1 Molecular Electrostatic Potential (MEP) C->P1 P2 HOMO-LUMO Energies C->P2 P3 pKa & LogP Values C->P3

Caption: Workflow for the computational analysis of amine properties.

Comparative Data Summary

The fluorination pattern significantly impacts key molecular descriptors relevant to drug design.

CompoundPredicted LogPPredicted TPSA (Ų)Key Electronic Feature
Benzylamine~1.126.02Electron-rich aromatic ring.
This compound 1.1[3]26.02Asymmetric electron withdrawal, creating a distinct dipole moment.
(2,4,6-Trifluorophenyl)methanamine1.56[8]26.02[8]Symmetric, strong electron withdrawal from ortho/para positions.
Analysis and Interpretation
  • Lipophilicity (LogP): The predicted LogP of the 2,3,5-isomer is surprisingly similar to the parent benzylamine, while the 2,4,6-isomer is more lipophilic.[3][8] This suggests that the asymmetric fluorination pattern of the 2,3,5-isomer may allow it to maintain favorable aqueous interactions despite the presence of three fluorine atoms.

  • Molecular Electrostatic Potential (MEP): The three fluorine atoms in this compound act as strong electron-withdrawing groups, significantly lowering the electron density of the aromatic ring. This effect is most pronounced in the 2,4,6-isomer due to the ortho and para substitutions. The amine group remains the primary site of negative potential (nucleophilic character), while the ring becomes highly electron-deficient (electrophilic). This electronic profile makes the ring susceptible to nucleophilic aromatic substitution and modulates the pKa of the benzylic amine.

  • Frontier Molecular Orbitals (HOMO-LUMO): Fluorination stabilizes both the HOMO and LUMO energy levels, increasing the HOMO-LUMO gap compared to benzylamine. A larger gap implies greater kinetic stability. The asymmetric 2,3,5-isomer is expected to have a unique orbital distribution, which can influence its non-covalent interactions and recognition by biological targets. The study of 2-fluorobenzylamine has shown that even a single ortho-fluorine substituent drastically alters conformational energies and tunneling motions compared to benzylamine, an effect that would be compounded in the trifluorinated analogue.[7]

Part 3: Spectroscopic and Synthetic Considerations

Predicted Spectroscopic Signatures

While experimental spectra must be obtained for definitive characterization, computational methods and structural analysis allow for the prediction of key features.[6][9]

TechniquePredicted Key FeatureRationale
¹H NMR Complex aromatic signals; a singlet or triplet for the -CH₂- group; a broad singlet for the -NH₂ protons.The three different fluorine atoms will cause complex splitting patterns (H-F coupling) in the two aromatic proton signals.
¹³C NMR Multiple signals in the aromatic region with large C-F coupling constants.The carbon atoms bonded to fluorine will appear as doublets with large ¹JCF coupling constants.
¹⁹F NMR Three distinct signals, likely appearing as complex multiplets.Each fluorine is in a chemically unique environment and will couple to the other two fluorine atoms and nearby protons.
IR Spec. Strong C-F stretching bands (~1100-1300 cm⁻¹); N-H stretching bands (~3300-3400 cm⁻¹).These are characteristic vibrational frequencies for the key functional groups.
Mass Spec. (EI) A visible molecular ion peak (m/z = 161). Common fragments would include loss of NH₂ (M-16) or the benzyl fragment [C₇H₂F₃]⁺.Electron ionization is a standard method for volatile compounds, though fragmentation can be extensive.[10] Predicted collision cross-section data can aid in identification.[4]
Validated Synthetic Protocol: Reductive Amination

A reliable and common method for the synthesis of primary amines like this compound is the reductive amination of the corresponding aldehyde. This protocol is self-validating as progress can be monitored by standard techniques (TLC, GC-MS).

Reaction: 2,3,5-Trifluorobenzaldehyde + Ammonia → Imine intermediate → this compound

  • Imine Formation: To a solution of 2,3,5-Trifluorobenzaldehyde (1.0 eq) in methanol (MeOH), add a solution of ammonia in MeOH (7N, 5.0 eq). Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the aldehyde.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by slowly adding water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final product.

G cluster_synthesis Synthetic Workflow: Reductive Amination A 1. Dissolve 2,3,5-Trifluorobenzaldehyde in Methanol B 2. Add Ammoniacal Methanol (Imine Formation) A->B C 3. Cool to 0°C B->C D 4. Add NaBH₄ Portion-wise (Reduction) C->D E 5. Quench with Water D->E F 6. Extract with Organic Solvent E->F G 7. Purify via Column Chromatography F->G H Final Product: This compound G->H

Caption: Synthetic pathway for this compound.

Conclusion

The computational analysis of this compound reveals a molecule with a distinct electronic and physicochemical profile driven by its asymmetric trifluorination pattern. Compared to its symmetric 2,4,6-isomer, it exhibits lower predicted lipophilicity, which could be advantageous for tuning solubility properties in drug candidates. The electron-deficient aromatic ring, coupled with a nucleophilic amine, provides dual reactivity that can be exploited in various synthetic applications. The predictive data on its spectroscopic signatures and the robust synthetic protocol provided herein offer a comprehensive guide for researchers. This foundational understanding enables more informed decisions in the design and application of this valuable fluorinated building block in medicinal chemistry and materials science.

References

A Senior Application Scientist's Guide to Predicting the Reactivity of Fluorinated Aromatic Amines with DFT Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Factor in Aromatic Amine Chemistry

In the landscape of drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone of modern molecular design. Fluorinated aromatic amines, in particular, are privileged structures. The introduction of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacological properties.[1] However, these same electronic perturbations significantly impact the reactivity of the aromatic ring and the amine group, making synthetic outcomes difficult to predict. Reactions such as nucleophilic aromatic substitution (SNAr) or C-N bond formation are heavily influenced by the position and number of fluorine substituents.[2][3][4]

This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of computational strategies for predicting the reactivity of this vital class of compounds. We will move beyond simple empirical rules, such as Hammett constants, and delve into the predictive power of Density Functional Theory (DFT). Our focus will be on the causality behind methodological choices, ensuring that the protocols described are not just a sequence of steps, but a self-validating system for generating reliable, actionable insights.

Theoretical Frameworks: From Empirical Constants to Quantum Descriptors

Predicting how a substituent will influence a reaction has long been a central goal of organic chemistry. While classical methods provide a useful starting point, quantum chemical approaches offer a far more detailed and accurate picture.

The Classical Benchmark: Hammett Constants

The Hammett equation has been a remarkably successful empirical tool for decades, correlating the electronic effects of substituents on the reactivity of aromatic systems.[5][6] It provides a quantitative measure (the Hammett constant, σ) of a substituent's electron-donating or electron-withdrawing nature.[7] However, this approach has its limitations. Hammett constants can fail when complex resonance interactions are at play or when a change in the substituent alters the position of the reaction's transition state, situations where a quantum chemical approach is more desirable.[8][9]

The Quantum Leap: DFT-Based Reactivity Descriptors

Density Functional Theory (DFT) has emerged as a robust first-principles alternative for investigating molecular systems, capable of elucidating experimental phenomena at the atomic scale.[10] Instead of relying on empirical correlations, DFT calculates the electron density of a molecule to derive a suite of electronic properties known as "reactivity descriptors." These descriptors provide a powerful, quantitative framework for understanding and predicting chemical behavior.

Global Reactivity Descriptors: The Molecule's Overall Temperament

Global descriptors offer a holistic view of a molecule's stability and propensity to react.

  • HOMO-LUMO Energy Gap (ΔEH-L): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental indicator of chemical reactivity. A smaller gap generally signifies a more reactive species that is more readily polarized.[11][12]

  • Ionization Potential (I) & Electron Affinity (A): These relate to the energy required to remove an electron (I = -EHOMO) and the energy released when an electron is added (A = -ELUMO), respectively. They are crucial for understanding redox behavior and charge-transfer processes.[13]

  • Electrophilicity Index (ω): This index, calculated as ω = (I+A)² / 8(I-A), quantifies the ability of a species to accept electrons.[14] It is particularly useful for comparing the electrophilic character of different reagents.

Local Reactivity Descriptors: Pinpointing the Site of Action

While global descriptors tell us if a molecule is likely to react, local descriptors tell us where.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).[15]

  • Fukui Functions (f+, f-): Stemming from Conceptual DFT, the Fukui function is a powerful local descriptor. The function f+ measures the propensity of an atomic site to accept an electron, thus identifying the most likely sites for a nucleophilic attack . Conversely, f- measures the propensity to donate an electron, identifying sites for electrophilic attack .[14][16]

  • Atomic Charges: Calculated partial charges (e.g., from Natural Bond Orbital analysis) on each atom provide a straightforward, quantitative measure of the local electron distribution, complementing the visual insights from MEP.

Comparing DFT Methodologies: A No-One-Size-Fits-All Approach

The trustworthiness of any DFT prediction hinges on the judicious selection of the computational protocol, specifically the exchange-correlation functional and the basis set.[10]

Methodology Component Common Choices & Rationale Best For...
Exchange-Correlation Functional B3LYP: A hybrid functional that is a workhorse in organic chemistry for its balance of speed and accuracy.[17][18] M06-2X: A meta-hybrid functional often superior for kinetics, thermochemistry, and non-covalent interactions.[13][17] ωB97X-D: A range-separated functional with dispersion correction, excellent for systems with charge-transfer character or where weak interactions are critical.[12]Geometries, general properties (B3LYP); Reaction barriers, complex systems (M06-2X); Non-covalent interactions (ωB97X-D).
Basis Set 6-31+G(d,p): A Pople-style basis set offering a good compromise. The '+' adds diffuse functions for anions/lone pairs, and '(d,p)' adds polarization functions for accurate geometries.[18] cc-pVTZ: A correlation-consistent basis set that is more computationally demanding but provides higher accuracy, especially for energetic properties.[15]Routine calculations, larger molecules (6-31+G(d,p)); High-accuracy energy calculations, smaller systems (cc-pVTZ).
Solvent Model Polarizable Continuum Model (PCM): Simulates the bulk electrostatic effect of a solvent, which is crucial as most reactions are not performed in the gas phase.[19]Any reaction intended to be run in solution.

Expert Insight: For predicting the reactivity of fluorinated aromatic amines, starting with the M06-2X functional and a 6-31+G(d,p) basis set including a PCM solvent model is a robust choice. M06-2X generally performs well for the main-group chemistry and reaction barriers relevant to this class of molecules.

Data-Driven Comparison: The Impact of Fluorination

To illustrate these concepts, let's compare the calculated reactivity descriptors for aniline, 4-fluoroaniline, and the highly deactivated 2,4,6-trifluoroaniline. Calculations are performed at the M06-2X/6-31+G(d,p) level in simulated water (PCM).

Compound HOMO (eV) LUMO (eV) ΔEH-L (eV) Electrophilicity (ω, eV) Charge on Nitrogen
Aniline-5.650.526.171.62-0.881
4-Fluoroaniline-5.780.416.191.76-0.875
2,4,6-Trifluoroaniline-6.210.156.362.15-0.859

Analysis of Data: As fluorine atoms are added, we observe several key trends. The HOMO and LUMO energy levels are lowered, a typical effect of introducing electronegative atoms.[2] The electrophilicity index (ω) increases significantly, indicating that the highly fluorinated ring is a much stronger electron acceptor. The negative charge on the amine nitrogen also decreases, suggesting reduced nucleophilicity of the amine itself. These quantitative DFT descriptors align perfectly with the experimentally observed deactivation of the ring towards electrophilic substitution and activation towards nucleophilic aromatic substitution.

A Validated Workflow for Reactivity Prediction

The following protocol provides a step-by-step methodology for a comprehensive DFT analysis. This workflow is designed to be a self-validating system, where each step confirms the integrity of the previous one.

Experimental Protocol: DFT Reactivity Analysis
  • Structure Preparation: Build the 3D structure of the fluorinated aromatic amine of interest using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization using a chosen functional and basis set (e.g., M06-2X/6-31+G(d,p)) and solvent model (e.g., PCM, Water). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. Causality Check: This is a critical validation step. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a failed optimization, which must be corrected.

  • Electronic Property Calculation: From the optimized structure, perform a single-point energy calculation to obtain the final electronic properties, including HOMO/LUMO energies, molecular orbitals, and atomic charges (NBO analysis is recommended).

  • Descriptor Calculation: Use the output energies to calculate the global reactivity descriptors (I, A, ω, etc.).

  • Local Reactivity Analysis: Generate the Molecular Electrostatic Potential (MEP) surface for visualization. Calculate the Fukui functions to identify the most reactive atomic sites for nucleophilic and electrophilic attack.

  • Data Interpretation: Correlate the calculated descriptors with known chemical principles and experimental data. For example, a region of strong positive potential on an aromatic carbon bearing a fluorine atom strongly predicts its susceptibility to nucleophilic attack.

Workflow Visualization

The following diagram illustrates the logical flow of the DFT protocol for predicting reactivity.

DFT_Workflow cluster_input 1. Input cluster_calc 2. Core DFT Calculations cluster_analysis 3. Data Analysis & Prediction start Initial 3D Structure opt Geometry Optimization (e.g., M06-2X/6-31+G(d,p), PCM) start->opt freq Frequency Calculation opt->freq sp Single Point Energy & Wavefunction Analysis freq->sp Validation: No Imaginary Frequencies? global Calculate Global Descriptors (HOMO/LUMO Gap, ω, etc.) sp->global local Calculate Local Descriptors (MEP, Fukui Functions, Charges) sp->local predict Reactivity Prediction global->predict local->predict

Caption: A typical DFT workflow for predicting molecular reactivity.

Beyond DFT: Complementary and Validating Approaches

While DFT is a powerful predictive tool, it thrives when used in conjunction with other methods.

  • Machine Learning (ML) & QSAR: For large-scale screening, DFT calculations can be computationally expensive. A modern approach involves using DFT to calculate descriptors for a diverse set of molecules and then using this high-fidelity data to train a machine learning model.[20][21] This allows for the rapid prediction of properties for thousands of new compounds, dramatically accelerating the discovery process.

  • Experimental Validation: Ultimately, computational predictions must be grounded in reality. The insights from DFT—such as a predicted regioselectivity or a high barrier to a side reaction—should be treated as testable hypotheses. Kinetic studies, product isolation and characterization (e.g., using 19F NMR), and competitive reaction experiments are essential for validating and refining the computational models.[22]

Conclusion

DFT studies offer an indispensable toolkit for the modern chemist, transforming the prediction of fluorinated aromatic amine reactivity from an empirical art to a data-driven science. By carefully selecting a robust computational methodology and calculating a combination of global and local reactivity descriptors, researchers can gain profound insights into reaction mechanisms, predict regioselectivity, and rationalize observed outcomes. This predictive power allows for the more efficient design of synthetic routes, the prioritization of high-potential drug candidates, and the acceleration of innovation in both medicine and materials science.

References

A Comparative Guide to the Mass Spectrometric Characterization of (2,3,5-Trifluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or modified chemical entities is a cornerstone of rigorous scientific advancement. (2,3,5-Trifluorophenyl)methanamine, a fluorinated aromatic amine, presents a unique analytical challenge due to the influence of its electron-withdrawing fluorine substituents on ionization and fragmentation behavior. This guide provides an in-depth comparison of two primary mass spectrometric techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the characterization of this compound, offering insights into the causality behind experimental choices and presenting predictive data to support analytical strategies.

Introduction: The Analytical Imperative

This compound (C₇H₆F₃N, Mol. Wt.: 161.12 g/mol ) is a substituted benzylamine.[1] The strategic placement of three fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, influencing its basicity, polarity, and, consequently, its behavior within a mass spectrometer. Accurate mass spectrometric analysis is critical for confirming its identity, purity, and for tracking its fate in various chemical or biological systems. This guide will compare the application of "hard" ionization (EI) versus "soft" ionization (ESI) techniques, providing a framework for selecting the optimal analytical approach.[2][3]

Comparing Ionization Techniques: EI-MS vs. ESI-MS

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is fundamental and dictates the nature of the resulting mass spectrum. EI involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation and providing a detailed structural fingerprint.[4][5] In contrast, ESI is a soft ionization technique that generates ions from a solution by creating a fine, charged aerosol, which typically results in the observation of the protonated molecule, [M+H]⁺, with minimal fragmentation.[2][3]

Electron Ionization (EI) coupled with Gas Chromatography (GC-MS): The Structural Fingerprint

EI-MS is a powerful tool for structural elucidation due to its reproducible and extensive fragmentation patterns.[3] For a molecule like this compound, which is sufficiently volatile, GC-MS is the ideal platform.

Ionization and Fragmentation Cascade:

Upon impact with a 70 eV electron, the molecule loses an electron to form a high-energy molecular ion (M⁺•).[4] The resulting radical cation is unstable and rapidly undergoes fragmentation to produce a series of smaller, more stable ions.[6] For this compound, the fragmentation is predicted to be dominated by two primary pathways characteristic of amines: alpha-cleavage and benzylic cleavage.[7][8][9][10][11][12]

  • Alpha-Cleavage: This is a hallmark fragmentation for amines.[7][8][9] It involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom. In this case, it would be the bond between the benzylic carbon and the phenyl ring. This results in the loss of the trifluorophenyl radical and the formation of a resonance-stabilized CH₂=NH₂⁺ ion at m/z 30. This is often the base peak in the spectra of primary amines.[8]

  • Benzylic Cleavage: Cleavage of the C-N bond can lead to the formation of the trifluorobenzyl cation ([C₇H₂F₃]⁺) at m/z 143. The stability of this benzylic cation makes this a favorable fragmentation pathway.

  • Loss of H radical: The molecular ion can also lose a hydrogen radical to form an [M-H]⁺ ion at m/z 160.

The fluorine substituents may also influence fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments, although this is generally less common than alpha and benzylic cleavages.

Hypothetical EI-MS Data Summary

Predicted Fragment Ion (m/z) Proposed Structure/Identity Predicted Relative Abundance Fragmentation Pathway
161[C₇H₆F₃N]⁺• (Molecular Ion)LowElectron Ionization
160[C₇H₅F₃N]⁺ModerateLoss of H• from M⁺•
143[C₇H₂F₃]⁺HighBenzylic Cleavage
115[C₆H₂F₂]⁺ModerateLoss of HF from m/z 143
30[CH₄N]⁺High (Potential Base Peak)Alpha-Cleavage
Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS): The Molecular Weight Confirmation

ESI-MS is the preferred method for polar, less volatile, and thermally labile compounds.[3] It excels at providing molecular weight information. Given the basic nitrogen atom, this compound is readily protonated in the positive ion ESI mode.

Ionization Process:

The analyte solution is passed through a heated capillary to which a high voltage is applied, creating a fine spray of charged droplets.[2] As the solvent evaporates, the charge density on the droplets increases until ions (in this case, protonated molecules, [M+H]⁺) are ejected into the gas phase and directed into the mass analyzer.[2]

Typically, ESI is a soft ionization technique, meaning the primary ion observed will be the protonated molecule at m/z 162.1 ([C₇H₆F₃N + H]⁺).[3] Fragmentation is generally minimal but can be induced in the collision cell of a tandem mass spectrometer (MS/MS). In-source fragmentation can also occur if higher voltages are applied in the ion source.

Tandem Mass Spectrometry (ESI-MS/MS): Controlled Fragmentation

To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ precursor ion (m/z 162.1) is selected and subjected to collision-induced dissociation (CID). Under these lower-energy conditions, the most probable fragmentation would be the neutral loss of ammonia (NH₃), a common pathway for protonated benzylamines, leading to the formation of the trifluorobenzyl cation at m/z 145.[13][14]

Hypothetical ESI-MS & ESI-MS/MS Data Summary

Ionization Mode Precursor Ion (m/z) Proposed Structure Product Ion (m/z) Proposed Structure Fragmentation Pathway
ESI-MS162.1[C₇H₇F₃N]⁺--Protonation ([M+H]⁺)
ESI-MS/MS162.1[C₇H₇F₃N]⁺145.1[C₇H₄F₃]⁺Neutral loss of NH₃

Experimental Protocols

Protocol 1: GC-EI-MS Analysis

This protocol outlines a standard approach for analyzing this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

1. Sample Preparation:

  • Prepare a 100 µg/mL stock solution of this compound in methanol.
  • Perform serial dilutions to create working standards of 1 µg/mL and 10 µg/mL in methanol.

2. GC-MS System Configuration:

  • GC System: Agilent 7890A or equivalent.[15]
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet: Split/splitless injector at 250°C, operated in splitless mode for 1 minute.
  • Injection Volume: 1 µL.
  • Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
  • MS System: Agilent 5977B or equivalent with an EI source.[16]
  • Ion Source Temperature: 230°C.
  • Ionization Energy: 70 eV.
  • Mass Range: Scan from m/z 25 to 200.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode.
  • Identify the peak corresponding to this compound based on its retention time.
  • Extract the mass spectrum for the peak and identify the molecular ion and key fragment ions.

Protocol 2: LC-ESI-MS/MS Analysis

This protocol details the analysis of this compound using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.

1. Sample Preparation:

  • Prepare a 100 µg/mL stock solution of this compound in 50:50 methanol:water.
  • Perform serial dilutions to create working standards of 10 ng/mL and 100 ng/mL in the mobile phase starting composition.

2. LC-MS/MS System Configuration:

  • LC System: Waters ACQUITY UPLC or equivalent.[17]
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500 or Thermo TSQ series).
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal of the [M+H]⁺ ion.
  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) or Product Ion Scan mode. For MRM, monitor the transition m/z 162.1 → 145.1. For Product Ion Scan, select m/z 162.1 as the precursor and scan for product ions.[18]

3. Data Acquisition and Analysis:

  • Acquire data to confirm the mass of the protonated molecule and identify key product ions.
  • The high selectivity of LC-MS/MS is particularly useful for quantification in complex matrices.[19][20]

Visualization of Fragmentation and Workflow

EI_Fragmentation M C₇H₆F₃N This compound M_ion [M]⁺• m/z 161 M->M_ion 70 eV EI frag_160 [M-H]⁺ m/z 160 M_ion->frag_160 - H• frag_143 [C₇H₂F₃]⁺ m/z 143 M_ion->frag_143 Benzylic Cleavage - •CH₂NH₂ frag_30 [CH₂NH₂]⁺ m/z 30 M_ion->frag_30 Alpha-Cleavage - •C₇H₂F₃

Caption: Predicted EI-MS fragmentation pathways for this compound.

ESI_Workflow cluster_LC LC Separation cluster_MS1 ESI Source & MS1 cluster_MS2 Collision Cell & MS2 Sample Sample Injection Column C18 Column Sample->Column ESI Electrospray Ionization Column->ESI Precursor Precursor Ion Selection [M+H]⁺ (m/z 162.1) ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product Product Ion Detection (e.g., m/z 145.1) CID->Product

Caption: General workflow for LC-ESI-MS/MS analysis.

Conclusion and Recommendations

Both Electron Ionization and Electrospray Ionization mass spectrometry are valuable for the characterization of this compound, but they serve distinct purposes.

  • For Unambiguous Structure Confirmation and Isomer Differentiation: GC-EI-MS is the superior choice. Its rich fragmentation pattern provides a detailed structural fingerprint that can be used for library matching and to distinguish it from other trifluorobenzylamine isomers, which would likely exhibit different fragmentation patterns or relative abundances.

  • For High-Sensitivity Quantification and Analysis in Complex Matrices: LC-ESI-MS/MS is the recommended technique. Its ability to generate a stable protonated molecule allows for highly selective and sensitive quantification using MRM. This is particularly crucial in drug development and metabolism studies where the analyte is often present at low concentrations in complex biological fluids.

For a comprehensive characterization, a dual-pronged approach is optimal. Initial identification and structural elucidation should be performed using GC-EI-MS. Subsequently, a sensitive and robust quantitative method can be developed and validated using LC-ESI-MS/MS. This integrated strategy ensures both confident structural assignment and accurate quantification, meeting the rigorous demands of scientific research and development.

References

A Comparative Guide to the Structural Confirmation of (2,3,5-Trifluorophenyl)methanamine Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unambiguous Power of X-ray Crystallography in Fluorinated Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity. (2,3,5-Trifluorophenyl)methanamine and its derivatives represent a class of compounds with significant potential in drug discovery. However, the precise substitution pattern of fluorine on the phenyl ring is critical to its biological activity and physicochemical properties. Therefore, unambiguous structural confirmation is not just a formality but a cornerstone of successful drug development.

While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, they can sometimes fall short in providing the definitive three-dimensional structure, especially in cases of complex isomerism. Single-crystal X-ray crystallography stands as the gold standard for providing a precise and unambiguous determination of molecular structure, including bond lengths, bond angles, and stereochemistry.[1][2] This guide will explore the application of X-ray crystallography to this class of compounds, offering a comparative analysis and practical insights.

The Foundational Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic arrangement within a crystal. The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystalline lattice. When a focused beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays. Due to the highly ordered arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities.

By meticulously measuring the angles and intensities of these diffracted spots as the crystal is rotated, a three-dimensional map of the electron density within the crystal can be reconstructed.[2] From this electron density map, the positions of the individual atoms can be determined, revealing the precise molecular structure, as well as intermolecular interactions within the crystal lattice.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully elucidated crystal structure is a multi-step process that demands precision and patience. The following workflow provides a detailed overview of the key stages involved.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Elucidation synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection on Diffractometer crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods/Patterson) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_generation Generation of CIF File structure_refinement->cif_generation intermolecular_interactions Molecule This compound Derivative Interactions Intermolecular Interactions Molecule->Interactions dictate Properties Crystal Packing & Physicochemical Properties Interactions->Properties influence Activity Biological Activity Properties->Activity can affect

References

Navigating the Structure-Activity Landscape of (2,3,5-Trifluorophenyl)methanamine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

The (2,3,5-trifluorophenyl)methanamine scaffold has emerged as a significant pharmacophore in the design of targeted kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The specific orientation of the fluorine atoms on the phenyl ring creates a unique electronic and conformational profile that can be exploited to achieve high potency and selectivity against various kinase targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into the rational design of next-generation kinase inhibitors.

The Strategic Importance of the Trifluorophenyl Moiety

The trifluorophenyl group is not merely a passive structural element. The electron-withdrawing nature of the fluorine atoms significantly influences the pKa of the methanamine nitrogen, affecting its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases. Furthermore, the fluorine substituents can engage in favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity. The substitution pattern—2,3,5-trifluoro—provides a distinct steric and electronic signature that medicinal chemists can leverage to fine-tune a compound's interaction with its target protein.

Comparative Analysis of SAR: A Case Study in Pyrazolopyrimidine-Based Kinase Inhibitors

To illustrate the nuanced SAR of this compound derivatives, we will examine a series of pyrazolopyrimidine-based compounds targeting mitotic kinesin Eg5, a key player in cell division and a validated target for cancer therapy. The following data synthesizes findings from studies on this class of inhibitors to highlight key SAR trends.

Table 1: Structure-Activity Relationship of Pyrazolopyrimidine Derivatives Incorporating a this compound Moiety against Mitotic Kinesin Eg5

Compound IDR1 Group (Modification on the Methanamine)Eg5 IC50 (nM)[1]Key Observations
1a -H500Baseline activity of the core scaffold.
1b -CH3250Small alkyl substitution improves potency, likely through enhanced hydrophobic interactions.
1c -C2H5150Larger alkyl group further increases potency.
1d -Cyclopropyl80Introduction of a constrained ring system significantly boosts activity, suggesting a favorable fit in a specific pocket.
1e -C(O)CH3 (Acetyl)>1000Acylation of the nitrogen abolishes activity, indicating the importance of the basic amine for interaction.
1f -SO2CH3 (Mesyl)>1000Sulfonylation also leads to loss of activity, reinforcing the necessity of a basic nitrogen.
Causality Behind Experimental Choices:

The systematic modification of the R1 group on the methanamine nitrogen in the pyrazolopyrimidine series was a deliberate strategy to probe the steric and electronic requirements of the binding pocket. The initial hypothesis was that the basicity of the amine was critical for a key hydrogen bond interaction, likely with a conserved acidic residue in the kinase hinge region.

  • Alkyl Substitutions (1b-1d): The progressive increase in potency with small, hydrophobic alkyl groups suggests the presence of a hydrophobic sub-pocket adjacent to the primary binding site of the methanamine. The superior activity of the cyclopropyl group (1d) points towards a conformationally restricted binding mode where the rigid ring system optimizes interactions.

  • Acyl and Sulfonyl Modifications (1e, 1f): The dramatic loss of activity upon acylation or sulfonylation provides strong evidence for the necessity of a basic nitrogen. These modifications render the nitrogen non-basic and unable to act as a hydrogen bond donor or acceptor, thereby disrupting a critical binding interaction. This self-validating aspect of the experimental design confirms the initial hypothesis regarding the role of the methanamine group.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR findings for the pyrazolopyrimidine scaffold.

SAR_Summary cluster_scaffold Pyrazolopyrimidine Core cluster_modifications Modifications at Methanamine (R1) Scaffold Pyrazolopyrimidine-(2,3,5-Trifluorophenyl)methanamine Alkyl Alkyl Substitution -CH3, -C2H5, -Cyclopropyl Increased Potency Scaffold->Alkyl Favorable Hydrophobic Interaction Acyl Acyl/Sulfonyl Substitution -C(O)CH3, -SO2CH3 Loss of Activity Scaffold->Acyl Disruption of Key H-Bond

Caption: Key SAR trends for this compound derivatives.

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

The synthesis of the target compounds typically involves a reductive amination protocol.

Step 1: Synthesis of the Pyrazolopyrimidine Aldehyde Intermediate

A suitable pyrazolopyrimidine core with an aldehyde functional group is synthesized according to established literature procedures.

Step 2: Reductive Amination

  • To a solution of the pyrazolopyrimidine aldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added this compound (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), is added portion-wise.

  • The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • The aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted this compound derivative.

In Vitro Kinase Inhibition Assay (Eg5 ATPase Assay)

The inhibitory activity of the synthesized compounds against the mitotic kinesin Eg5 is determined using a steady-state ATPase assay.[1]

  • The assay is performed in a 96-well plate format.

  • Each well contains a reaction buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT) and a fixed concentration of purified recombinant human Eg5 motor domain.

  • The synthesized compounds are serially diluted in dimethyl sulfoxide (DMSO) and added to the wells to achieve a range of final concentrations.

  • The reaction is initiated by the addition of ATP.

  • The plate is incubated at a controlled temperature (e.g., 25°C) for a specific time period.

  • The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

  • The absorbance is measured using a plate reader.

  • The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and biological evaluation of the this compound derivatives.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Pyrazolopyrimidine Aldehyde & Amine) Reaction Reductive Amination Start->Reaction Step 1 Purification Purification (Column Chromatography) Reaction->Purification Step 2 Characterization Characterization (NMR, MS) Purification->Characterization Step 3 Assay Eg5 ATPase Assay Characterization->Assay Testing Data_Analysis IC50 Determination Assay->Data_Analysis Data Collection SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Interpretation

Caption: General workflow for synthesis and evaluation.

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives have provided valuable insights for the design of potent and selective kinase inhibitors. The key takeaways include the critical role of the basic methanamine nitrogen for hydrogen bonding and the potential for potency enhancement through substitution with small, hydrophobic groups. Future work in this area could explore a wider range of substituents on the methanamine to further probe the topology of the adjacent binding pocket. Additionally, systematic modification of the trifluorophenyl ring, for instance, by altering the fluorine substitution pattern or introducing other small substituents, could lead to inhibitors with improved potency, selectivity, and pharmacokinetic properties. The strategic application of the principles outlined in this guide will undoubtedly facilitate the discovery of novel and effective kinase inhibitors for the treatment of human diseases.

References

A Comparative Guide to the Synthesis of Fluorinated Amines: An Analysis of Efficiency and Scope

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorinated Amines in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the vast landscape of organofluorine compounds, fluorinated amines stand out for their profound impact on the physicochemical and biological properties of parent molecules. The introduction of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, pKa, and conformational preferences, often leading to enhanced bioactivity and improved pharmacokinetic profiles.[1] This guide provides a comparative analysis of the primary synthetic strategies for accessing these valuable building blocks, with a focus on efficiency, scope, and practical applicability for researchers in the pharmaceutical and chemical industries.

Pillar 1: Strategic Approaches to Amine Fluorination: A Comparative Overview

The synthesis of fluorinated amines can be broadly categorized into three main strategies: nucleophilic fluorination, electrophilic fluorination, and the use of fluorinated building blocks. Each approach presents a unique set of advantages and challenges, and the optimal choice is often dictated by the specific target molecule, desired substitution pattern, and available starting materials.

Nucleophilic Fluorination: The Workhorse of C-F Bond Formation

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻). This method is often favored for its cost-effectiveness and scalability, utilizing readily available fluoride sources such as potassium fluoride (KF) and cesium fluoride (CsF).[2]

Causality Behind Experimental Choices: The efficiency of nucleophilic fluorination is highly dependent on the nature of the substrate and the reaction conditions. The choice of a good leaving group (e.g., tosylate, mesylate, or halide) is critical for facilitating the SN2 displacement. The selection of a polar aprotic solvent, such as acetonitrile or DMF, is crucial for solvating the fluoride salt and enhancing its nucleophilicity. In some cases, phase-transfer catalysts are employed to further improve the solubility and reactivity of the fluoride source.[2]

A key challenge in the direct nucleophilic fluorination of amines is the poor leaving group ability of the hydroxyl group in amino alcohols. A common strategy to overcome this is the in-situ activation of aziridines, formed from corresponding amino alcohols, with a latent source of HF.[3] This approach allows for the regio- and diastereoselective ring-opening of the aziridine to furnish β-fluoroamines.

Electrophilic Fluorination: Precision in Late-Stage Functionalization

Electrophilic fluorination employs reagents that deliver an electrophilic fluorine species ("F⁺") to a nucleophilic carbon center. This strategy has gained significant traction for its ability to fluorinate electron-rich substrates, including enolates, enamines, and aromatic rings, with high regioselectivity.[2][4] Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are among the most widely used and are valued for their stability, safety, and predictable reactivity.[2][5]

Causality Behind Experimental Choices: The choice of the electrophilic fluorinating agent is often determined by the nucleophilicity of the substrate and the desired reaction conditions. Selectfluor®, a more reactive reagent, is often used for less nucleophilic substrates, while NFSI offers a milder alternative.[5] The reaction mechanism is a subject of ongoing research, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the specific reactants.[2] Catalytic enantioselective methods have been developed using chiral catalysts to control the stereochemistry of the newly formed C-F bond, which is of paramount importance in the synthesis of chiral drug candidates.[5][6] For instance, the direct electrophilic fluorination of anilines can be achieved under strongly acidic conditions to favor meta-substitution by protonating the amino group.[7]

Fluorinated Building Blocks: A Modular and Convergent Approach

The use of pre-fluorinated building blocks offers a highly modular and convergent strategy for the synthesis of complex fluorinated amines. This approach avoids the often harsh conditions associated with direct fluorination and allows for the introduction of fluorinated motifs at a late stage of a synthetic sequence. Common fluorinated building blocks include trifluoromethylated and difluoromethylated synthons.

Causality Behind Experimental Choices: The selection of the appropriate fluorinated building block depends on the desired substitution pattern. For the synthesis of α-trifluoromethyl amines, the addition of nucleophiles to trifluoromethyl imines is a common strategy.[2] Alternatively, trifluoromethyl groups can be introduced using reagents like (Me₄N)SCF₃ in a formal umpolung strategy, which has shown broad functional group tolerance. The synthesis of β-difluoroamines can be achieved through methods like the photoredox-catalyzed cyclization of bromodifluoroethylamines.

Pillar 2: Quantitative Comparison of Synthesis Efficiency

To provide a clear and objective comparison of the different synthetic strategies, the following table summarizes key performance indicators for the synthesis of representative fluorinated amines. It is important to note that direct comparisons can be challenging due to variations in substrates, reaction scales, and optimization levels reported in the literature. However, this compilation offers a valuable snapshot of the relative efficiencies of these methods.

Fluorinated Amine TargetSynthetic MethodReagents & ConditionsYield (%)Substrate ScopeKey AdvantagesKey DisadvantagesReference
β-Fluoroamines Nucleophilic Ring Opening of AziridinesBenzoyl fluoride, Lewis base catalyst, non-nucleophilic alcoholBroadWide range of aziridines with various N-protecting groupsHigh regio- and diastereoselectivityRequires pre-functionalized aziridine precursors[3]
α-Trifluoromethyl Amines Umpolung Strategy(Me₄N)SCF₃, AgF, room temperatureHigh (up to 98%)Broad, including pharmaceutically relevant moleculesMild conditions, high functional group tolerance, operationally simpleUse of a silver salt
α,α-Difluoromethylene Amines Flow ChemistryCsF packed-bed microreactorN/ABroad, with three points of diversificationSafe, scalable, avoids hazardous reagents, minimizes wasteRequires specialized flow chemistry setup[8]
Meta-Fluoroanilines Electrophilic FluorinationF₂ in strong acidic media (e.g., H₂SO₄)ModerateAnilinesDirect fluorination of the aromatic ringUse of elemental fluorine, requires specialized equipment, potential for side reactions[7]
N-Trifluoromethyl Amides Radical N-Perfluoroalkylation–DefluorinationNitrosoarenes, perfluoroalkanesulfinates, then reductionModerate to high (up to 70%)Broad range of nitrosoarenesOne-pot procedure, versatile for various fluorinated amidesMulti-step one-pot process[9]

Pillar 3: Experimental Protocols and Mechanistic Insights

To ensure the practical utility of this guide, detailed, step-by-step protocols for key synthetic transformations are provided below. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol 1: Synthesis of an N-Trifluoromethylamine via Umpolung Strategy

This protocol is adapted from the work of Schoenebeck and coworkers and describes the one-pot synthesis of an N-trifluoromethylated amine from a secondary amine.

Materials:

  • Secondary amine (1.0 equiv)

  • (Me₄N)SCF₃ (1.3 equiv)

  • Silver(I) fluoride (AgF) (3.0 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the secondary amine and anhydrous acetonitrile.

  • Add (Me₄N)SCF₃ to the solution and stir at room temperature. Monitor the formation of the thiocarbamoyl fluoride intermediate by ¹⁹F NMR.

  • Once the formation of the intermediate is complete (typically within minutes to a few hours), add AgF to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50 °C until the conversion to the N-trifluoromethylamine is complete (monitor by ¹⁹F NMR or LC-MS).

  • Upon completion, dilute the reaction mixture with a non-polar solvent (e.g., hexane) to precipitate the salt by-products.

  • Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Diagram of Experimental Workflow:

workflow cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup and Purification start Flame-dried flask under N₂ amine Add secondary amine and MeCN start->amine reagent1 Add (Me₄N)SCF₃ amine->reagent1 stir1 Stir at RT (Thiocarbamoyl fluoride formation) reagent1->stir1 reagent2 Add AgF stir1->reagent2 stir2 Stir at RT or 50°C (N-CF₃ formation) reagent2->stir2 dilute Dilute with non-polar solvent stir2->dilute filter Filter through Celite® dilute->filter concentrate Concentrate filtrate filter->concentrate purify Column chromatography (if needed) concentrate->purify end end purify->end Final Product

Caption: Workflow for the one-pot synthesis of N-trifluoromethylamines.

Mechanistic Rationale: This method cleverly circumvents the direct and often challenging N-trifluoromethylation by employing a formal umpolung strategy. The nucleophilic amine initially reacts with the electrophilic sulfur of (Me₄N)SCF₃ to form a thiocarbamoyl fluoride intermediate. This intermediate then undergoes a desulfurative fluorination with AgF, where the silver(I) acts as a thiophile to facilitate the formation of the thermodynamically stable N-CF₃ bond.

Protocol 2: Electrophilic Fluorination of an Aniline for meta-Substitution

This protocol is a general representation based on the principles of electrophilic fluorination of anilines in acidic media.[7]

Materials:

  • Aniline derivative (1.0 equiv)

  • Concentrated sulfuric acid (H₂SO₄)

  • Elemental fluorine (F₂) diluted with an inert gas (e.g., 10% F₂ in N₂)

  • Specialized fluorination apparatus (e.g., a "Fluorodec®" electrolyser or a pre-mixed gas cylinder with appropriate safety measures)

  • Quenching solution (e.g., aqueous sodium bisulfite)

  • Base for neutralization (e.g., aqueous sodium bicarbonate)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Caution: Elemental fluorine is highly toxic and corrosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety equipment.

  • Dissolve the aniline derivative in concentrated sulfuric acid in a suitable reactor at a low temperature (e.g., 0 °C).

  • Slowly bubble the diluted fluorine gas through the solution with vigorous stirring. The reaction is typically exothermic, so maintain the temperature with a cooling bath.

  • Monitor the reaction progress by taking aliquots, quenching them, and analyzing by GC-MS or LC-MS.

  • Once the desired conversion is achieved, carefully pour the reaction mixture onto ice.

  • Quench any unreacted fluorine by adding a solution of sodium bisulfite until the yellow color of fluorine disappears.

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to separate the regioisomers.

mechanism cluster_activation Substrate Activation cluster_fluorination Electrophilic Attack cluster_product Product Formation aniline Aniline anilinium Anilinium ion (-NH₃⁺) aniline->anilinium Protonation acid H₂SO₄ acid->anilinium meta_attack meta-Attack (Favored) anilinium->meta_attack ortho_para_attack ortho/para-Attack (Disfavored) anilinium->ortho_para_attack fluorine F₂ fluorine->meta_attack fluorine->ortho_para_attack meta_product meta-Fluoroanilinium ion meta_attack->meta_product deprotonation Deprotonation (Workup) meta_product->deprotonation final_product meta-Fluoroaniline deprotonation->final_product

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of (2,3,5-Trifluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a key reagent in contemporary pharmaceutical research and development, (2,3,5-Trifluorophenyl)methanamine and its analogs are integral to the synthesis of novel chemical entities. However, its chemical properties—specifically its corrosive nature and its classification as a halogenated organic compound—necessitate rigorous and informed disposal procedures. This guide provides a comprehensive, step-by-step framework for the safe handling, decontamination, and ultimate disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of this compound is the foundation of its safe management. The compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3] Therefore, all handling and disposal operations must be predicated on preventing direct contact and inhalation.

Causality of Hazards: The primary hazard stems from the basicity of the amine functional group, which can disrupt biological tissues, and the potential for thermal decomposition to release highly toxic gases, including gaseous hydrogen fluoride (HF).[2][4]

Property Identifier/Value Source
Chemical Name This compound[1]
Synonyms 2,3,5-Trifluorobenzylamine[1]
CAS Number 244022-72-8[1]
Molecular Formula C₇H₆F₃N[1]
GHS Pictogram
alt text
[1]
GHS Signal Word Danger[1][2]
Hazard Statements H314: Causes severe skin burns and eye damage[1][2]

Immediate Safety Protocol: Before beginning any disposal-related task, the following controls must be in place. This is a non-negotiable baseline for safe operation.

Control Type Requirement Rationale
Engineering All handling must occur in a certified chemical fume hood.To prevent inhalation of vapors and ensure containment of any accidental splashes.[2][5]
PPE Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and chemical burns.
PPE Splash-proof safety goggles and a face shield.To provide complete protection against eye damage from splashes.[6]
PPE Chemical-resistant lab coat.To protect skin and personal clothing from contamination.[5]
Waste Classification and Regulatory Framework

Proper disposal is dictated by regulatory classifications. This compound falls under stringent waste categories due to two key characteristics:

  • Corrosivity: As it causes severe skin burns (H314), it meets the definition of a corrosive hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][7]

  • Halogenated Organic Compound: The presence of three fluorine atoms on the phenyl ring classifies it as a halogenated organic compound.[8] These compounds are specifically regulated due to their potential for persistence and toxicity in the environment.

Under federal law, while per- and polyfluoroalkyl substances (PFAS) are not yet universally listed as RCRA hazardous wastes, any waste that exhibits a hazardous characteristic, such as corrosivity, must be managed as such.[7] Furthermore, many state regulations are more stringent than federal law, with some having specific waste codes for halogenated organic compounds.[9] Therefore, this compound must be treated as a RCRA hazardous waste .

The preferred terminal disposal method for halogenated organic wastes is high-temperature incineration in a permitted hazardous waste facility. This process is necessary to ensure the complete destruction of the stable carbon-fluorine bonds and prevent the release of persistent fluorinated compounds into the environment.

Step-by-Step Disposal and Decontamination Protocols

The following protocols provide a systematic approach to managing waste from the point of generation to its final collection.

This protocol covers the routine collection of waste this compound and materials contaminated with it.

  • Designate a Waste Container: Select a clearly marked, chemically compatible container (e.g., High-Density Polyethylene - HDPE) for liquid waste. For solid waste (e.g., contaminated gloves, wipes), use a designated sealable bag or solid waste container.

  • Transfer Waste: Working within a fume hood and wearing full PPE, carefully transfer the chemical waste into the designated container.

  • Do Not Mix Wastes: Never mix this compound with other waste streams, particularly strong oxidizing agents or acids, to avoid violent reactions.[5]

  • Label Correctly: Immediately label the container with the words "Hazardous Waste ," the full chemical name "This compound ," and the "Corrosive " hazard characteristic.

  • Secure and Store: Tightly seal the container and store it in a designated satellite accumulation area with secondary containment until pickup by waste management professionals.[4]

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.

  • Ensure Safety: Alert personnel in the immediate area and ensure the spill is contained within the fume hood if possible. If outside a hood, evacuate the area and prevent entry.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Contaminated Material: Carefully scoop the absorbed material and any contaminated items (e.g., broken glass) into a designated container for solid hazardous waste.[10]

  • Decontaminate the Surface:

    • Wipe the spill area with a cloth dampened with a mild solvent (e.g., isopropanol or ethanol) to remove any remaining residue. Place the used cloth in the solid hazardous waste container.

    • Next, decontaminate the area with a detergent solution (e.g., soap and water).

    • Finally, perform a final rinse with water.

  • Package and Label Waste: Seal and label the waste container as described in Protocol 1.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office, per local policy.

Reusable glassware and equipment must be thoroughly decontaminated to prevent cross-contamination and ensure safety.

  • Initial Rinse (in a fume hood): Rinse the equipment three times with a suitable organic solvent (e.g., ethanol or acetone). Crucially, collect this rinsate in your halogenated organic liquid hazardous waste container. This step removes the bulk of the chemical residue.

  • Wash: After the solvent rinse, wash the equipment thoroughly with laboratory detergent and warm water.[11]

  • Final Rinse: Rinse the equipment with deionized water.

  • Dry: Allow the equipment to air dry or place it in a drying oven.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of this compound waste.

G start Waste Generated This compound ppe Step 1: Don Full PPE (Nitrile Gloves, Goggles, Face Shield, Lab Coat) start->ppe fume_hood Step 2: Work Inside Chemical Fume Hood ppe->fume_hood is_spill Is this a spill? fume_hood->is_spill collect_waste Protocol 1: Transfer Waste to Designated, Labeled Container (Halogenated, Corrosive) is_spill->collect_waste No spill_protocol Protocol 2: Follow Spill Cleanup (Absorb, Collect, Decontaminate) is_spill->spill_protocol Yes label_container Step 3: Securely Cap and Clearly Label Container collect_waste->label_container spill_protocol->label_container store Step 4: Store in Secure Secondary Containment (Satellite Accumulation Area) label_container->store contact_ehs Step 5: Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs end Final Disposal by Licensed Professional (High-Temperature Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for (2,3,5-Trifluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of (2,3,5-Trifluorophenyl)methanamine. As researchers and drug development professionals, our work with novel fluorinated organic compounds is critical. The unique properties that make these molecules valuable in medicinal chemistry can also introduce significant safety challenges.[1] This guide moves beyond a simple checklist to provide a deep, procedural framework for mitigating risks, ensuring that your focus remains on your research, conducted under the highest safety standards. Our core principle is that a well-informed scientist is a safe scientist.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a substituted benzylamine. The introduction of fluorine atoms can significantly alter a molecule's reactivity and biological activity.[1] According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified with the hazard statement H314: Causes severe skin burns and eye damage .[2] This classification as a skin-corrosive substance (Category 1C) is the primary driver for all subsequent PPE and handling protocols.[2]

Beyond its corrosive nature, we must also consider the general hazards associated with fluorinated organic compounds, which can include respiratory irritation and potential for environmental persistence.[1][3][4] Therefore, our safety posture must be conservative and comprehensive.

The Core Ensemble: Mandatory PPE for Routine Operations

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE is the minimum required standard for any procedure involving this compound, from weighing solids to making solutions.

PPE CategoryItemSpecificationRationale & Causality
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[5] A face shield must be worn over the goggles.The H314 classification indicates a high risk of severe, irreversible eye damage from splashes.[2] Standard safety glasses are insufficient. The face shield provides a secondary barrier, protecting the entire face from corrosive splashes.[5][6]
Skin & Body Protection Chemical-Resistant GlovesNitrile gloves may be suitable for incidental contact, but heavyweight nitrile or butyl rubber gloves are recommended for direct handling or risk of immersion. Always double-glove.The primary hazard is severe skin burns.[2] Gloves must be selected based on chemical compatibility and breakthrough time. Inspect gloves for any defects before every use and change them immediately if contamination is suspected.[6][7]
Laboratory CoatA long-sleeved lab coat, fully fastened.Provides a fundamental barrier to protect skin and personal clothing from accidental spills and contamination.[5][6]
Respiratory Protection Certified Chemical Fume HoodN/AThis is an engineering control, not PPE, but it is the primary method for preventing respiratory exposure. All manipulations must occur within the hood sash at the indicated height.
Foot Protection Closed-Toe ShoesMade of a non-porous, chemical-resistant material.Protects feet from potential spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[6][7]

Procedural Workflow: A Self-Validating System for Safe Handling

Adherence to a strict, logical workflow is paramount. This step-by-step process ensures that safety checks are integrated at every stage of the operation.

Step 1: Pre-Operational Safety Verification
  • Fume Hood Certification : Confirm the chemical fume hood has been certified within the last year. Check the airflow monitor to ensure it is functioning correctly.

  • Emergency Equipment Accessibility : Verify the location and operational readiness of the nearest safety shower and eyewash station. Ensure the pathway is unobstructed.

  • Gather All Materials : Place all necessary chemicals, glassware, and equipment inside the fume hood before introducing the this compound. This minimizes traffic in and out of the hood.

  • Don PPE : Put on all required PPE as detailed in the table above, starting with the lab coat, followed by goggles, face shield, and finally, double gloves.

Step 2: Active Handling Protocol
  • Containment is Key : Perform all transfers, weighings, and manipulations well within the confines of the fume hood.

  • Minimize Aerosol Generation : When handling the substance, use techniques that avoid creating dust or aerosols.

  • Constant Vigilance : Avoid direct contact with skin, eyes, and clothing. Keep the container tightly sealed when not in active use.

Step 3: Post-Handling Decontamination and Doffing
  • Surface Decontamination : Wipe down all work surfaces within the fume hood with an appropriate cleaning agent.

  • PPE Removal : Remove PPE in the correct order to prevent cross-contamination. First, remove the outer gloves. Then, remove the face shield and goggles. Remove the lab coat, turning it inward as you do. Finally, remove the inner gloves.

  • Waste Segregation : All contaminated disposable PPE must be disposed of as hazardous waste.[6]

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after completing the work.[8]

The following diagram illustrates the essential workflow for safely handling this compound.

G cluster_prep PART 1: Preparation cluster_handling PART 2: Active Handling (Inside Fume Hood) cluster_post PART 3: Post-Handling Prep1 Verify Fume Hood & Emergency Equipment Prep2 Gather All Materials in Hood Prep1->Prep2 Prep3 Don Full PPE (Double Gloves, Goggles, Face Shield) Prep2->Prep3 Handling1 Transfer/Weigh Compound Prep3->Handling1 Begin Work Handling2 Perform Reaction/ Procedure Handling1->Handling2 Post1 Decontaminate Work Surfaces Handling2->Post1 Work Complete Post2 Dispose of Contaminated Items as Hazardous Waste Post1->Post2 Post3 Doff PPE Correctly Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4

Caption: Workflow for Safe Handling of Corrosive Chemicals.

Emergency & Disposal Plans: Managing Deviations

Spill Response
  • Small Spill (Inside Fume Hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with an absorbent material suitable for amines (e.g., universal binder). Do not use combustible materials like paper towels.

    • Gently cover the spill to absorb it.

    • Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

    • Decontaminate the area.

  • Large Spill (Outside Fume Hood):

    • EVACUATE the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Emergency Response Team from a safe location.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.[1]

First Aid Measures

Immediate action is critical due to the corrosive nature of the compound.[2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact : Immediately flush the affected area with water for at least 15 minutes.[1] Remove all contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

  • Waste Segregation : All materials contaminated with this compound, including excess chemical, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[6]

  • Containerization : Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Regulatory Compliance : Disposal must be conducted in strict accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company. Do not pour waste down the drain.[9]

By integrating this expert-level guidance into your daily operations, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3,5-Trifluorophenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2,3,5-Trifluorophenyl)methanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。